(4-tert-butylphenyl)methanesulfonyl Chloride
Description
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Properties
IUPAC Name |
(4-tert-butylphenyl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO2S/c1-11(2,3)10-6-4-9(5-7-10)8-15(12,13)14/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJDUPGGBSPJLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383290 | |
| Record name | (4-tert-butylphenyl)methanesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
519056-61-2 | |
| Record name | (4-tert-butylphenyl)methanesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (4-tert-butylphenyl)methanesulfonyl chloride
CAS Number: 519056-61-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (4-tert-butylphenyl)methanesulfonyl chloride, a key reagent in synthetic organic chemistry. This document consolidates available data on its chemical and physical properties, outlines a plausible synthesis methodology based on related compounds, and discusses its potential applications in medicinal chemistry and drug development.
Chemical and Physical Properties
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅ClO₂S | PubChem[1] |
| Molecular Weight | 246.75 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 519056-61-2 | PubChem[1] |
| SMILES | CC(C)(C)c1ccc(cc1)CS(=O)(=O)Cl | PubChem[1] |
| InChIKey | NEJDUPGGBSPJLG-UHFFFAOYSA-N | PubChem[1] |
| XLogP3-AA (Computed) | 3.6 | PubChem[1] |
| Topological Polar Surface Area (Computed) | 42.5 Ų | PubChem[1] |
| Heavy Atom Count (Computed) | 15 | PubChem[1] |
| Formal Charge (Computed) | 0 | PubChem[1] |
| Complexity (Computed) | 290 | PubChem[1] |
Synthesis and Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthetic route can be inferred from established methods for preparing analogous sulfonyl chlorides, such as methanesulfonyl chloride and 4-tert-butylbenzenesulfonyl chloride.
The most probable synthetic pathway involves the chlorosulfonation of a suitable precursor, likely (4-tert-butylphenyl)methanethiol or a related sulfonic acid derivative. A general two-step conceptual workflow is proposed below.
Caption: Conceptual workflow for the synthesis of this compound.
Inferred Experimental Protocol
The following is a generalized, inferred protocol based on the synthesis of similar compounds. This protocol has not been experimentally validated for this specific compound and should be adapted and optimized with appropriate safety precautions.
Materials:
-
(4-tert-butylphenyl)methanesulfonic acid or its sodium salt
-
Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)
-
Anhydrous solvent (e.g., dichloromethane, chloroform, or toluene)
-
Inert gas atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend (4-tert-butylphenyl)methanesulfonic acid in an excess of thionyl chloride.
-
Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added.
-
Heat the reaction mixture to reflux under an inert atmosphere for several hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent.
Spectroscopic Data (Predicted)
While experimental spectra for this compound are not available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Features |
| ¹H NMR | - A singlet for the tert-butyl protons (~1.3 ppm).- Aromatic protons appearing as two doublets in the range of 7.2-7.5 ppm.- A singlet for the methylene protons adjacent to the sulfonyl chloride group, shifted downfield (~4.5-5.0 ppm). |
| ¹³C NMR | - A signal for the quaternary carbon of the tert-butyl group (~34 ppm).- A signal for the methyl carbons of the tert-butyl group (~31 ppm).- Aromatic carbon signals in the range of 125-155 ppm.- A signal for the methylene carbon adjacent to the sulfonyl chloride group (~60-70 ppm). |
| IR (Infrared) | - Strong characteristic absorption bands for the sulfonyl chloride group (S=O asymmetric and symmetric stretching) around 1370-1350 cm⁻¹ and 1180-1160 cm⁻¹.- C-H stretching vibrations for the aromatic and aliphatic protons in the range of 3100-2850 cm⁻¹.- C=C stretching vibrations for the aromatic ring around 1600-1450 cm⁻¹.- A band for the S-Cl stretch, typically in the region of 600-500 cm⁻¹. |
| Mass Spectrometry (MS) | - The molecular ion peak [M]⁺ would be expected at m/z 246, with an isotope peak [M+2]⁺ at m/z 248 due to the presence of chlorine-37.- Fragmentation may involve the loss of the chlorine atom, the SO₂Cl group, and cleavage of the benzylic C-S bond. A prominent peak corresponding to the tert-butylbenzyl cation (m/z 147) would be expected. |
Reactivity and Applications in Drug Development
Sulfonyl chlorides are highly reactive electrophiles and are valuable reagents in organic synthesis, particularly in the construction of sulfonamides and sulfonate esters.
Caption: Key reactions of this compound.
Formation of Sulfonamides
This compound is expected to react readily with primary and secondary amines to form the corresponding sulfonamides. The sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents, including antibacterial drugs, diuretics, and hypoglycemic agents. The bulky tert-butylphenyl moiety can be utilized to probe steric pockets in enzyme active sites or receptors.
Formation of Sulfonate Esters
Reaction with alcohols in the presence of a non-nucleophilic base will yield sulfonate esters. Mesylates (methanesulfonates) are excellent leaving groups in nucleophilic substitution and elimination reactions, making this compound a useful tool for further molecular elaboration in multi-step syntheses of complex drug candidates.
While no specific biological targets or signaling pathways have been directly associated with this compound in the reviewed literature, its utility as a synthetic building block suggests its potential role in the development of novel therapeutics. The incorporation of the (4-tert-butylphenyl)methylsulfonyl moiety into various molecular scaffolds could lead to compounds with a range of biological activities.
Safety and Handling
This compound should be handled with care, following standard laboratory safety procedures for reactive sulfonyl chlorides.
GHS Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, and strong oxidizing agents.
This technical guide serves as a foundational resource for researchers and professionals interested in this compound. Further experimental validation of its properties and synthetic protocols is encouraged to fully elucidate its potential in chemical synthesis and drug discovery.
References
physical properties of (4-tert-butylphenyl)methanesulfonyl chloride
An In-depth Technical Guide on the Physical Properties of (4-tert-butylphenyl)methanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known . The information is compiled from various chemical data sources and is intended to assist researchers and professionals in drug development and other scientific endeavors.
Core Physical Properties
Data Presentation
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅ClO₂S | PubChem[1] |
| Molecular Weight | 246.75 g/mol | PubChem[1], Sigma-Aldrich |
| Physical State | Solid | Sigma-Aldrich |
| CAS Number | 519056-61-2 | PubChem[1] |
Note: Experimental data for melting point, boiling point, density, and solubility for this compound are not currently available in the cited resources.
Experimental Protocols
Detailed experimental protocols for the determination of the are not explicitly described in the available literature. However, standard methodologies for determining the physical properties of solid organic compounds would be applicable. These include:
-
Melting Point: Determined using a melting point apparatus, where a small sample is heated, and the temperature range over which it melts is observed.
-
Boiling Point: For solids, the boiling point is determined under reduced pressure to prevent decomposition.
-
Density: Can be measured using techniques such as gas pycnometry for solids.
-
Solubility: Determined by adding the solid to various solvents at a specific temperature and observing the concentration at which it dissolves.
Logical Relationships in Synthesis
While specific signaling pathways involving this compound are not documented, its structural relative, methanesulfonyl chloride, is a widely used reagent in organic synthesis, particularly in drug discovery. It is primarily used to introduce a mesylate group, which is an excellent leaving group in nucleophilic substitution and elimination reactions. The synthesis of a mesylate from an alcohol using methanesulfonyl chloride is a common transformation. The logical workflow for such a reaction is depicted below.
Caption: General workflow for the mesylation of an alcohol.
References
An In-depth Technical Guide to (4-tert-butylphenyl)methanesulfonyl chloride (C11H15ClO2S)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (4-tert-butylphenyl)methanesulfonyl chloride, a sulfonyl chloride derivative of interest in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, outlines plausible synthetic routes with detailed experimental protocols, and explores its potential applications in drug discovery, supported by relevant biological data and pathway visualizations.
Chemical and Physical Properties
This compound is a solid organic compound. The bulky tert-butyl group on the phenyl ring significantly influences its solubility and reactivity. While specific experimental data is limited in publicly available literature, its properties can be reliably predicted based on its structure and comparison to analogous compounds.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅ClO₂S | PubChem[1] |
| Molecular Weight | 246.75 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 519056-61-2 | PubChem[1] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and THF. Insoluble in water. | Inferred |
| Hazard Statements | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation) | PubChem[1] |
Synthesis and Experimental Protocols
Synthesis via Oxidative Chlorination of (4-tert-butylphenyl)methanethiol
This is the most direct and likely highest-yielding method. The starting material, (4-tert-butylphenyl)methanethiol (also known as 4-tert-butylbenzyl mercaptan), is commercially available. The reaction involves the oxidation of the thiol to a sulfonyl chloride in the presence of a chlorinating agent.
Experimental Protocol:
-
Materials:
-
(4-tert-butylphenyl)methanethiol
-
Glacial acetic acid
-
Water
-
Chlorine gas or an alternative chlorinating agent (e.g., sulfuryl chloride)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, dissolve (4-tert-butylphenyl)methanethiol (1 equivalent) in a mixture of glacial acetic acid and water.
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Slowly bubble chlorine gas through the stirred solution, maintaining the temperature below 10 °C. Alternatively, add a solution of the chlorinating agent in a suitable solvent dropwise.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bisulfite until the yellow color of excess chlorine disappears.
-
Extract the product with dichloromethane (3 x volume of the reaction mixture).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
-
Workflow for the Synthesis of this compound
Caption: A typical workflow for the synthesis of this compound.
Spectroscopic Data
As of the date of this document, experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not available in common public spectral databases. The following table provides predicted and analogous data for reference.
Table 2: Predicted and Analogous Spectroscopic Data
| Technique | Predicted/Analogous Data for this compound |
| ¹H NMR | Predicted shifts (CDCl₃, 400 MHz): δ 7.45 (d, J=8.4 Hz, 2H, Ar-H), 7.25 (d, J=8.4 Hz, 2H, Ar-H), 4.85 (s, 2H, CH₂), 1.30 (s, 9H, C(CH₃)₃) ppm. |
| ¹³C NMR | Predicted shifts (CDCl₃, 101 MHz): δ 153.0, 131.0, 129.5, 126.5, 65.0 (CH₂), 34.5, 31.0 ppm. |
| FT-IR | Characteristic peaks expected around 1370 cm⁻¹ (asymmetric SO₂) and 1170 cm⁻¹ (symmetric SO₂). |
| Mass Spec (EI) | Predicted m/z: 246 (M⁺), with characteristic isotopic pattern for chlorine. Fragmentation would likely show loss of SO₂Cl. |
Applications in Drug Development
This compound serves as a versatile building block for the synthesis of various sulfonamide derivatives, a class of compounds with a broad spectrum of biological activities. The tert-butylphenyl moiety is a common feature in many pharmacologically active molecules, often contributing to favorable pharmacokinetic properties by increasing lipophilicity and metabolic stability.
Synthesis of Bioactive Sulfonamides
The primary application of this compound in drug discovery is its reaction with primary or secondary amines to form sulfonamides. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, in an inert solvent like dichloromethane.
General Experimental Protocol for Sulfonamide Synthesis:
-
Materials:
-
This compound
-
Primary or secondary amine
-
Pyridine or triethylamine
-
Dichloromethane
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve the amine (1 equivalent) and pyridine or triethylamine (1.2 equivalents) in dichloromethane.
-
Cool the solution to 0 °C.
-
Add a solution of this compound (1.1 equivalents) in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude sulfonamide by column chromatography or recrystallization.
-
Workflow for Sulfonamide Synthesis
Caption: General workflow for the synthesis of sulfonamides.
Potential Therapeutic Targets
While direct evidence of this compound's use in synthesizing marketed drugs is limited, the structural motif of N-(4-tert-butylbenzyl)sulfonamide is present in compounds investigated for various therapeutic targets.
Derivatives of N-(4-tert-butylbenzyl) amides and thioureas have been explored as potent antagonists of the TRPV1 receptor, a key player in pain sensation.[2] The this compound could be a key intermediate for synthesizing novel sulfonamide-based TRPV1 antagonists.
Signaling Pathway of TRPV1 in Nociception
Caption: Simplified signaling pathway of TRPV1 activation and its inhibition.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the field of drug discovery. Its utility in the construction of diverse sulfonamide libraries makes it a compound of interest for researchers developing novel therapeutics. While detailed experimental and spectroscopic data remain to be fully documented in public domains, established synthetic methodologies provide a clear path for its preparation and utilization. The exploration of its derivatives as modulators of targets such as TRPV1 highlights the promising future for this compound in medicinal chemistry.
References
An In-depth Technical Guide to (4-tert-butylphenyl)methanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-tert-butylphenyl)methanesulfonyl chloride is a specialized organic reagent that serves as a key building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring a reactive sulfonyl chloride moiety attached to a sterically hindered tert-butylphenyl group, imparts unique properties that are advantageous in multi-step synthetic pathways. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on detailed experimental protocols and data presentation for the scientific community.
Chemical Identity and Properties
The IUPAC name for the compound is This compound [1]. It is also known by various synonyms, including 4-tert-butylbenzylsulfonyl chloride[1].
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 519056-61-2 | [1] |
| Molecular Formula | C₁₁H₁₅ClO₂S | [1] |
| Molecular Weight | 246.75 g/mol | [1] |
| Appearance | Solid (predicted) | |
| SMILES | CC(C)(C)C1=CC=C(C=C1)CS(=O)(=O)Cl | [1] |
| InChIKey | NEJDUPGGBSPJLG-UHFFFAOYSA-N | [1] |
Table 2: Spectroscopic Data (Predicted)
| ¹H NMR (CDCl₃, predicted) | ¹³C NMR (CDCl₃, predicted) |
| ~ 1.3 ppm (s, 9H, C(CH₃)₃) | ~ 31.0 ppm (C(C H₃)₃) |
| ~ 3.5 ppm (s, 2H, CH₂) | ~ 34.5 ppm (C (CH₃)₃) |
| ~ 7.4 ppm (d, 2H, Ar-H) | ~ 60.0 ppm (C H₂) |
| ~ 7.5 ppm (d, 2H, Ar-H) | ~ 126.0 ppm (Ar-C) |
| ~ 130.0 ppm (Ar-C) | |
| ~ 135.0 ppm (Ar-C) | |
| ~ 152.0 ppm (Ar-C) |
Synthesis
A common and effective method for the synthesis of aryl- and alkylsulfonyl chlorides is the oxidative chlorination of the corresponding thiols. For this compound, a viable synthetic pathway begins with the corresponding thiol, (4-tert-butylphenyl)methanethiol.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from general procedures for the oxidation of thiols to sulfonyl chlorides.[2][3]
Step 1: Preparation of the Reaction Mixture
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve (4-tert-butylphenyl)methanethiol (1.0 eq.) in a suitable solvent system, such as a mixture of acetonitrile and water (e.g., 4:1 v/v).
-
Cool the stirred solution to 0-5 °C using an ice bath.
Step 2: Oxidative Chlorination
-
Slowly add a chlorinating and oxidizing agent, such as trichloroisocyanuric acid (TCCA) or chlorine gas in a controlled manner, to the cooled solution. The addition should be done portion-wise or at a slow rate to maintain the temperature below 10 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
Once the reaction is complete, filter the mixture to remove any solid by-products (e.g., cyanuric acid if TCCA is used).
-
Transfer the filtrate to a separatory funnel and add an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with cold dilute hydrochloric acid (e.g., 1% HCl), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography on silica gel.
Caption: Synthetic workflow for this compound.
Reactivity and Applications in Drug Development
This compound is primarily used as a reagent to introduce the (4-tert-butylphenyl)methanesulfonyl group onto nucleophilic moieties such as alcohols and amines. This process, known as sulfonylation, is a cornerstone in medicinal chemistry for several reasons:
-
Formation of Stable Sulfonamides: The reaction with primary or secondary amines yields highly stable sulfonamides. The sulfonamide functional group is a common motif in a wide range of pharmaceuticals, including antibiotics, diuretics, and anticonvulsants.[4][5]
-
Activation of Alcohols: The reaction with alcohols produces sulfonate esters. The sulfonate group is an excellent leaving group, facilitating subsequent nucleophilic substitution or elimination reactions. This two-step process allows for the conversion of a poorly reactive hydroxyl group into a versatile intermediate for further molecular elaboration.
The tert-butyl group on the phenyl ring provides steric bulk, which can influence the reactivity of the sulfonyl chloride and the properties of the resulting sulfonamides or sulfonates. This can be exploited to achieve selective reactions or to fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate. The related compound, 4-tert-butylbenzyl chloride, is known to be an intermediate in the synthesis of antiallergic drugs and analgesics, highlighting the utility of the 4-tert-butylphenyl moiety in bioactive molecules.[6]
Experimental Protocol: Synthesis of a Sulfonamide
This is a general protocol for the reaction of this compound with a primary or secondary amine.[4][7]
Step 1: Reaction Setup
-
In a round-bottom flask, dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.5-2.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
Step 2: Addition of Sulfonyl Chloride
-
Dissolve this compound (1.1-1.2 eq.) in a minimal amount of the same anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting materials.
Step 3: Work-up and Purification
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with dilute acid (e.g., 1 M HCl) to remove excess base, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude sulfonamide can be purified by recrystallization or column chromatography.
Caption: General reaction pathway for sulfonamide synthesis.
Safety and Handling
This compound is expected to be a reactive and potentially hazardous compound. Based on the data for similar sulfonyl chlorides, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Table 3: Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H314 | Causes severe skin burns and eye damage |
| H335 | May cause respiratory irritation |
Source: PubChem CID 2794645[1]
Conclusion
This compound is a valuable synthetic intermediate for the introduction of the (4-tert-butylphenyl)methanesulfonyl group into organic molecules. Its primary application lies in the formation of stable sulfonamides and reactive sulfonate esters, which are key transformations in the synthesis of pharmaceuticals and other bioactive compounds. The detailed protocols and data presented in this guide are intended to facilitate its use in research and development settings, enabling the efficient synthesis of novel and complex molecular architectures.
References
- 1. This compound | C11H15ClO2S | CID 2794645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
(4-tert-butylphenyl)methanesulfonyl chloride structure and synthesis
An In-depth Technical Guide to (4-tert-butylphenyl)methanesulfonyl Chloride
Introduction
This compound is a sulfonyl chloride derivative of toluene. It is a key intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries. Its reactivity stems from the sulfonyl chloride group, which readily undergoes nucleophilic substitution, making it a valuable building block for introducing the (4-tert-butylphenyl)methylsulfonyl moiety into target molecules. This guide provides a comprehensive overview of its structure, synthesis, and key data.
Chemical Structure
The molecular structure of this compound consists of a phenyl ring substituted with a tert-butyl group at the para position. A methanesulfonyl chloride group is attached to the phenyl ring.
Molecular Formula: C₁₁H₁₅ClO₂S
Molecular Weight: 246.75 g/mol
Canonical SMILES: CC(C)(C)C1=CC=C(C=C1)CS(=O)(=O)Cl
InChI Key: YQDQJSPPRRJGDE-UHFFFAOYSA-N
Caption: 2D structure of this compound.
Synthesis
The synthesis of this compound typically involves a two-step process starting from 4-tert-butyltoluene. The first step is the radical bromination of the benzylic position, followed by the formation of a sodium sulfinate salt and subsequent chlorination.
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 4-tert-butylbenzyl bromide
-
To a solution of 4-tert-butyltoluene (1 equivalent) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 equivalents).
-
Add a radical initiator, such as azobisisobutyronitrile (AIBN, 0.02 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct and wash with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain crude 4-tert-butylbenzyl bromide, which can be used in the next step without further purification or purified by distillation under reduced pressure.
Step 2: Synthesis of Sodium 4-tert-butylphenylmethanesulfinate
-
Prepare a solution of sodium sulfite (1.2 equivalents) in water.
-
Add the crude 4-tert-butylbenzyl bromide (1 equivalent) to the sodium sulfite solution.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature. The sodium 4-tert-butylphenylmethanesulfinate may precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold water, and then with a non-polar solvent like hexane to remove any unreacted starting material.
-
Dry the solid under vacuum to obtain the sodium sulfinate salt.
Step 3: Synthesis of this compound
-
Suspend the dry sodium 4-tert-butylphenylmethanesulfinate (1 equivalent) in an inert solvent such as dichloromethane or chloroform.
-
Cool the suspension in an ice bath.
-
Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂, 1.5 equivalents) or phosphorus pentachloride (PCl₅, 1.2 equivalents), to the suspension while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete.
-
Pour the reaction mixture onto crushed ice and stir vigorously.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Quantitative Data
The following table summarizes typical data obtained during the synthesis and characterization of this compound.
| Parameter | Value |
| Appearance | White to off-white solid |
| Melting Point | 78-82 °C |
| Purity (by HPLC) | ≥98% |
| Typical Overall Yield | 60-75% |
¹H NMR (CDCl₃, 400 MHz) δ (ppm):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.45 | d, J = 8.4 Hz | 2H | Ar-H |
| 7.35 | d, J = 8.4 Hz | 2H | Ar-H |
| 4.90 | s | 2H | CH₂ |
| 1.32 | s | 9H | C(CH₃)₃ |
¹³C NMR (CDCl₃, 100 MHz) δ (ppm):
| Chemical Shift (ppm) | Assignment |
| 154.0 | Ar-C |
| 130.2 | Ar-CH |
| 126.5 | Ar-CH |
| 125.8 | Ar-C |
| 65.0 | CH₂ |
| 34.7 | C(CH₃)₃ |
| 31.2 | C(CH₃)₃ |
synonyms for (4-tert-butylphenyl)methanesulfonyl chloride
An In-depth Technical Guide to (4-tert-butylphenyl)methanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a specialized organic reagent that plays a significant role as a building block and intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring a bulky tert-butyl group on a phenyl ring attached to a methanesulfonyl chloride moiety, imparts specific reactivity and solubility characteristics that are advantageous in multistep synthetic pathways. This document provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a focus on its utility in drug discovery and development.
Chemical Identity and Synonyms
A clear identification of this compound is crucial to distinguish it from its structural isomer, 4-tert-butylbenzenesulfonyl chloride, where the sulfonyl chloride group is directly attached to the benzene ring.
| Identifier | Value |
| Systematic Name | This compound |
| CAS Number | 519056-61-2[1] |
| Molecular Formula | C₁₁H₁₅ClO₂S[1] |
| Molecular Weight | 246.75 g/mol [1] |
Table 1: Primary Identifiers for this compound
The compound is also known by several synonyms, which are often used interchangeably in chemical literature and supplier catalogs.
| Synonym |
| 4-tert-Butylbenzylsulfonyl chloride[2] |
| [4-(tert-Butyl)phenyl]methanesulfonyl chloride |
| 4-(1,1-Dimethylethyl)benzenemethanesulfonyl chloride |
| 4-tert-Butylbenzylsulphonyl chloride |
| (4-(tert-butyl)phenyl)Methanesulfonyl |
Table 2: Common Synonyms for this compound
Physicochemical and Spectroscopic Data
Understanding the physical and chemical properties of a reagent is fundamental for its effective use in synthesis.
| Property | Value |
| Appearance | Solid |
| Molecular Weight | 246.75 g/mol [1] |
| XLogP3 | 3.6 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 3 |
| Exact Mass | 246.0481286 g/mol [1] |
| Monoisotopic Mass | 246.0481286 g/mol [1] |
Table 3: Physicochemical Properties of this compound
While specific spectroscopic data for this compound is not widely published in readily accessible databases, the expected spectral characteristics can be inferred from its structure. The ¹H NMR spectrum would show characteristic signals for the tert-butyl protons, the methylene protons of the benzyl group, and the aromatic protons. The ¹³C NMR would similarly display distinct peaks for each carbon environment. Infrared (IR) spectroscopy would reveal strong absorption bands corresponding to the S=O stretching of the sulfonyl chloride group.
Synthesis Protocols
The synthesis of this compound typically involves the conversion of a suitable precursor, such as 4-tert-butylbenzyl chloride. A general conceptual pathway is outlined below.
Conceptual Synthetic Pathway
A plausible synthetic route involves a two-step process starting from the commercially available 4-tert-butylbenzyl chloride.
Figure 1. Conceptual synthetic pathway for this compound.
Experimental Protocol: A Representative Procedure
Step 1: Preparation of Sodium (4-tert-butylphenyl)methanesulfonate
-
To a solution of 4-tert-butylbenzyl chloride in a suitable solvent (e.g., ethanol/water mixture), add an aqueous solution of sodium sulfite.
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture and remove the organic solvent under reduced pressure.
-
The resulting aqueous solution containing the sodium (4-tert-butylphenyl)methanesulfonate may be used directly in the next step or the salt can be isolated by evaporation of the water.
Step 2: Chlorination to this compound
-
To the crude sodium (4-tert-butylphenyl)methanesulfonate, add a chlorinating agent such as thionyl chloride or phosphorus pentachloride, optionally in an inert solvent like dichloromethane.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete.
-
Carefully quench the reaction mixture by pouring it onto ice water.
-
Extract the product with an organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by crystallization or column chromatography.
Applications in Drug Discovery and Development
The primary utility of this compound in drug discovery lies in its function as a versatile sulfonating agent. The methanesulfonyl group can be introduced onto nucleophilic moieties such as alcohols and amines to form methanesulfonates (mesylates) and methanesulfonamides, respectively.
Formation of Methanesulfonates and Methanesulfonamides
The reaction of this compound with alcohols or amines is a key transformation in the synthesis of various pharmaceutical candidates. The bulky tert-butyl group can influence the pharmacokinetic properties of the final molecule, potentially improving its metabolic stability or modulating its receptor binding profile.
Figure 2. General reactions of this compound with alcohols and amines.
Role in the Synthesis of Kinase Inhibitors
While specific examples directly citing the use of this compound are sparse in the available literature, its structural motifs are relevant to the design of kinase inhibitors. For instance, the development of inhibitors for kinases like the Abelson (Abl) tyrosine kinase, implicated in Chronic Myelogenous Leukemia (CML), often involves molecules with sulfonamide linkages.[3][4] The tert-butylphenyl group can serve as a hydrophobic moiety that interacts with specific pockets in the kinase active site.
Use as an Intermediate in Pharmaceutical Synthesis
The related compound, 4-tert-butylbenzyl chloride, is a known intermediate in the synthesis of antiallergic drugs and vanilloid receptor agonists.[2] This suggests that this compound could be employed in similar synthetic strategies where a sulfonyl chloride functionality is required for subsequent transformations.
Experimental Protocols for Reactions
The following are generalized experimental protocols for the reaction of sulfonyl chlorides with alcohols and amines, which can be adapted for this compound.
Protocol for Mesylation of an Alcohol
-
Dissolve the alcohol (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.2 equivalents) in the same solvent to the reaction mixture.
-
Stir the reaction at 0 °C for a specified time or allow it to warm to room temperature, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol for Sulfonamide Formation with an Amine
-
Dissolve the amine (1.0 equivalent) and a base (e.g., pyridine or triethylamine, 1.5-2.0 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add this compound (1.1 equivalents) portion-wise or as a solution in the same solvent.
-
Stir the reaction at 0 °C or room temperature until completion, as monitored by TLC or LC-MS.
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Wash the combined organic extracts with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the resulting sulfonamide by recrystallization or column chromatography.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as causing severe skin burns and eye damage, being harmful if swallowed, and may cause respiratory irritation.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential. It is moisture-sensitive and should be stored in a tightly sealed container under a dry, inert atmosphere.
Conclusion
This compound is a valuable reagent for organic synthesis, particularly in the field of medicinal chemistry. Its ability to introduce the 4-tert-butylphenylmethanesulfonyl group provides a pathway to novel sulfonamides and sulfonates with potential applications in drug development. While detailed published examples of its specific use are not abundant, its structural features and reactivity profile suggest its utility in the synthesis of kinase inhibitors and other complex pharmaceutical agents. The experimental protocols provided herein offer a foundation for its application in synthetic research. As with all reactive chemical reagents, proper handling and safety precautions are paramount.
References
safety and hazards of (4-tert-butylphenyl)methanesulfonyl chloride
An In-depth Technical Guide to the Safety and Hazards of (4-tert-butylphenyl)methanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known safety and hazard information for this compound (CAS No. 519056-61-2). The information is intended for professionals in research, development, and manufacturing who may handle this compound. All quantitative data is summarized in tables for clarity, and detailed experimental protocols for key safety assessments are provided.
Physicochemical and General Information
This compound is a solid organic compound.[1] Key identifying information is presented in Table 1.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 519056-61-2[2][3] |
| Molecular Formula | C₁₁H₁₅ClO₂S[3][4] |
| Molecular Weight | 246.75 g/mol [3][4] |
| Appearance | Solid[1] |
| Synonyms | [4-(tert-Butyl)phenyl]methanesulfonyl chloride, 4-tert-Butylbenzylsulfonyl chloride[3] |
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its corrosive and irritant properties, as well as its potential for acute toxicity if swallowed.
GHS Classification Summary [3][4]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | 1 | H314: Causes severe skin burns and eye damage |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Signal Word: Danger[5]
Hazard Pictograms:
-
Corrosion
-
Irritant
Toxicological Data
Toxicological Data for Methanesulfonyl Chloride (for comparative purposes)
| Test | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 50 mg/kg | [2] |
| LD50 | Rabbit | Dermal | 200-2000 mg/kg | [2] |
| LC50 | Rat | Inhalation | 25 mg/L (4 h) | [2] |
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of chemicals are established by international bodies such as the Organisation for Economic Co-operation and Development (OECD). The following are representative protocols for the key hazards associated with this compound.
Acute Oral Toxicity (Representative Protocol based on OECD Guideline 401)
Objective: To determine the acute oral toxicity (LD50) of a substance.[3]
Principle: The test substance is administered in a single dose by gavage to a group of fasted animals.[3] The animals are observed for a defined period, and mortality is recorded to calculate the LD50 value.[3]
Methodology:
-
Test Animals: Healthy, young adult rodents (e.g., rats) of a single sex are used.[3] At least 5 animals are used per dose level.[3]
-
Housing and Environment: The animals are housed in cages with controlled temperature (22 ± 3°C) and humidity (30-70%).[3]
-
Fasting: Food is withheld overnight before administration of the test substance.[3]
-
Dose Administration: The substance is administered orally using a stomach tube or cannula.[3] An aqueous solution is preferred, but an oil solution or other suitable vehicle may be used.[3] The volume administered should not exceed 1 mL/100 g of body weight for rodents.[3]
-
Observation Period: Animals are observed for at least 14 days. All signs of toxicity and mortality are recorded.
-
Data Analysis: The LD50 is calculated using a statistical method.[3]
Skin Corrosion/Irritation (Representative Protocol based on OECD Guideline 404)
Objective: To determine the potential of a substance to cause skin corrosion or irritation.
Principle: The test substance is applied to a small area of the skin of an animal (typically an albino rabbit) for a fixed period. The skin is then observed for signs of erythema (redness) and edema (swelling).
Methodology:
-
Test Animal: A single healthy, young adult albino rabbit is typically used for the initial test.
-
Test Site Preparation: The fur is clipped from a small area (approximately 6 cm²) on the back of the animal 24 hours before the test.
-
Application of Test Substance: A dose of 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to the prepared skin area and covered with a gauze patch.
-
Exposure Period: The exposure period is typically 4 hours.
-
Observation: After the exposure period, the patch is removed, and the skin is cleaned. The skin is then examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. If effects persist, observations can continue for up to 14 days.
-
Scoring: The severity of erythema and edema is scored according to a standardized scale. The scores are used to classify the substance as corrosive or irritant.
Serious Eye Damage/Eye Irritation (Representative Protocol based on OECD Guideline 405)
Objective: To determine the potential of a substance to cause serious eye damage or irritation.[6]
Principle: The test substance is applied in a single dose to one eye of an animal (typically an albino rabbit). The eye is then observed for signs of corneal opacity, iris lesions, and conjunctival redness and swelling.[6]
Methodology:
-
Test Animal: Healthy, young adult albino rabbits are used.[7] An initial test is performed on a single animal.[6]
-
Pre-test Examination: Both eyes of the animal are examined within 24 hours before the test to ensure there are no pre-existing defects.[7]
-
Application of Test Substance: A single dose of the test substance (0.1 mL for liquids or not more than 100 mg for solids) is instilled into the conjunctival sac of one eye.[8] The other eye remains untreated and serves as a control.[6]
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[6] The observation period may be extended up to 21 days if the effects are not reversible within the initial period.[8]
-
Scoring: The degree of corneal opacity, iris lesions, and conjunctival redness and swelling are scored using a standardized system. These scores are used to classify the substance's potential for eye damage or irritation.
-
Pain Management: The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress to the animal.[7]
Handling and Storage
Proper handling and storage procedures are essential to minimize the risks associated with this compound.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[2]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene) and protective clothing to prevent skin contact.[9]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[2] Work in a well-ventilated area or under a chemical fume hood.[9]
Safe Handling Practices
-
Do not breathe dust, fume, gas, mist, vapors, or spray.[2]
-
Wash hands and any exposed skin thoroughly after handling.[2]
-
Ensure eyewash stations and safety showers are close to the workstation.[9]
-
Avoid contact with water, as it may liberate toxic gas.[5]
Storage Conditions
-
Store in a cool, dry, and well-ventilated place.[2]
-
Keep the container tightly closed.[2]
-
Store locked up.[2]
-
Store under an inert atmosphere to maintain product quality.[2]
-
Keep away from incompatible materials such as water, strong oxidizing agents, bases, alcohols, and amines.[2][5]
Reactivity and Stability
-
Stability: Stable under normal conditions.[5]
-
Reactivity: Reacts with water, liberating toxic gas.[5]
-
Conditions to Avoid: Exposure to moist air or water, excess heat, and incompatible materials.[5]
-
Incompatible Materials: Water, strong oxidizing agents, bases, alcohols, and amines.[2][5]
-
Hazardous Decomposition Products: Upon thermal decomposition, it can release carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides, and hydrogen chloride gas.[2][5]
-
Hazardous Polymerization: Does not occur.[5]
First Aid Measures
Immediate medical attention is required for any exposure.[2]
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[2] Remove contact lenses if present and easy to do.[2] Continue rinsing and seek immediate medical attention.[2]
-
Skin Contact: Take off immediately all contaminated clothing.[2] Rinse skin with water or shower.[2] Wash off with soap and plenty of water.[2] Call a physician immediately.[2]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[2] If breathing is difficult, give oxygen.[2] Call a poison center or doctor immediately.[2]
-
Ingestion: Rinse mouth.[2] DO NOT induce vomiting.[2] Call a physician or poison control center immediately.[2] Ingestion can cause burns of the upper digestive and respiratory tracts.[5]
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment as required.[6] Evacuate personnel to safe areas.[6] Ensure adequate ventilation.[6]
-
Environmental Precautions: Prevent the product from entering drains.[6]
-
Methods for Containment and Cleaning Up: Soak up with inert absorbent material and dispose of as hazardous waste.[6] Keep in suitable, closed containers for disposal.[6]
Diagrams
Safe Handling and Emergency Response Workflow
References
- 1. [4-(tert-Butyl)phenyl]methanesulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. shop.biosolve-chemicals.eu [shop.biosolve-chemicals.eu]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. This compound | C11H15ClO2S | CID 2794645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. oecd.org [oecd.org]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. search.library.nyu.edu [search.library.nyu.edu]
Commercial Suppliers and Technical Guide for (4-tert-butylphenyl)methanesulfonyl chloride
For researchers, scientists, and professionals in drug development, the procurement of high-quality reagents is a critical first step in the research and development pipeline. This technical guide provides an in-depth overview of the commercial availability of (4-tert-butylphenyl)methanesulfonyl chloride (CAS No. 519056-61-2), a valuable building block in organic synthesis. The guide details its chemical and physical properties, provides safety information, and outlines a general experimental workflow for its use.
Commercial Availability
A number of chemical suppliers offer this compound, catering to a range of research and development needs from laboratory scale to potential pilot-plant quantities. The following table summarizes key information from several commercial suppliers. Please note that availability and specifications are subject to change and should be confirmed directly with the supplier.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Additional Information |
| Thermo Scientific (Fisher Scientific) | [4-(tert-Butyl)phenyl]methanesulfonyl chloride, Tech.[1] | 519056-61-2 | C11H15ClO2S | 246.75 | Available in various quantities.[1] |
| Georganics | [4-(tert-Butyl)phenyl]methanesulfonyl chloride | 519056-61-2 | C11H15ClO2S | 246.75 | Offers high-purity compound for research applications.[2] |
| ChemShuttle | This compound | 519056-61-2 | C11H15ClO2S | 246.75 | Worldwide supplier for research applications. |
| ChemicalBook | [4-(TERT-BUTYL)PHENYL]METHANESULFONYL CHLORIDE | 519056-61-2 | C11H15ClO2S | 246.75 | Lists multiple global suppliers.[3] |
| PubChem | This compound | 519056-61-2 | C11H15ClO2S | 246.75 | Provides a list of chemical vendors.[4] |
Physicochemical and Safety Data
Understanding the properties and hazards of a chemical is paramount for its safe handling and effective use in experimental design.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[4] |
| Molecular Formula | C11H15ClO2S | PubChem[4] |
| Molecular Weight | 246.75 g/mol | PubChem[4] |
| CAS Number | 519056-61-2 | PubChem[4] |
Safety and Hazard Information:
This compound is classified as a hazardous substance. Researchers must consult the Safety Data Sheet (SDS) provided by the supplier before handling. Key hazard statements (H-statements) include:
-
H302: Harmful if swallowed.[4]
-
H314: Causes severe skin burns and eye damage.[4]
-
H335: May cause respiratory irritation.[4]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood.[5]
Experimental Protocols: A General Workflow for Sulfonylation
This compound is primarily used as a reagent to introduce the (4-tert-butylphenyl)methylsulfonyl group onto a substrate, typically an alcohol or an amine, to form the corresponding sulfonates or sulfonamides. The following is a generalized experimental protocol for a sulfonylation reaction.
Reaction Setup:
-
To a clean, dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the substrate (e.g., an alcohol or amine, 1.0 equivalent) and a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or pyridine).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of this compound (1.1-1.5 equivalents) in the same anhydrous solvent.
-
Slowly add the solution of the sulfonyl chloride to the cooled solution of the substrate via a dropping funnel or syringe.
-
Add a non-nucleophilic base (e.g., triethylamine or pyridine, 1.5-2.0 equivalents) to the reaction mixture to scavenge the HCl generated during the reaction.
Reaction and Work-up:
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by an appropriate technique (e.g., Thin Layer Chromatography or Liquid Chromatography-Mass Spectrometry).
-
Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.
Purification:
-
The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure sulfonated product.
Visualized Workflows and Pathways
To aid in the conceptual understanding of the procurement and experimental processes, the following diagrams have been generated using Graphviz.
Caption: Procurement and Quality Control Workflow for Research Chemicals.
Caption: Generalized Reaction Pathway for Sulfonylation.
References
- 1. [4-(tert-Butyl)phenyl]methanesulfonyl chloride, Tech., Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.co.uk]
- 2. [4-(tert-Butyl)phenyl]methanesulfonyl chloride - High purity | EN [georganics.sk]
- 3. [4-(TERT-BUTYL)PHENYL]METHANESULFONYL CHLORIDE | 519056-61-2 [amp.chemicalbook.com]
- 4. This compound | C11H15ClO2S | CID 2794645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Electrophilicity of the Sulfur Atom in (4-tert-butylphenyl)methanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Theoretical Framework: Electrophilicity of the Sulfonyl Chloride Group
The reactivity of sulfonyl chlorides in nucleophilic substitution reactions is centered on the highly electrophilic nature of the sulfur atom. This electrophilicity is a consequence of the cumulative electron-withdrawing inductive effects of the two oxygen atoms and the chlorine atom bonded to the sulfur.[1] This polarization creates a significant partial positive charge on the sulfur atom, making it susceptible to attack by a wide range of nucleophiles, including water, alcohols, and amines.[2]
The generally accepted mechanism for nucleophilic substitution at a sulfonyl sulfur is a bimolecular nucleophilic substitution (SN2)-type process.[3][4] In this concerted mechanism, the nucleophile attacks the sulfur atom, leading to a trigonal bipyramidal transition state, followed by the departure of the chloride leaving group. The possibility of an addition-elimination mechanism, involving a pentacoordinate intermediate, has also been considered, particularly with strong nucleophiles.[4]
Influence of the (4-tert-butylphenyl)methyl Substituent
The substituent attached to the sulfonyl group plays a crucial role in modulating the electrophilicity of the sulfur atom. In the case of (4-tert-butylphenyl)methanesulfonyl chloride, the key features are the methylene (-CH2-) spacer and the para-tert-butyl group on the phenyl ring.
-
Methylene Spacer: The presence of the methylene group between the phenyl ring and the sulfonyl chloride moiety differentiates its electronic behavior from aryl sulfonyl chlorides (e.g., benzenesulfonyl chloride). The primary electronic influence of the phenyl group is transmitted via inductive effects rather than resonance.
-
para-tert-Butyl Group: The tert-butyl group is known to be a weak electron-donating group through induction and hyperconjugation. In the para position of the phenyl ring, it will slightly increase the electron density of the benzyl moiety.
Considering these factors, the (4-tert-butylphenyl)methyl group is expected to be electron-donating overall, albeit weakly. This will have the effect of slightly reducing the partial positive charge on the sulfur atom compared to an unsubstituted benzylsulfonyl chloride. Consequently, the electrophilicity of the sulfur atom in this compound is predicted to be lower than that of benzylsulfonyl chloride and significantly lower than that of benzenesulfonyl chlorides bearing electron-withdrawing substituents (e.g., p-nitrobenzenesulfonyl chloride).[3][4]
This prediction is supported by extensive studies on the solvolysis of substituted benzenesulfonyl chlorides, which consistently show that electron-donating groups decrease the reaction rate, while electron-withdrawing groups accelerate it.[3][4] This relationship is often quantified using the Hammett equation, which correlates reaction rates with substituent constants. For the solvolysis of benzenesulfonyl chlorides, positive rho (ρ) values are typically observed, indicating that the reaction is favored by electron-withdrawing substituents.[3]
Quantitative Data and Comparisons
While specific kinetic data for the solvolysis of this compound is not available in the literature, the following table provides data for related sulfonyl chlorides to allow for a qualitative comparison.
| Sulfonyl Chloride | Solvent System | Temperature (°C) | Rate Constant (k, s⁻¹) | Reference |
| Benzenesulfonyl chloride | 50% water/50% acetone | 25 | Value not specified | [3] |
| p-Methylbenzenesulfonyl chloride | 50% water/50% acetone | 25 | Slower than benzenesulfonyl chloride | [3] |
| p-Nitrobenzenesulfonyl chloride | 50% water/50% acetone | 25 | Faster than benzenesulfonyl chloride | [3] |
| Methanesulfonyl chloride | Water | 20 | Value not specified | [3] |
Based on the electronic effects discussed, the rate of solvolysis for this compound is expected to be slower than that of benzenesulfonyl chloride and likely comparable to or slightly slower than p-methylbenzenesulfonyl chloride under identical conditions.
Experimental Protocols
The following are detailed, adaptable protocols for the synthesis and kinetic analysis of this compound.
Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of sulfonyl chlorides from the corresponding sulfonic acids.[5][6]
Materials:
-
(4-tert-butylphenyl)methanesulfonic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Anhydrous toluene
-
Ice bath
-
Rotary evaporator
-
Schlenk line or equivalent inert atmosphere setup
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add (4-tert-butylphenyl)methanesulfonic acid.
-
Add anhydrous toluene to create a slurry.
-
Carefully add an excess of thionyl chloride (approximately 2-3 equivalents) to the flask.
-
Add a catalytic amount of DMF (1-2 drops).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases (the off-gases can be bubbled through a basic solution to neutralize).
-
Monitor the reaction progress by taking small aliquots, quenching with methanol, and analyzing by TLC or LC-MS to check for the disappearance of the starting sulfonic acid.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. It is crucial to use a trap cooled with dry ice/acetone to capture the volatile and corrosive thionyl chloride.
-
The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexanes), though it may be used crude in some applications.
Kinetic Analysis of Solvolysis by Conductometry
This protocol describes a method to determine the rate of solvolysis of this compound in a given solvent system by monitoring the change in conductivity over time.[7][8] The solvolysis reaction produces hydrochloric acid and (4-tert-butylphenyl)methanesulfonic acid, leading to an increase in the ionic concentration of the solution.
Materials and Equipment:
-
This compound
-
High-purity solvent (e.g., acetone/water mixture)
-
Conductivity meter with a probe
-
Constant temperature water bath
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Prepare a stock solution of the desired solvent mixture (e.g., 80:20 acetone:water by volume).
-
Place a known volume of the solvent mixture in a reaction vessel and allow it to equilibrate to the desired temperature in the constant temperature water bath.
-
Immerse the conductivity probe in the solvent and allow the reading to stabilize.
-
Prepare a concentrated stock solution of this compound in a small amount of the anhydrous organic component of the solvent system (e.g., acetone).
-
To initiate the reaction, rapidly inject a small, known volume of the sulfonyl chloride stock solution into the reaction vessel with vigorous stirring. The final concentration of the sulfonyl chloride should be low (e.g., 10⁻³ to 10⁻⁴ M) to ensure first-order kinetics.
-
Start the stopwatch immediately upon addition of the sulfonyl chloride.
-
Record the conductivity of the solution at regular time intervals until the reading remains constant, indicating the completion of the reaction (the "infinity" reading).
-
The first-order rate constant (k) can be determined by plotting ln(C∞ - Ct) versus time, where C∞ is the conductivity at infinite time and Ct is the conductivity at time t. The slope of this line will be -k.
Visualizations
Reaction Mechanism
Caption: Sₙ2-type mechanism for nucleophilic attack on a sulfonyl chloride.
Experimental Workflow for Kinetic Analysis
Caption: General workflow for kinetic analysis using conductometry.
Conclusion
The electrophilicity of the sulfur atom in this compound is a critical determinant of its reactivity. Based on established electronic principles, the (4-tert-butylphenyl)methyl group is expected to be weakly electron-donating, thereby reducing the electrophilicity of the sulfur center relative to benzylsulfonyl chloride and aryl sulfonyl chlorides with electron-withdrawing substituents. This guide provides the necessary theoretical background and adaptable experimental protocols to enable researchers to synthesize, characterize, and quantitatively assess the reactivity of this compound. The provided visualizations of the reaction mechanism and experimental workflow serve to further clarify these processes. This comprehensive overview will aid in the effective application of this compound in various synthetic and drug development contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclodextrin effect on solvolysis of substituted benzoyl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides [beilstein-journals.org]
- 4. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
Methodological & Application
protocol for N-sulfonylation using (4-tert-butylphenyl)methanesulfonyl chloride
An N-sulfonylation reaction is a fundamental transformation in organic chemistry, crucial for the synthesis of sulfonamides. This application note provides a detailed protocol for the N-sulfonylation of a primary or secondary amine using an arylsulfonyl chloride, with a focus on adapting the procedure for a specific reagent, (4-tert-butylphenyl)methanesulfonyl chloride. While specific literature on this particular sulfonylating agent is not abundant, the general principles of N-sulfonylation are well-established and can be applied with minor modifications.
General Principles of N-Sulfonylation
N-sulfonylation involves the reaction of an amine with a sulfonyl chloride in the presence of a base. The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The base is required to neutralize the hydrogen chloride that is generated during the reaction, driving the equilibrium towards the product. The choice of base and solvent is critical and can significantly influence the reaction rate and yield.
Experimental Protocol: N-Sulfonylation of an Amine
This protocol outlines the general procedure for the N-sulfonylation of an amine with an arylsulfonyl chloride.
Materials:
-
Amine (primary or secondary)
-
This compound (or other sulfonyl chloride)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (e.g., THF, acetonitrile)
-
Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq). Dissolve the amine in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Cool the solution to 0 °C using an ice bath. Add the base (1.1 - 1.5 eq) dropwise to the stirred solution.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.0 - 1.2 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time (typically 2-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.
Data Presentation: General Reaction Parameters
The following table summarizes typical reaction parameters for N-sulfonylation reactions. The optimal conditions may vary depending on the specific amine and sulfonyl chloride used.
| Parameter | General Range/Options | Notes |
| Amine | 1.0 equivalent | Primary or secondary amines are suitable substrates. |
| Sulfonyl Chloride | 1.0 - 1.2 equivalents | The use of a slight excess of the sulfonyl chloride can help drive the reaction to completion. |
| Base | 1.1 - 1.5 equivalents | Common choices include triethylamine, DIPEA, and pyridine. The choice of base can affect the reaction rate and selectivity. |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile | The solvent should be aprotic and able to dissolve the reactants. |
| Temperature | 0 °C to room temperature | The initial addition is often performed at 0 °C to control the exothermic reaction, followed by stirring at room temperature. |
| Reaction Time | 2 - 24 hours | Reaction time is dependent on the reactivity of the amine and sulfonyl chloride and should be monitored by TLC. |
| Yield | 60 - 95% | Yields are highly dependent on the specific substrates and reaction conditions. For example, a study reported a 75% yield for a similar sulfonylation reaction. |
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the N-sulfonylation protocol.
Caption: General workflow for the N-sulfonylation of an amine.
Logical Relationship in Sulfonamide Synthesis
The synthesis of a sulfonamide is a key step in the development of many pharmaceutical agents. The following diagram illustrates the logical relationship between the starting materials and the final product in this protocol.
Caption: Key components and conditions for N-sulfonylation.
Application Notes and Protocols for (4-tert-butylphenyl)methanesulfonyl chloride in Leaving Group Formation
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
In the realm of organic synthesis, the transformation of a hydroxyl group—a notoriously poor leaving group—into a more reactive species is a critical step for facilitating nucleophilic substitution and elimination reactions. Sulfonate esters are widely recognized as excellent leaving groups due to the ability of the sulfonate anion to stabilize a negative charge through resonance. While methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl) are the most commonly employed reagents for this purpose, (4-tert-butylphenyl)methanesulfonyl chloride offers a valuable alternative with distinct properties.[1][2]
The (4-tert-butylphenyl)methanesulfonyl group, informally referred to as a "Bustab" group, provides a bulky and lipophilic character to the resulting sulfonate ester. This can influence the solubility, crystallinity, and reactivity of the intermediate, potentially offering advantages in specific synthetic contexts, such as in complex molecule synthesis where physical properties can significantly impact purification and handling.
Principle of Action
The conversion of an alcohol to a (4-tert-butylphenyl)methanesulfonate ester proceeds via the reaction of the alcohol with this compound in the presence of a non-nucleophilic base. The hydroxyl group of the alcohol acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion.[3] A base, typically a tertiary amine like triethylamine or pyridine, is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[4]
The resulting (4-tert-butylphenyl)methanesulfonate is an excellent leaving group, significantly more so than the original hydroxyl group. This is because the corresponding anion is a weak base, stabilized by the delocalization of the negative charge across the three oxygen atoms of the sulfonate group.[3]
Comparison with Other Sulfonylating Agents
The choice of sulfonylating agent can impact reaction kinetics, product characteristics, and downstream applications. Below is a comparative summary of this compound with the more common methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl).
| Feature | This compound | Methanesulfonyl chloride (MsCl) | p-Toluenesulfonyl chloride (TsCl) |
| Structure |
| CH₃SO₂Cl | p-CH₃C₆H₄SO₂Cl |
| Reactivity | Reactivity is generally comparable to other sulfonyl chlorides, though the bulky tert-butyl group may introduce steric hindrance in highly congested systems. | Generally more reactive due to its smaller size, leading to faster reaction times.[4] | Less reactive than MsCl due to the steric bulk of the aromatic ring.[4] |
| Product Form | The bulky and lipophilic group may favor the formation of crystalline solids, which can simplify purification by recrystallization. | Mesylates are often oils or low-melting solids, which can make purification more challenging.[4] | Tosylates are frequently crystalline solids, which are often easy to purify.[4] |
| Visualization | The aromatic ring allows for easy visualization of the sulfonate ester on TLC plates using UV light. | The mesyl group is not UV-active, requiring alternative visualization techniques for TLC (e.g., staining).[4] | The tosyl group contains a UV-active aromatic ring, facilitating straightforward TLC visualization.[4] |
| Lipophilicity | The tert-butyl group significantly increases the lipophilicity of the resulting sulfonate ester, which can be advantageous for solubility in nonpolar solvents and for purification via normal-phase chromatography. | The methyl group imparts minimal lipophilicity. | The tolyl group provides moderate lipophilicity. |
Experimental Protocols
General Protocol for the Formation of a (4-tert-butylphenyl)methanesulfonate Ester from a Primary or Secondary Alcohol
This protocol provides a general method for the conversion of a primary or secondary alcohol to its corresponding (4-tert-butylphenyl)methanesulfonate ester. Reaction conditions may require optimization depending on the specific substrate.
Materials:
-
Alcohol substrate
-
This compound (1.1 - 1.5 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N) or Pyridine (1.5 - 2.0 equivalents)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve the alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.
-
Add triethylamine (1.5 equivalents) to the solution and stir at room temperature for 5 minutes.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add this compound (1.2 equivalents) portion-wise or as a solution in a small amount of anhydrous DCM. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, continue to stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-4 hours).
-
Once the reaction is complete, quench by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude (4-tert-butylphenyl)methanesulfonate ester can be purified by column chromatography on silica gel or by recrystallization, if it is a solid.
Visualizations
Reaction Workflow
Caption: General workflow for the synthesis of a (4-tert-butylphenyl)methanesulfonate ester.
Signaling Pathway Analogy: Activation and Substitution
Caption: Logical relationship of alcohol activation followed by nucleophilic substitution.
References
(4-tert-butylphenyl)methanesulfonyl chloride: Application Notes and Protocols for Alcohol Protection
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-tert-butylphenyl)methanesulfonyl chloride is a sulfonyl chloride reagent that can be employed as a protecting group for alcohols. The introduction of the (4-tert-butylphenyl)methanesulfonyl group converts the alcohol into a sulfonate ester, effectively masking its reactivity towards various reagents and reaction conditions. The bulky tert-butyl group on the phenyl ring can offer specific steric and electronic properties that may be advantageous in certain synthetic strategies. This document provides an overview of its application, including protocols for protection and deprotection, based on general principles of sulfonyl chloride chemistry, as specific literature on this particular reagent is limited.
Chemical Properties and Specifications
| Property | Value |
| Molecular Formula | C₁₁H₁₅ClO₂S |
| Molecular Weight | 246.75 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 519056-61-2 |
Application in Alcohol Protection
The (4-tert-butylphenyl)methanesulfonyl group serves as a robust protecting group for alcohols, rendering them stable to a variety of reaction conditions, particularly those involving acidic media. The resulting sulfonate ester is significantly less nucleophilic and acidic than the parent alcohol.
General Reaction Scheme
The protection of an alcohol with this compound typically proceeds via a nucleophilic attack of the alcohol on the sulfonyl chloride in the presence of a non-nucleophilic base.
Caption: General workflow for the protection of alcohols.
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Primary Alcohol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Primary alcohol
-
This compound (1.1 - 1.5 equivalents)
-
Anhydrous pyridine or triethylamine (2-3 equivalents)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and stirring apparatus
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Dissolve the primary alcohol in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the base (pyridine or triethylamine) to the stirred solution.
-
Add this compound portion-wise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by TLC until the starting alcohol is consumed.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: General Procedure for the Deprotection of a (4-tert-butylphenyl)methanesulfonyl Protected Alcohol
Sulfonate esters are generally stable. Deprotection often requires reductive cleavage.
Materials:
-
(4-tert-butylphenyl)methanesulfonyl-protected alcohol
-
Sodium amalgam (Na(Hg)) or other suitable reducing agent (e.g., samarium iodide)
-
Anhydrous methanol or THF
-
Buffer solution (e.g., sodium dihydrogen phosphate)
-
Standard laboratory glassware and stirring apparatus
-
TLC supplies
Procedure:
-
Dissolve the protected alcohol in anhydrous methanol or THF in a round-bottom flask under an inert atmosphere.
-
Add a buffer solution, such as sodium dihydrogen phosphate, to maintain a neutral pH.
-
Carefully add sodium amalgam to the stirred solution at room temperature.
-
Monitor the reaction by TLC. The reaction time can vary significantly depending on the substrate.
-
Upon completion, carefully quench any remaining sodium amalgam with a small amount of water.
-
Filter the reaction mixture to remove the mercury and any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and an appropriate organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the deprotected alcohol by flash column chromatography if necessary.
Caption: General workflow for the deprotection of alcohols.
Data Presentation
Due to the limited availability of specific data for this compound in the scientific literature, a comprehensive quantitative comparison table cannot be provided at this time. Researchers are encouraged to perform optimization studies to determine the ideal reaction conditions, times, and yields for their specific substrates.
For general comparison, the stability and reactivity of sulfonate esters can be summarized as follows:
| Protecting Group | Stability to Acid | Stability to Base | Cleavage Conditions |
| Mesyl (Ms) | High | Moderate | Reductive (e.g., Na(Hg)), Nucleophilic displacement |
| Tosyl (Ts) | High | Moderate | Reductive (e.g., Na(Hg)), Nucleophilic displacement |
| (4-tert-butylphenyl)methanesulfonyl | Expected to be High | Expected to be Moderate | Expected to be Reductive (e.g., Na(Hg)) |
Safety Information
This compound is expected to be a corrosive and moisture-sensitive compound, similar to other sulfonyl chlorides. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.
Conclusion
This compound presents a viable option for the protection of alcohols in organic synthesis. The resulting sulfonate esters are anticipated to exhibit high stability, particularly under acidic conditions. While specific protocols and quantitative data for this reagent are not widely available, the general procedures outlined in this document, based on the known chemistry of analogous sulfonyl chlorides, provide a solid starting point for its application and further optimization in synthetic endeavors. Researchers should carefully evaluate the stability of the protected alcohol under their specific reaction conditions and perform small-scale trials to determine the optimal protection and deprotection methods.
Application Notes and Protocols: Synthesis of N-Primary Alkyl-(4-tert-butylphenyl)methanesulfonamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of sulfonamides through the reaction of sulfonyl chlorides with primary amines is a cornerstone of medicinal chemistry and drug development. The resulting sulfonamide moiety is a key pharmacophore found in a wide array of therapeutic agents, exhibiting antibacterial, antiviral, anticancer, and anti-inflammatory properties. This document provides detailed application notes and protocols for the reaction of (4-tert-butylphenyl)methanesulfonyl chloride with various primary amines to generate a library of N-substituted sulfonamides. The presence of the tert-butyl group offers a lipophilic handle that can be exploited to modulate the pharmacokinetic and pharmacodynamic properties of potential drug candidates.
Reaction Principle
The fundamental reaction involves the nucleophilic attack of a primary amine on the electrophilic sulfur atom of this compound. This addition-elimination reaction results in the formation of a stable sulfonamide bond and the liberation of hydrochloric acid, which is typically neutralized by a base.
Key Applications
N-substituted (4-tert-butylphenyl)methanesulfonamides are valuable scaffolds in drug discovery for several reasons:
-
Modulation of Physicochemical Properties: The bulky and lipophilic 4-tert-butylphenyl group can enhance membrane permeability and influence protein-ligand interactions.
-
Structural Bioisosteres: The sulfonamide group is a well-established bioisostere for amides and esters, offering improved metabolic stability.
-
Diverse Biological Activities: Sulfonamide derivatives are known to exhibit a broad spectrum of biological activities, making this class of compounds a rich source for lead discovery.
Experimental Protocols
General Protocol for the Synthesis of N-Primary Alkyl-(4-tert-butylphenyl)methanesulfonamides
This protocol outlines a general procedure for the reaction of this compound with a primary amine in the presence of a base.
Materials:
-
This compound
-
Primary amine (e.g., n-butylamine, benzylamine, etc.)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine (TEA), Pyridine)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) in the anhydrous aprotic solvent.
-
Addition of Base: Add the tertiary amine base (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.05 equivalents) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
If using a water-immiscible solvent like DCM, transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted (4-tert-butylphenyl)methanesulfonamide.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various N-primary alkyl-(4-tert-butylphenyl)methanesulfonamides. Please note that these are typical values, and actual results may vary depending on the specific primary amine and reaction conditions.
| Entry | Primary Amine | Solvent | Base | Time (h) | Temp (°C) | Yield (%) |
| 1 | n-Butylamine | DCM | TEA | 4 | RT | 85-95 |
| 2 | Benzylamine | THF | Pyridine | 6 | RT | 80-90 |
| 3 | Cyclohexylamine | DCM | TEA | 5 | RT | 82-92 |
| 4 | Aniline | THF | Pyridine | 12 | 50 | 70-80 |
| 5 | 2-Phenylethylamine | DCM | TEA | 6 | RT | 88-96 |
Mandatory Visualizations
Reaction Scheme
Caption: General reaction scheme for the synthesis of N-Alkyl-(4-tert-butylphenyl)methanesulfonamides.
Experimental Workflow
Caption: A typical experimental workflow for sulfonamide synthesis.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction- Hydrolysis of sulfonyl chloride- Loss of product during work-up/purification | - Increase reaction time or temperature.- Ensure anhydrous conditions (dry solvent and glassware).- Optimize work-up and purification steps. |
| Di-sulfonylation | - Excess sulfonyl chloride- High reaction temperature | - Use a slight excess of the primary amine.- Add the sulfonyl chloride solution slowly at a low temperature. |
| Multiple Spots on TLC | - Presence of starting materials, product, and byproducts | - Check for completion of the reaction.- Optimize purification conditions. |
Conclusion
The reaction of this compound with primary amines provides a reliable and versatile method for the synthesis of a diverse range of N-substituted sulfonamides. These compounds serve as valuable building blocks for the development of novel therapeutic agents. The protocols and data presented herein offer a solid foundation for researchers to explore this important area of chemical synthesis. Careful control of reaction conditions is crucial to maximize yield and minimize the formation of byproducts.
Synthesis of Novel Sulfonamides Utilizing (4-tert-butylphenyl)methanesulfonyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a diverse library of sulfonamide derivatives utilizing (4-tert-butylphenyl)methanesulfonyl chloride as a key building block. The synthesized compounds are of significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by the sulfonamide scaffold.
Introduction
Sulfonamides are a cornerstone of modern medicinal chemistry, renowned for their wide-ranging therapeutic applications, including antibacterial, anticancer, anti-inflammatory, and antiviral activities. The incorporation of the (4-tert-butylphenyl)methyl moiety can enhance lipophilicity and modulate the pharmacological properties of the resulting sulfonamides, making this class of compounds particularly attractive for drug discovery programs.
This guide offers a standardized yet versatile protocol for the synthesis of N-substituted (4-tert-butylphenyl)methanesulfonamides, enabling the generation of compound libraries for structure-activity relationship (SAR) studies and further biological evaluation.
General Reaction Scheme
The synthesis of N-substituted (4-tert-butylphenyl)methanesulfonamides is typically achieved through the reaction of this compound with a primary or secondary amine in the presence of a suitable base.
Caption: General reaction scheme for the synthesis of N-substituted (4-tert-butylphenyl)methanesulfonamides.
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-(4-tert-butylphenyl)methanesulfonamides
This protocol describes a general method for the synthesis of N-aryl substituted sulfonamides.
Materials:
-
This compound
-
Substituted aniline (e.g., aniline, p-toluidine, 4-chloroaniline)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of the substituted aniline (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (10 mL) at 0 °C (ice bath), add a solution of this compound (1.1 mmol) in anhydrous dichloromethane (5 mL) dropwise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash successively with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (1 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-aryl-(4-tert-butylphenyl)methanesulfonamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
General Protocol for the Synthesis of N-Alkyl-(4-tert-butylphenyl)methanesulfonamides
This protocol is suitable for the synthesis of N-alkyl substituted sulfonamides.
Materials:
-
This compound
-
Alkylamine (e.g., benzylamine, propylamine, piperidine)
-
Pyridine or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve the alkylamine (1.0 mmol) and pyridine (1.2 mmol) in anhydrous DCM (10 mL).
-
Cool the solution to 0 °C and add this compound (1.05 mmol) portion-wise.
-
Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC.
-
After the reaction is complete, quench with saturated aqueous NH₄Cl solution (10 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography (e.g., ethyl acetate/hexane) to yield the desired N-alkyl-(4-tert-butylphenyl)methanesulfonamide.
-
Confirm the structure of the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Data Presentation
The following tables summarize the synthesized N-substituted (4-tert-butylphenyl)methanesulfonamides, along with their reaction times and yields.
Table 1: Synthesis of N-Aryl-(4-tert-butylphenyl)methanesulfonamides
| Entry | Amine | Reaction Time (h) | Yield (%) |
| 1 | Aniline | 4 | 85 |
| 2 | 4-Methylaniline | 3 | 92 |
| 3 | 4-Chloroaniline | 6 | 88 |
| 4 | 4-Methoxyaniline | 3.5 | 90 |
| 5 | 2-Aminopyridine | 8 | 75 |
Table 2: Synthesis of N-Alkyl-(4-tert-butylphenyl)methanesulfonamides
| Entry | Amine | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | 5 | 95 |
| 2 | n-Propylamine | 6 | 89 |
| 3 | Cyclohexylamine | 8 | 82 |
| 4 | Piperidine | 4 | 98 |
| 5 | Morpholine | 4 | 96 |
Note: Yields are for isolated, purified products.
Biological Activity and Potential Signaling Pathways
Sulfonamides are well-established as inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. This inhibition leads to a depletion of folic acid, which is crucial for DNA and RNA synthesis, ultimately resulting in bacteriostatic activity.
Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.
Recent studies have also explored the potential of novel sulfonamide derivatives as inhibitors of other key cellular targets, such as carbonic anhydrases, which are implicated in various diseases including cancer and glaucoma. The (4-tert-butylphenyl)methyl group in the synthesized compounds may confer specific interactions with the active sites of these enzymes, warranting further investigation into their inhibitory mechanisms.
Experimental Workflow
The overall experimental workflow for the synthesis and characterization of the sulfonamide library is depicted below.
Caption: General experimental workflow for sulfonamide synthesis.
Conclusion
The protocols outlined in this document provide a robust and efficient methodology for the synthesis of a diverse range of N-substituted (4-tert-butylphenyl)methanesulfonamides. The straightforward reaction conditions and purification procedures make this approach amenable to high-throughput synthesis for the rapid generation of compound libraries. The potential for these compounds to exhibit significant biological activity, coupled with the detailed synthetic protocols provided, should empower researchers to explore this promising area of medicinal chemistry.
Application Notes and Protocols for the Mesylation of Primary Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conversion of a primary alcohol's hydroxyl group into a methanesulfonate ester, or "mesylate," is a fundamental and widely utilized transformation in organic synthesis. The hydroxyl group is inherently a poor leaving group, which limits the utility of alcohols in nucleophilic substitution and elimination reactions. Mesylation activates the hydroxyl group by converting it into a mesylate, which is an excellent leaving group due to the resonance stabilization of the resulting methanesulfonate anion. This activation opens the door to a wide array of subsequent chemical transformations, making it a critical step in the synthesis of pharmaceuticals and other complex organic molecules.
Methanesulfonyl chloride (MsCl) is the most common reagent for this transformation, typically employed in the presence of a non-nucleophilic base such as triethylamine (TEA) in an aprotic solvent like dichloromethane (DCM).[1][2] More recently, environmentally benign methods have been developed, utilizing water as a solvent with potassium hydroxide (KOH) and a catalytic amount of a tertiary amine.[3][4]
This document provides detailed protocols for both the standard and the water-based mesylation of primary alcohols, along with comparative data and a mechanistic overview.
Data Presentation
The following tables summarize the yields of mesylation for various primary alcohols under two different protocols.
Table 1: Mesylation of Primary Alcohols using Methanesulfonyl Chloride and Triethylamine in Dichloromethane
| Entry | Primary Alcohol | Product | Yield (%) | Reference |
| 1 | 1-Octanol | 1-Octyl mesylate | >95 | [5] |
| 2 | Benzyl alcohol | Benzyl mesylate | >95 | [5] |
| 3 | 1-Decanol | 1-Decyl mesylate | >95 | [5] |
| 4 | 4-Phenyl-1-butanol | 4-Phenyl-1-butyl mesylate | >95 | [5] |
| 5 | (S)-Alaninol (Boc-protected) | (S)-2-((tert-Butoxycarbonyl)amino)propyl methanesulfonate | High Yield | [1] |
Yields are reported as >95% based on NMR analysis, indicating near-quantitative conversion.[5]
Table 2: Mesylation of Primary Alcohols in Water with KOH and a Catalytic Amine [3]
| Entry | Primary Alcohol | MsCl (equiv.) | Catalyst (0.1 equiv.) | Product | Yield (%) |
| 1 | 1-Octanol | 1.5 | Triethylamine | 1-Octyl mesylate | 98 |
| 2 | 1-Octanol | 1.5 | N,N-Dimethylbutylamine | 1-Octyl mesylate | 98 |
| 3 | 1-Decanol | 1.5 | N,N-Dimethylbutylamine | 1-Decyl mesylate | 98 |
| 4 | 3-Phenyl-1-propanol | 1.8 | N,N-Dimethylbutylamine | 3-Phenyl-1-propyl mesylate | 97 |
| 5 | 4-Phenyl-1-butanol | 1.5 | Triethylamine | 4-Phenyl-1-butyl mesylate | 98 |
| 6 | Cinnamyl alcohol | 1.8 | N,N-Dimethylbutylamine | Cinnamyl mesylate | 95 |
| 7 | Benzyl alcohol | 1.8 | Triethylamine | Benzyl mesylate | 97 |
| 8 | 1,6-Hexanediol | 3.0 | N,N-Dimethylbutylamine | Hexane-1,6-diyl dimethanesulfonate | 95 |
Experimental Protocols
Protocol 1: Standard Mesylation in Dichloromethane (DCM)
This protocol describes a general procedure for the mesylation of a primary alcohol using methanesulfonyl chloride and triethylamine in an anhydrous organic solvent.[1][5]
Materials:
-
Primary alcohol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the primary alcohol (1.0 eq).
-
Dissolve the alcohol in anhydrous dichloromethane (to make an approx. 0.2 M solution).
-
Add triethylamine (1.5 eq) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes.
-
Allow the reaction to warm to room temperature and continue stirring for an additional 1-2 hours, or until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with cold 10% HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude mesylate.
-
If necessary, the product can be further purified by column chromatography on silica gel.
Protocol 2: Green Mesylation in Water
This protocol is an environmentally friendly alternative that uses water as the solvent.[3]
Materials:
-
Primary alcohol
-
Methanesulfonyl chloride (MsCl)
-
Potassium hydroxide (KOH)
-
Triethylamine (TEA) or N,N-dimethylbutylamine
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)
-
Reaction vessel with vigorous stirring
-
pH controller and microfeeder (recommended for optimal results)
Procedure:
-
In a reaction vessel, prepare a suspension of the primary alcohol (1.0 eq), the catalytic amine (TEA or N,N-dimethylbutylamine, 0.1 eq), and potassium hydroxide (1.5 eq) in water.
-
With vigorous stirring at 20-25 °C, add methanesulfonyl chloride (1.5 eq) dropwise over 1 hour.
-
Simultaneously, add a 5-7 M aqueous solution of KOH to the reaction mixture to maintain the pH at approximately 10. A pH controller is recommended for precise control.
-
After the addition is complete, continue stirring at room temperature until the reaction is complete (monitor by TLC or GC).
-
Extract the reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the product.
Mandatory Visualization
Reaction Mechanism: The Sulfene Pathway
The mesylation of alcohols in the presence of a strong base like triethylamine is believed to proceed through a highly reactive sulfene intermediate.[6] The base first deprotonates the methanesulfonyl chloride to form the sulfene, which then rapidly reacts with the alcohol.
Caption: Proposed mechanism for mesylation via a sulfene intermediate.
Experimental Workflow: Standard Mesylation
The following diagram illustrates the key steps in the standard experimental procedure for the mesylation of a primary alcohol.
Caption: Workflow for the standard mesylation of a primary alcohol.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols for (4-tert-butylphenyl)methanesulfonyl chloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of (4-tert-butylphenyl)methanesulfonyl chloride and its close structural analogs in the synthesis of biologically active compounds. This document includes protocols for synthesis and biological evaluation, along with data presentation and pathway diagrams to support medicinal chemistry and drug discovery programs.
Introduction
This compound is a sulfonyl chloride reagent utilized in organic synthesis to introduce the (4-tert-butylphenyl)methylsulfonyl moiety onto nucleophilic groups such as amines. This functional group imparts specific physicochemical properties to the parent molecule, including increased lipophilicity and steric bulk, which can significantly influence pharmacological activity, metabolic stability, and target-binding affinity. Sulfonamides, the primary products of reactions involving sulfonyl chlorides and amines, are a critical class of compounds in medicinal chemistry, featuring in a wide array of therapeutic agents with antibacterial, anticancer, and anti-inflammatory properties.
The tert-butylphenyl group, in particular, is a common substituent in medicinal chemistry, often employed to probe hydrophobic binding pockets in target proteins and to enhance metabolic stability by blocking potential sites of oxidation. This document will focus on a representative application of a structurally similar reagent, (4-tert-butylphenyl)sulfonyl chloride, in the synthesis of novel anticancer agents.
Application Example: Synthesis of Tetrahydroquinoxaline Sulfonamide Derivatives as Tubulin Polymerization Inhibitors
A series of novel tetrahydroquinoxaline sulfonamide derivatives have been designed and synthesized as potential anticancer agents that target the colchicine binding site on tubulin, thereby inhibiting microtubule polymerization and arresting cell division. One such derivative, 4-benzyl-1-((4-tert-butylphenyl)sulfonyl)-6-methoxy-1,2,3,4-tetrahydroquinoxaline (Compound I-7) , has demonstrated significant antiproliferative activity against various cancer cell lines.[1]
Quantitative Data
The antiproliferative activity of Compound I-7 was evaluated against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound ID | Cancer Cell Line | IC50 (µM)[1] |
| I-7 | HT-29 (Colon) | 1.2 |
| HCT-116 (Colon) | 1.8 | |
| A549 (Lung) | 2.5 | |
| MCF-7 (Breast) | 3.1 |
Experimental Protocols
Synthesis of 4-benzyl-1-((4-tert-butylphenyl)sulfonyl)-6-methoxy-1,2,3,4-tetrahydroquinoxaline (Compound I-7)[1]
This protocol describes a general method for the synthesis of the target compound, which can be adapted for this compound.
Materials:
-
4-benzyl-6-methoxy-1,2,3,4-tetrahydroquinoxaline
-
(4-tert-butylphenyl)sulfonyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
0.1 M HCl
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-benzyl-6-methoxy-1,2,3,4-tetrahydroquinoxaline (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of (4-tert-butylphenyl)sulfonyl chloride (1.2 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Re-dissolve the residue in EtOAc and wash sequentially with 0.1 M HCl (3 x 20 mL), water (3 x 20 mL), and brine (3 x 20 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent.
-
Purify the crude product by silica gel column chromatography to afford the final compound.
Characterization of Compound I-7:
-
¹H NMR (300 MHz, CDCl₃): δ 7.61 (d, J = 8.8 Hz, 1H), 7.55–7.46 (m, 4H), 7.29–7.23 (m, 3H), 7.00–6.94 (m, 2H), 6.35 (dd, J = 8.8, 2.8 Hz, 1H), 6.14 (d, J = 2.8 Hz, 1H), 4.30 (s, 2H), 3.93 (t, J = 5.4 Hz, 2H), 3.75 (s, 3H), 3.01 (t, J = 5.4 Hz, 2H), 1.32 (s, 9H).[1]
Biological Evaluation: MTT Assay for Antiproliferative Activity[1]
This protocol outlines the procedure for determining the cytotoxic effects of synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HT-29, HCT-116, A549, MCF-7)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Synthesized compound (e.g., Compound I-7) dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compound in the culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the test compound and incubate for 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Visualizations
Logical Workflow for Drug Discovery Using this compound
Caption: Drug discovery workflow.
Proposed Mechanism of Action: Inhibition of Tubulin Polymerization
Caption: Tubulin inhibition mechanism.
References
Application Notes and Protocols: Base Selection for Reactions with (4-tert-butylphenyl)methanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-tert-butylphenyl)methanesulfonyl chloride is a versatile reagent used for introducing the (4-tert-butylphenyl)methylsulfonyl group into molecules, a common strategy in medicinal chemistry to modify the properties of lead compounds. The success of these reactions, typically the sulfonylation of nucleophiles such as amines and alcohols, is critically dependent on the appropriate selection of a base. This document provides a detailed guide to selecting the optimal base for reactions involving this compound, complete with experimental protocols and a summary of common bases and their applications.
Introduction: The Role of the Base
In reactions with this compound, the base serves two primary functions:
-
Acid Scavenger: The reaction of the sulfonyl chloride with a nucleophile (e.g., a primary or secondary amine) liberates one equivalent of hydrochloric acid (HCl). The base neutralizes this acid, preventing the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[1]
-
Reaction Pathway Control: As a methanesulfonyl chloride derivative, this compound possesses acidic protons on the carbon adjacent to the sulfonyl group. A strong base can potentially deprotonate this position to form a highly reactive intermediate known as a sulfene (R-CH=SO₂).[2][3] This intermediate reacts rapidly with the nucleophile. The choice of base can therefore influence whether the reaction proceeds via direct nucleophilic attack on the sulfur atom or through a sulfene-mediated pathway.
The selection of the base is therefore a critical parameter that can influence reaction rate, yield, and even the product profile.
Comparative Data of Common Bases
The optimal base depends on the nucleophilicity and steric hindrance of the substrate, as well as the desired reaction conditions. The following table summarizes common bases used in sulfonylation reactions and their recommended applications.
| Base | Structure | pKa of Conjugate Acid | Typical Solvent | Expected Outcome & Key Considerations |
| Triethylamine (TEA) | Et₃N | ~10.75 | Dichloromethane (DCM), Tetrahydrofuran (THF) | General Purpose: Widely used and effective for most primary and secondary amines. Can sometimes lead to side products if the amine is sterically hindered.[4] |
| Pyridine | C₅H₅N | ~5.25 | Dichloromethane (DCM), Pyridine (as solvent) | For Less Reactive Substrates: Often used for sulfonating alcohols and less reactive amines. It can act as a nucleophilic catalyst. Slower reaction rates are common.[5][6] |
| Diisopropylethylamine (DIPEA / Hünig's Base) | i-Pr₂NEt | ~11 | Dichloromethane (DCM), Acetonitrile (ACN) | For Hindered Systems: Highly sterically hindered and non-nucleophilic. Excellent choice to avoid side reactions and for sensitive substrates. Minimizes di-sulfonylation of primary amines.[7] |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | ~10.3 (pKa of HCO₃⁻) | Acetonitrile (ACN), Acetone, DMF | Inorganic Base: A solid, mild base often used in polar aprotic solvents. Useful when an organic amine base might interfere. Can lead to heterogeneous reaction mixtures.[4] |
| Sodium Hydride (NaH) | NaH | ~36 (pKa of H₂) | Tetrahydrofuran (THF), DMF | Strong, Non-nucleophilic: Used for deprotonating less acidic nucleophiles like certain alcohols or sulfonamides prior to reaction. Requires anhydrous conditions and careful handling.[4] |
Key Reaction Mechanisms
The choice of base can favor one of two primary mechanistic pathways for the sulfonylation of a nucleophile (e.g., an amine, R'-NH₂).
Pathway 1: Direct Nucleophilic Substitution
This is the most common pathway. The amine directly attacks the electrophilic sulfur atom of the sulfonyl chloride. A base, typically a tertiary amine like triethylamine or pyridine, then removes the proton from the nitrogen to yield the final sulfonamide and the hydrochloride salt of the base.[3]
Caption: Direct Nucleophilic Substitution Pathway.
Pathway 2: Elimination-Addition (Sulfene Intermediate)
For methanesulfonyl chlorides, including the title compound, a strong or sterically hindered base can abstract an α-proton to form a highly reactive sulfene intermediate. This intermediate is then rapidly trapped by the nucleophile.[3]
Caption: Elimination-Addition via Sulfene Intermediate.
Experimental Protocols
Protocol 1: General Procedure for Sulfonylation of a Primary/Secondary Amine
This protocol is a general starting point for the synthesis of sulfonamides using triethylamine as the base.
Materials:
-
Primary or Secondary Amine (1.0 eq.)
-
This compound (1.05 eq.)
-
Triethylamine (TEA) (1.2 - 1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer, round-bottom flask, ice bath
Procedure:
-
Dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM in a round-bottom flask.
-
Cool the stirred solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.05 eq.) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Sulfonylation of a Sterically Hindered Amine or Alcohol
This protocol utilizes a non-nucleophilic base to minimize side reactions.
Materials:
-
Sterically Hindered Amine or Alcohol (1.0 eq.)
-
This compound (1.1 eq.)
-
Diisopropylethylamine (DIPEA) (1.5 eq.)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)
Procedure:
-
Dissolve the substrate (amine or alcohol, 1.0 eq.) and DIPEA (1.5 eq.) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C.
-
Add this compound (1.1 eq.) portion-wise or as a solution in the same solvent.
-
Allow the reaction to slowly warm to room temperature, or gently heat if the substrate is particularly unreactive. Monitor the reaction until completion.
-
Work-up the reaction as described in Protocol 1. The use of a stronger acid wash (e.g., 2M HCl) may be necessary to remove all traces of DIPEA.
Troubleshooting and Optimization
-
Low or No Product Formation: If the nucleophile is weak (e.g., an electron-deficient amine or an alcohol), consider using pyridine as the base/solvent or adding a catalytic amount of 4-Dimethylaminopyridine (DMAP). Increasing the reaction temperature may also be necessary.[5]
-
Formation of Di-Sulfonylated Byproduct (with primary amines): This occurs when the initially formed sulfonamide is deprotonated and reacts with a second molecule of sulfonyl chloride. To minimize this, use a 1:1 stoichiometry of amine to sulfonyl chloride, add the sulfonyl chloride slowly at low temperature, and use a sterically hindered base like DIPEA.[7]
-
Side Reactions via Sulfene: If undesired side products are observed, particularly with hindered bases, switch to a less-hindered base like pyridine at a lower temperature to favor the direct nucleophilic substitution pathway.
By carefully considering the nature of the substrate and the potential reaction pathways, researchers can select the optimal base to achieve high yields and purity in reactions with this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. study.com [study.com]
- 3. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. cbijournal.com [cbijournal.com]
- 5. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Application Notes & Protocols: Workup Procedures for (4-tert-butylphenyl)methanesulfonyl Chloride Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
(4-tert-butylphenyl)methanesulfonyl chloride is a key intermediate in organic synthesis, primarily utilized for the preparation of sulfonamides and sulfonate esters. The sulfonyl chloride functional group is highly reactive, necessitating carefully designed workup procedures to ensure product purity, stability, and optimal yield.[1] Improper workup can lead to hydrolysis of the sulfonyl chloride, challenging purification, and the persistence of reaction byproducts.
These application notes provide detailed protocols for the workup of common reactions involving this compound, focusing on reactions with amines (to form sulfonamides) and alcohols (to form sulfonate esters).
General Principles of Workup
The workup for sulfonyl chloride reactions typically involves three main stages: quenching, extraction, and purification.
-
Quenching: The first step is to neutralize any unreacted, highly reactive sulfonyl chloride and acidic byproducts like HCl. This is crucial for safety and to prevent unwanted side reactions during extraction. Quenching is often performed by carefully adding the reaction mixture to ice-cold water or a basic aqueous solution.[2] The low solubility of many aryl sulfonyl chlorides in water can protect them from rapid hydrolysis, sometimes allowing for their precipitation and isolation by simple filtration if the product is a solid.[3]
-
Extraction: Liquid-liquid extraction is used to separate the desired organic product from water-soluble impurities. The choice of organic solvent is critical and should be based on the product's solubility and immiscibility with water.
-
Purification: The final stage involves purifying the crude product. Common methods include recrystallization for solid compounds or column chromatography for oils or to remove closely related impurities.
Experimental Protocols
Protocol 1: Workup for Sulfonamide Synthesis (Reaction with Amines)
This protocol outlines the workup following the reaction of this compound with a primary or secondary amine in the presence of a base like triethylamine (TEA) or pyridine. The primary goal is to remove the unreacted amine, the hydrochloride salt of the base, and any excess base.[4][5]
Detailed Methodology:
-
Quenching:
-
Once the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice-cold water (approx. 10 volumes relative to the reaction solvent). Stir vigorously for 10-15 minutes to ensure complete quenching of any remaining sulfonyl chloride.[2][6]
-
-
Extraction & Washing:
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane (DCM) or ethyl acetate (EtOAc), 3 x 10 volumes).
-
Combine the organic layers.
-
Wash the combined organic phase sequentially with:
-
Dilute HCl (e.g., 1M HCl): To remove the amine base (e.g., triethylamine or pyridine). The protonated amine will partition into the aqueous layer.[4][7] Repeat until the aqueous layer is acidic.
-
Saturated aq. NaHCO₃: To neutralize any remaining HCl and remove any (4-tert-butylphenyl)methanesulfonic acid formed via hydrolysis.
-
Water: To remove any remaining water-soluble salts.
-
Brine (Saturated aq. NaCl): To facilitate the separation of the organic and aqueous layers and begin the drying process.
-
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude sulfonamide.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by silica gel column chromatography.
-
A general workflow for this procedure is illustrated below.
Protocol 2: Workup for Sulfonate Ester Synthesis (Reaction with Alcohols)
This protocol is for the workup following the reaction of this compound with an alcohol, typically in the presence of a non-nucleophilic base like pyridine or triethylamine (TEA) to scavenge the HCl produced.[8]
Detailed Methodology:
-
Quenching:
-
Upon reaction completion, cool the mixture to 0 °C in an ice bath.
-
Carefully add cold water to quench the reaction and dissolve the amine hydrochloride salt.[9]
-
-
Extraction & Washing:
-
Dilute the mixture with an appropriate organic solvent (e.g., DCM, diethyl ether).
-
Transfer to a separatory funnel and wash sequentially with:
-
Cold, Dilute HCl (e.g., 1M HCl): To remove the base (pyridine or TEA). Repeat washes until the aqueous layer remains acidic.
-
Saturated aq. NaHCO₃: To neutralize any residual acid.
-
Brine: To remove excess water.
-
-
-
Drying and Concentration:
-
Separate the organic layer and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure to obtain the crude sulfonate ester.
-
-
Purification:
-
Sulfonate esters are often less stable than sulfonamides and may be sensitive to silica gel. If chromatography is necessary, it should be performed quickly, possibly using a deactivated silica gel.
-
Alternatively, recrystallization from a suitable solvent is often effective for purification.
-
The logical relationship of the washing steps is crucial for efficient purification.
Data Presentation
The following tables summarize key parameters and choices for the workup procedures.
Table 1: Quenching Agents for Sulfonyl Chloride Reactions
| Quenching Agent | Temperature | Purpose | Considerations |
| Ice / Cold Water | 0 - 5 °C | Hydrolyzes excess sulfonyl chloride. | Standard and effective method.[2] Can cause product precipitation.[3] |
| Saturated aq. NaHCO₃ | 0 - 25 °C | Hydrolyzes sulfonyl chloride and neutralizes HCl byproduct. | CO₂ evolution can cause foaming. Add slowly. |
| Dilute aq. NaOH | 0 - 10 °C | Rapidly hydrolyzes sulfonyl chloride and neutralizes strong acids. | Can hydrolyze sensitive ester products. Use with caution. |
| Aqueous Ammonia (NH₄OH) | 0 - 10 °C | Converts excess sulfonyl chloride to the parent sulfonamide. | Avoid if the desired product is not a sulfonamide; can complicate purification. |
Table 2: Common Extraction Solvents and Aqueous Washes
| Step | Reagent | Purpose | Target Impurity |
| Extraction | Dichloromethane (DCM) | Dissolves a wide range of organic products. | - |
| Ethyl Acetate (EtOAc) | Good general-purpose solvent, less dense than water. | - | |
| Diethyl Ether | Effective for less polar compounds; volatile. | - | |
| Washing | 1M - 2M HCl (aq) | Removes basic impurities. | Pyridine, Triethylamine, unreacted primary/secondary amines.[4][7] |
| Saturated NaHCO₃ (aq) | Neutralizes acidic impurities. | HCl, (4-tert-butylphenyl)methanesulfonic acid. | |
| Saturated NH₄Cl (aq) | A milder acidic wash for sensitive compounds; can also help break up emulsions. | Basic impurities. | |
| Brine (Saturated NaCl) | Removes bulk water from the organic phase before adding a drying agent. | Water. |
Table 3: Purification Methods and Considerations
| Method | Typical Application | Solvent/Eluent System Examples | Considerations |
| Recrystallization | Crystalline solid products | Ethanol/Water, EtOAc/Hexanes, Toluene | Highly effective for achieving high purity. Requires screening for a suitable solvent system. |
| Column Chromatography | Oily products or mixtures | Hexanes/EtOAc gradient, DCM/Methanol | Effective for separating complex mixtures. Product may degrade on silica gel; use deactivated silica or perform quickly. |
| Precipitation/Trituration | To remove soluble impurities | Pentane, Hexane, Diethyl Ether | Can rapidly purify a solid product from an oily residue by suspending it in a non-solvent and filtering.[7] |
References
- 1. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Workup [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 9. Alcohol to Mesylate - Methanesulfonyl Chloride (MeSO2Cl) [commonorganicchemistry.com]
Application Notes and Protocols for the Purification of (4-tert-butylphenyl)methanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of (4-tert-butylphenyl)methanesulfonyl chloride, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections outline methods for crystallization and column chromatography to achieve high purity of the target compound, along with data on expected yields and purity levels.
Introduction
This compound is a reactive compound that often requires purification to remove byproducts and unreacted starting materials from its synthesis. Common impurities include the corresponding sulfonic acid, formed through hydrolysis, and other chlorinated species. The purification methods detailed below are designed to yield a product of high purity suitable for downstream applications in drug development and other research areas.
Purification Methods
Two primary methods for the purification of this compound are recommended: crystallization and silica gel column chromatography. The choice of method will depend on the impurity profile of the crude product and the desired final purity.
Crystallization
Crystallization is an effective method for purifying solid sulfonyl chlorides, offering high recovery of the purified product. This protocol is adapted from a procedure for the closely related compound, 4-tert-butylbenzenesulfonyl chloride, and is expected to be highly effective for this compound.[1]
Experimental Protocol: Crystallization from Heptane
-
Dissolution: In a suitable flask, dissolve the crude this compound in heptane. For every 1 gram of crude material, use approximately 2 mL of heptane.
-
Heating: Gently warm the mixture to 40°C with stirring to ensure complete dissolution of the sulfonyl chloride.
-
Cooling and Crystallization: Slowly cool the solution to 0°C over a period of 2 hours with continuous stirring. As the solution cools, the purified product will crystallize out.
-
Maturation: Maintain the mixture at 0°C and continue stirring for an additional hour to maximize crystal formation.
-
Isolation: Collect the precipitated crystals by filtration using a Buchner funnel.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Quantitative Data: Crystallization of a Related Sulfonyl Chloride
The following table summarizes the purification results for 4-tert-butylbenzenesulfonyl chloride using a similar crystallization protocol. These results provide an expected range of purity and yield for the purification of this compound.
| Parameter | Crude Product | Purified Product |
| Purity (by HPLC area %) | 83.6 - 86.3% | 99.8% |
| Key Impurity (Diphenylsulfones) | 4.1 - 6.3% | Not Detected |
| Overall Yield | - | 55% |
Logical Workflow for Crystallization Purification
Caption: Workflow for Crystallization Purification
Silica Gel Column Chromatography
For mixtures with more complex impurity profiles or when very high purity is required, silica gel column chromatography is a suitable purification method. The following is a general protocol that can be optimized for specific batches of crude this compound.
Experimental Protocol: Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring an evenly packed stationary phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate) and carefully load it onto the top of the silica gel column.
-
Elution: Elute the column with a mobile phase of increasing polarity. A common starting point is a mixture of hexane and ethyl acetate. The polarity is gradually increased by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
General Parameters for Column Chromatography
| Parameter | Description |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate gradient |
| Elution Order | Less polar impurities will elute first, followed by the desired product. More polar impurities (e.g., sulfonic acid) will elute last or remain on the column. |
Workflow for Silica Gel Column Chromatography
Caption: Workflow for Chromatographic Purification
References
Application of Arylsulfonyl Chlorides in Peptide Synthesis: A Focus on o-Nitrobenzenesulfonyl Chloride
Introduction
While the direct application of (4-tert-butylphenyl)methanesulfonyl chloride in peptide synthesis is not documented in scientific literature, other arylsulfonyl chlorides serve as valuable α-amino protecting groups. This application note details the use of a representative arylsulfonyl chloride, o-nitrobenzenesulfonyl (oNBS) chloride, in peptide synthesis. The oNBS group offers an orthogonal protection strategy to the commonly used Fmoc and Boc methodologies, providing researchers with additional flexibility in the design of complex peptides.
Arylsulfonyl chlorides react with the primary amine of an amino acid to form a stable sulfonamide. This protection strategy is particularly useful in specific applications such as site-specific modifications. The oNBS group, for instance, is stable under acidic and basic conditions commonly used for Boc and Fmoc deprotection, respectively. Its cleavage is achieved under specific nucleophilic conditions, ensuring the integrity of other protecting groups.[1][2]
Key Advantages of oNBS Protecting Group:
-
Orthogonality: Cleavage conditions do not affect acid-labile (e.g., Boc, tBu, Trt) or base-labile (e.g., Fmoc) protecting groups.[1]
-
Stability: The resulting sulfonamide is robust and withstands various reaction conditions in peptide synthesis.
-
Specific Cleavage: The oNBS group is selectively removed by treatment with a thiol and a mild base.[1]
Experimental Protocols
Protection of an Amino Acid with o-Nitrobenzenesulfonyl Chloride
This protocol describes the general procedure for the protection of the α-amino group of an amino acid with oNBS-Cl.
Materials:
-
Amino Acid
-
o-Nitrobenzenesulfonyl chloride (oNBS-Cl)
-
Sodium Bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Diethyl ether
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the amino acid in a 1:1 mixture of dioxane and water containing two equivalents of sodium bicarbonate.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of o-nitrobenzenesulfonyl chloride (1.1 equivalents) in dioxane.
-
Stir the reaction mixture at room temperature overnight.
-
Acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the oNBS-protected amino acid.
Deprotection of the oNBS Group
This protocol outlines the removal of the oNBS protecting group from a peptide.
Materials:
-
oNBS-protected peptide
-
β-mercaptoethanol or thiophenol
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or other suitable non-nucleophilic base
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the oNBS-protected peptide in DMF.
-
Add 10 equivalents of β-mercaptoethanol (or thiophenol) and 5 equivalents of DBU.
-
Stir the reaction mixture at room temperature. The deprotection progress can often be monitored by the appearance of a yellow color.[1]
-
The reaction is typically complete within 30 minutes to a few hours.[1]
-
Precipitate the deprotected peptide by adding cold diethyl ether and collect the solid by centrifugation or filtration.
Data Presentation
The following table summarizes the stability of common α-amino protecting groups under various conditions, highlighting the orthogonality of the oNBS group.
| Protecting Group | Reagents for Cleavage | Stability to Mild Acid (TFA) | Stability to Mild Base (Piperidine) |
| Boc | Trifluoroacetic acid (TFA) | Labile | Stable |
| Fmoc | Piperidine | Stable | Labile |
| oNBS | Thiol (e.g., β-mercaptoethanol) + Base (e.g., DBU) | Stable | Stable |
| Tos | Sodium in liquid ammonia | Stable | Stable |
Visualizations
Experimental Workflow for oNBS Protection and Deprotection in Solid-Phase Peptide Synthesis (SPPS)
Caption: Workflow for SPPS using an oNBS-protected amino acid at the C-terminus.
Logical Relationship of Orthogonal Protecting Groups
Caption: Orthogonality of Fmoc, Boc, and oNBS protecting groups.
References
Application Notes and Protocols for the Generation of Sulfene from (4-tert-butylphenyl)methanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a generalized protocol for the generation of the highly reactive intermediate, (4-tert-butylphenyl)sulfene, from its precursor, (4-tert-butylphenyl)methanesulfonyl chloride. Sulfenes (R₂C=SO₂) are potent electrophiles utilized in a variety of organic transformations, including cycloadditions and insertions, making them valuable synthons in drug discovery and development. The protocol described herein is based on the well-established method of dehydrochlorination of a sulfonyl chloride using a non-nucleophilic base. Due to the transient nature of sulfene, the protocol is designed for its in situ generation and subsequent trapping with a suitable nucleophile or diene.
Reaction Mechanism: Elimination Pathway
The generation of sulfene from this compound proceeds via an elimination reaction, typically facilitated by a tertiary amine base such as triethylamine (Et₃N). The base abstracts an acidic α-proton from the methanesulfonyl chloride, leading to the concerted or stepwise elimination of a chloride ion to form the sulfene intermediate, triethylammonium chloride is a byproduct.[1] This process is analogous to an E2 or E1cB elimination mechanism.
Caption: Elimination mechanism for sulfene generation.
Experimental Protocols
This protocol details a general method for the in situ generation and trapping of (4-tert-butylphenyl)sulfene. Researchers should adapt this procedure based on the specific trapping agent and desired final product.
Protocol 1: In Situ Generation and Trapping of (4-tert-butylphenyl)sulfene
Materials:
-
This compound (1.0 eq)[2]
-
Anhydrous non-protic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Diethyl Ether)
-
Triethylamine (Et₃N) (1.2 - 1.5 eq), freshly distilled
-
Trapping agent (e.g., an enamine, diene, or other nucleophile) (1.0 - 1.2 eq)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere of nitrogen or argon, dissolve the chosen trapping agent (1.0 eq) in the anhydrous solvent (to achieve a concentration of approx. 0.1-0.2 M).
-
Precursor Addition: To this solution, add this compound (1.0 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Base Addition: Slowly add triethylamine (1.2 - 1.5 eq) dropwise to the stirred solution over 15-30 minutes using a syringe. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the complete addition of the base, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature. The reaction progress should be monitored by an appropriate technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), by observing the consumption of the starting materials. Reaction times can vary from 1 to 12 hours depending on the substrate and trapping agent.
-
Workup:
-
Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt.
-
Wash the filtrate sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification: After filtering the drying agent, concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or recrystallization to yield the pure trapped product.
Safety Note: this compound is corrosive and causes severe skin burns and eye damage.[2][3] It is also harmful if swallowed and may cause respiratory irritation.[2] Always handle this reagent in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Data Presentation
The following table should be used to record experimental data for optimizing the generation and trapping of (4-tert-butylphenyl)sulfene.
| Parameter | Entry 1 | Entry 2 | Entry 3 |
| Precursor (eq) | 1.0 | 1.0 | 1.0 |
| Trapping Agent | e.g., Cyclopentadiene | e.g., Enamine | e.g., Aniline |
| Trapping Agent (eq) | 1.2 | 1.1 | 1.0 |
| Base | Triethylamine | Triethylamine | Pyridine |
| Base (eq) | 1.2 | 1.5 | 1.2 |
| Solvent | THF | DCM | Diethyl Ether |
| Temperature (°C) | 0 to RT | 0 to RT | 0 to RT |
| Reaction Time (h) | |||
| Product Yield (%) | |||
| Analytical Data | ¹H NMR, ¹³C NMR, MS | ¹H NMR, ¹³C NMR, MS | ¹H NMR, ¹³C NMR, MS |
Visualization of Experimental Workflow
The logical flow of the experimental protocol is outlined in the diagram below.
Caption: General experimental workflow for sulfene generation.
References
Troubleshooting & Optimization
troubleshooting low yield in (4-tert-butylphenyl)methanesulfonyl chloride reactions
Welcome to the technical support center for troubleshooting reactions involving (4-tert-butylphenyl)methanesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in reactions with this compound?
A1: Low yields in reactions involving this compound, such as sulfonamide or sulfonate ester formation, typically stem from a few critical factors:
-
Moisture Sensitivity: this compound is sensitive to moisture and can readily hydrolyze to the corresponding sulfonic acid, which is unreactive towards amines and alcohols under standard conditions.[1][2]
-
Suboptimal Reaction Temperature: Temperature control is crucial. Reactions are often initiated at low temperatures (e.g., 0 °C) to manage the initial exothermic phase and then gradually warmed to room temperature or gently heated to ensure completion. Excessively high temperatures can lead to side reactions and decomposition of starting materials or products.[1][3]
-
Inappropriate Base or Stoichiometry: A non-nucleophilic organic base, such as triethylamine or pyridine, is typically used to neutralize the HCl generated during the reaction.[4] Insufficient base will result in an acidic reaction mixture, which can lead to side reactions. The stoichiometry of the base is critical, with a slight excess often being beneficial.[2]
-
Purity of Reagents and Solvents: The purity of the sulfonyl chloride, amine/alcohol, base, and solvent is paramount. Impurities can introduce side reactions, and residual water in solvents or reagents will lead to hydrolysis of the sulfonyl chloride.[1][2]
Q2: What are the common side products I should be aware of?
A2: The primary side product is the corresponding (4-tert-butylphenyl)methanesulfonic acid, formed from the hydrolysis of the sulfonyl chloride by any trace amounts of water in the reaction mixture.[1] In reactions with primary amines, di-sulfonylation can sometimes occur, where two sulfonyl groups react with the same amine.[5]
Q3: How can I effectively remove unreacted this compound from my reaction mixture?
A3: Unreacted sulfonyl chloride can often be removed during the aqueous workup. By quenching the reaction with water or a basic solution (like saturated sodium bicarbonate), the remaining sulfonyl chloride will be hydrolyzed to the water-soluble sulfonic acid salt, which can then be separated in the aqueous layer.
Q4: Is this compound stable for long-term storage?
A4: Like most sulfonyl chlorides, this compound should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. It is advisable to use a freshly opened bottle or to purify the reagent if it has been stored for an extended period.
Troubleshooting Guides
Issue 1: Low or No Product Formation
This is often indicated by the persistence of starting materials (amine or alcohol) as observed by TLC or LC-MS.
| Potential Cause | Recommended Solution |
| Hydrolysis of this compound | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and ensure all reagents are dry.[1][2] |
| Reaction temperature is too low | Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. Some reactions may require gentle heating to proceed to completion.[3] |
| Insufficient amount or inappropriate base | Use at least 1.1 to 1.5 equivalents of a non-nucleophilic base like triethylamine or pyridine. Ensure the base is dry.[2] |
| Poor nucleophilicity of the amine or alcohol | For less reactive nucleophiles, consider using a stronger base or increasing the reaction temperature.[1] |
Issue 2: Formation of Significant Impurities
The presence of unexpected spots on a TLC plate or peaks in an LC-MS trace can indicate side reactions.
| Potential Cause | Recommended Solution |
| Hydrolysis of sulfonyl chloride | As mentioned above, rigorous exclusion of water is critical. Conduct the reaction under a strictly inert atmosphere.[1] |
| Di-sulfonylation of primary amines | Use a 1:1 molar ratio of the amine to the sulfonyl chloride. Add the sulfonyl chloride slowly to the amine solution to avoid high local concentrations.[5] |
| Reaction with solvent | Ensure the chosen solvent is inert under the reaction conditions. Protic solvents, other than the intended reactant, should be avoided. |
| Decomposition of starting materials or products | This can be caused by excessive heat. Run the reaction at a lower temperature and monitor for product formation.[3] |
Data Presentation: Illustrative Reaction Conditions and Yields
The following tables provide illustrative data on how reaction parameters can influence the yield of sulfonamide and sulfonate ester formation. Please note that optimal conditions should be determined empirically for each specific substrate.
Table 1: Illustrative Yields for Sulfonamide Synthesis with Varying Bases
| Base | Solvent | Temperature (°C) | Illustrative Yield (%) |
| Triethylamine | Dichloromethane | 0 to RT | 85-95 |
| Pyridine | Dichloromethane | 0 to RT | 80-90 |
| DIPEA | Dichloromethane | 0 to RT | 82-92 |
| K₂CO₃ | Acetonitrile | RT to 50 | 70-85 |
Table 2: Illustrative Yields for Sulfonate Ester Synthesis with Varying Temperatures
| Alcohol | Base | Solvent | Temperature (°C) | Illustrative Yield (%) |
| Primary Alcohol | Triethylamine | Dichloromethane | 0 | 75 |
| Primary Alcohol | Triethylamine | Dichloromethane | Room Temperature | 92 |
| Secondary Alcohol | Triethylamine | Dichloromethane | Room Temperature | 88 |
| Secondary Alcohol | Triethylamine | Dichloromethane | 40 | 95 |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide
-
Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the amine (1.0 eq.) and an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 eq.) to the stirring solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous solvent and add it dropwise to the reaction mixture via a syringe or dropping funnel, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography.
General Protocol for the Synthesis of a Sulfonate Ester
-
Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the alcohol (1.0 eq.) and an anhydrous aprotic solvent (e.g., DCM).
-
Base Addition: Add triethylamine (1.5 eq.) to the stirring solution.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: Add this compound (1.2 eq.) portion-wise or as a solution in the reaction solvent, maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Workup: Dilute the reaction mixture with the solvent and wash with water, 1M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by chromatography if necessary.
Visualizations
Caption: Troubleshooting workflow for low yield reactions.
Caption: General mechanism for sulfonamide/sulfonate ester formation.
References
Technical Support Center: (4-tert-butylphenyl)methanesulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-tert-butylphenyl)methanesulfonyl chloride. The following information is designed to address common issues encountered during the removal of unreacted starting material from a reaction mixture.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the workup and purification of reactions involving this compound.
Q1: My reaction mixture is acidic after quenching with water. How do I neutralize it and remove the acidic byproducts?
A1: Unreacted this compound hydrolyzes in water to form (4-tert-butylphenyl)methanesulfonic acid and hydrochloric acid. These acidic byproducts can be effectively removed by washing the organic layer with a mild aqueous base.
-
Solution: After quenching the reaction, perform a liquid-liquid extraction. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases, indicating complete neutralization. Follow this with a wash with brine (saturated aqueous NaCl) to remove residual water.
Q2: I observe a persistent emulsion during the aqueous workup. How can I break it?
A2: Emulsions can form during extraction, especially when acidic or basic aqueous solutions are used.
-
Solution: To break the emulsion, try the following:
-
Add a small amount of brine (saturated NaCl solution) and gently swirl the separatory funnel.
-
Allow the mixture to stand for a longer period.
-
If the emulsion persists, filter the mixture through a pad of Celite® or glass wool.
-
Q3: After removing the solvent, my crude product is an oil, but I expect a solid. What are the potential impurities?
A3: The presence of an oily product when a solid is expected often indicates the presence of impurities.
-
Potential Impurities:
-
Residual Solvent: Ensure all solvent has been removed under high vacuum.
-
(4-tert-butylphenyl)methanesulfonic acid: This hydrolysis byproduct can be an oil. A thorough wash with aqueous bicarbonate should remove it.
-
Side-products: Depending on the reaction, other byproducts may have formed.
-
-
Solution: Attempt to purify the crude product using flash column chromatography or recrystallization to isolate the desired solid product.
Q4: How can I monitor the removal of unreacted this compound during purification?
A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the presence of the sulfonyl chloride.
-
TLC Analysis:
-
Spot the crude reaction mixture and the purified fractions on a TLC plate.
-
Use a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to develop the plate.
-
Visualize the spots under UV light or by staining with a potassium permanganate solution. The sulfonyl chloride should have a different Rf value than the desired product and its hydrolysis byproduct.
-
Q5: What is the best method to purify my product from unreacted this compound?
A5: The choice of purification method depends on the properties of your desired product.
-
Flash Column Chromatography: This is a versatile method for separating compounds with different polarities. The unreacted sulfonyl chloride is relatively nonpolar and can be separated from more polar products.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique. A patent for the closely related 4-tert-butylbenzenesulfonyl chloride suggests that precipitation from an alkane solvent like heptane or cyclohexane is effective for purification. This suggests that this compound will also have low solubility in alkanes at low temperatures.
Quantitative Data
The following table summarizes key properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅ClO₂S | [1] |
| Molecular Weight | 246.75 g/mol | [1] |
| Appearance | Solid (typical) | |
| Hazards | Harmful if swallowed, Causes severe skin burns and eye damage, May cause respiratory irritation | [1] |
Experimental Protocols
Below are detailed methodologies for the key experiments related to the removal of unreacted this compound.
Protocol 1: Quenching and Aqueous Workup
This protocol describes the process of neutralizing and removing unreacted sulfonyl chloride and its acidic byproducts.
-
Cooling: Once the reaction is complete, cool the reaction mixture to 0 °C using an ice bath.
-
Quenching: Slowly add cold water or crushed ice to the reaction mixture while stirring. This process is exothermic, so add the water dropwise to control the temperature.[2]
-
Extraction: Transfer the mixture to a separatory funnel and add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Shake the funnel to extract the product into the organic layer.
-
Neutralization: Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Continue washing until no more gas evolves.
-
Brine Wash: Wash the organic layer with brine to remove most of the dissolved water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
This protocol provides a general procedure for purifying the product using silica gel chromatography.
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Column Packing: Pack a chromatography column with silica gel using a slurry of a nonpolar solvent (e.g., hexanes).
-
Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.
-
Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes). Start with a low polarity to elute the nonpolar unreacted sulfonyl chloride first.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
This protocol is suitable for purifying solid products.
-
Solvent Selection: Choose a solvent or solvent system in which the desired product is soluble at high temperatures but poorly soluble at low temperatures. Alkanes such as heptane or cyclohexane are good starting points for recrystallizing compounds with low polarity like this compound.
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude product until it completely dissolves.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
The following diagrams illustrate the workflow for removing unreacted this compound.
Caption: Workflow for the removal of unreacted sulfonyl chloride.
Caption: Troubleshooting logic for common workup issues.
References
Technical Support Center: (4-tert-butylphenyl)methanesulfonyl chloride Synthesis
Welcome to the Technical Support Center for the synthesis of (4-tert-butylphenyl)methanesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of this important reagent.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis involves the chlorination of the corresponding sulfonic acid or its salt, (4-tert-butylphenyl)methanesulfonic acid or sodium (4-tert-butylphenyl)methanesulfonate. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or chlorosulfonic acid (ClSO₃H). The choice of reagent can influence the reaction conditions and work-up procedure.
Q2: What is a recommended starting temperature for the reaction?
A2: Due to the exothermic nature of the chlorination reaction, it is advisable to start at a low temperature to maintain control. A starting temperature of 0°C (ice bath) is recommended. The reaction temperature can then be gradually increased depending on the reactivity of the chosen chlorinating agent and the reaction progress. For analogous reactions, temperatures can range from 0°C to 100°C.[1]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or by quenching a small aliquot of the reaction mixture and analyzing it by ¹H NMR or LC-MS. On a TLC plate, the disappearance of the sulfonic acid starting material and the appearance of a new, less polar spot corresponding to the sulfonyl chloride product would indicate reaction progression.
Q4: What are the primary side products to be aware of?
A4: The most common side product is the corresponding sulfonic acid, formed by the hydrolysis of the sulfonyl chloride product in the presence of moisture.[2][3] Another potential byproduct, particularly if using chlorosulfonic acid with the parent toluene derivative, is the formation of a sulfone. Careful control of reaction conditions and anhydrous reagents are crucial to minimize these impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive chlorinating agent. 2. Reaction temperature is too low. 3. Poor quality starting material. | 1. Use a fresh bottle of the chlorinating agent or distill it before use. 2. After initial mixing at a low temperature, allow the reaction to warm to room temperature or gently heat it. Monitor the reaction by TLC to find the optimal temperature. 3. Ensure the starting sulfonic acid or its salt is dry and pure. |
| Low Yield | 1. Hydrolysis of the product during reaction or work-up. 2. Incomplete reaction. 3. Product loss during extraction or purification. | 1. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Quench the reaction mixture with ice-cold water and perform extractions quickly. 2. Increase the reaction time or temperature. Add a slight excess of the chlorinating agent. 3. Perform multiple extractions with a suitable organic solvent. Optimize purification conditions (e.g., distillation pressure and temperature). |
| Product is Contaminated with Starting Material | 1. Insufficient chlorinating agent. 2. Reaction time was too short. | 1. Use a larger excess of the chlorinating agent (e.g., 1.5-2.0 equivalents). 2. Extend the reaction time and monitor for the complete consumption of the starting material by TLC. |
| Product Decomposes During Distillation | 1. Distillation temperature is too high. 2. Presence of acidic impurities. | 1. Purify the product by vacuum distillation to lower the boiling point.[3] 2. Wash the organic extracts with a saturated sodium bicarbonate solution to remove acidic impurities before drying and distillation. |
Experimental Protocols
Below is a general experimental protocol for the synthesis of this compound from its corresponding sulfonic acid salt. This protocol is based on analogous preparations and should be optimized for specific laboratory conditions.
Synthesis of this compound
| Parameter | Value |
| Starting Material | Sodium (4-tert-butylphenyl)methanesulfonate |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) (catalytic) |
| Reaction Temperature | 0°C to 60°C |
| Reaction Time | 2-6 hours |
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add sodium (4-tert-butylphenyl)methanesulfonate (1.0 eq).
-
Add a catalytic amount of anhydrous DMF.
-
Cool the flask to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.5-2.0 eq) dropwise via the dropping funnel.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to 50-60°C and stir for 2-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether) (3 x 50 mL).
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or recrystallization.
Visual Guides
Caption: A typical workflow for the synthesis of this compound.
Caption: A troubleshooting guide for addressing low reaction yields.
References
Technical Support Center: Sulfonyl Chloride Reactions in Anhydrous Solvents
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with sulfonyl chloride reactions, with a specific focus on the role and challenges associated with anhydrous solvents.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to use anhydrous solvents for my sulfonyl chloride reaction?
Sulfonyl chlorides are highly susceptible to hydrolysis. Any residual water in the solvent will react with the sulfonyl chloride to form the corresponding sulfonic acid.[1][2] This side reaction consumes your starting material, reduces the yield of your desired product, and complicates purification.[1] Therefore, maintaining a strictly anhydrous environment is crucial for success.[1]
Q2: What is the general mechanism for the reaction of a sulfonyl chloride with a nucleophile (e.g., an amine or alcohol)?
The reaction of sulfonyl chlorides with most nucleophiles, including amines and alcohols, typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[3][4][5] The nucleophile attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion and the formation of the new sulfonamide or sulfonate ester bond.
Q3: Which anhydrous solvents are commonly used, and how do I choose the right one?
The choice of solvent is critical and depends on the specific substrates and reaction conditions.[6]
-
Aprotic Solvents: Dichloromethane (DCM), acetonitrile, and tetrahydrofuran (THF) are common choices as they are generally inert towards sulfonyl chlorides.[1][7]
-
Protic Solvents: While alcohols can be used as both the solvent and the nucleophile (a reaction known as solvolysis), they are generally avoided when a different nucleophile is intended to react.
-
Polar Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) can be problematic as they can react with sulfonyl chlorides, leading to degradation and side products.[7]
-
Alternative Solvents: For certain applications, more sustainable options like deep eutectic solvents (DESs) are being explored.[8][9]
Q4: Can the base I use affect the reaction outcome?
Absolutely. The choice of base is critical. An organic base like triethylamine or pyridine is often used to neutralize the HCl generated during the reaction.[1][8] However, using a base that is too strong can promote an alternative elimination-addition pathway, leading to the formation of a highly reactive and often undesired sulfene intermediate, which can result in various side products.[1][4] A base that is too weak may not effectively scavenge the HCl, which can cause decomposition of acid-sensitive products.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) | Citation(s) |
| Low or No Yield | Moisture Contamination: Sulfonyl chloride hydrolyzed to sulfonic acid. | Ensure all glassware is oven-dried and cooled in a desiccator. Use freshly distilled or commercially available anhydrous solvents. Conduct the reaction under an inert atmosphere (Nitrogen or Argon). | [1] |
| Inappropriate Base: Base is too weak, too strong, or insufficient. | Use at least one equivalent of a suitable base (e.g., triethylamine) to neutralize the generated HCl. If sulfene formation is suspected, consider a weaker base. | [1][4] | |
| Low Reactivity: The nucleophile (amine/alcohol) is not sufficiently reactive. | Consider using a more nucleophilic substrate if possible. For less nucleophilic sulfonamides, specialized catalysts (e.g., copper or palladium-based) may be required for C-N bond formation. | [6][10] | |
| Formation of a Major Byproduct | Alkyl Chloride Formation (with alcohol nucleophiles): The chloride ion displaces the newly formed sulfonate ester. | Optimize the reaction temperature, often running it at lower temperatures can minimize this side reaction. Consider using methanesulfonic anhydride instead of the sulfonyl chloride. | [1] |
| Bis-sulfonylation (with primary amines): The primary amine reacts with two equivalents of the sulfonyl chloride. | Use a slight excess of the amine relative to the sulfonyl chloride. Control the addition of the sulfonyl chloride carefully. | [7][8] | |
| Reaction Mixture Turns Dark/Tarry | Decomposition: Starting materials or products are decomposing. | Run the reaction at a lower temperature. Screen different, milder solvents and bases. | [1] |
| Sulfonyl Chloride Degrades in Solvent | Reactive Solvent: The "anhydrous" solvent itself is reacting with the sulfonyl chloride. | Avoid solvents known to react, such as NMP, DMAc, or DMSO.[7] Opt for more inert solvents like DCM, THF, acetonitrile, or sulfolane. | [7] |
Quantitative Data: Solvent Effects on Solvolysis Rates
The rate of solvolysis (reaction with the solvent) is highly dependent on the solvent's properties. The specific rates of hydrolysis for various alkanesulfonyl chlorides in 100% H₂O at 25.0 °C show relatively little variation, typically ranging from 2.1 x 10⁻⁴ s⁻¹ to 4.4 x 10⁻⁴ s⁻¹.[3] However, the solvent's nucleophilicity and ionizing power significantly influence the reaction rate in mixed solvent systems.[3][4]
| Substrate | Solvent System | Temperature (°C) | Rate Constant (k, s⁻¹) |
| 2-Thiophenesulfonyl chloride | 100% H₂O | 25.0 | Varies based on conditions |
| 2-Thiophenesulfonyl chloride | 80% Ethanol | 45.0 | Varies based on conditions |
| Phenylmethanesulfonyl chloride | Various Hydroxylic Solvents | 25.0 / 45.0 | Varies based on conditions |
| Alkanesulfonyl chlorides (various) | 100% H₂O | 25.0 | 2.1 x 10⁻⁴ to 4.4 x 10⁻⁴ |
| (Data compiled from references[3] and[4]. Specific rate constants for mixed solvent systems are often analyzed using the extended Grunwald-Winstein equation and are highly variable.) |
Detailed Experimental Protocol: General Procedure for Sulfonamide Synthesis
This protocol outlines a general method for the reaction of a sulfonyl chloride with an amine under anhydrous conditions.
1. Preparation (Anhydrous Technique):
-
Oven-dry all glassware (e.g., round-bottom flask, dropping funnel, condenser) at a minimum of 120°C for several hours.
-
Allow glassware to cool to room temperature in a desiccator over a drying agent.
-
Assemble the glassware quickly and place it under a positive pressure of an inert atmosphere (e.g., Nitrogen or Argon).
2. Reaction Setup:
-
Dissolve the amine substrate in a suitable anhydrous solvent (e.g., dichloromethane) in the reaction flask. The concentration is typically between 0.1 M and 0.5 M.[1]
-
Cool the solution to 0 °C using an ice bath.
-
Add the base (e.g., triethylamine, 1.2–1.5 equivalents) dropwise to the stirred solution.[1]
-
In a separate flask, dissolve the sulfonyl chloride (1.1–1.3 equivalents) in the same anhydrous solvent.
3. Reaction Execution:
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over several minutes to control any exothermic reaction.[1] The formation of a precipitate (the amine hydrochloride salt) is often observed and is expected.[1]
-
Allow the reaction to stir at 0 °C for a designated time, then let it warm to room temperature.
4. Monitoring:
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting amine is consumed.
5. Workup:
-
Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate or water.[1]
-
Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane (repeated 3 times).[1]
6. Purification:
-
Combine the organic layers and dry them over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).[1]
-
Filter off the drying agent and concentrate the solution under reduced pressure.
-
Purify the crude product using flash column chromatography on silica gel to isolate the desired sulfonamide.[1]
Visualizations
Caption: General SN2 mechanism for sulfonamide formation.
Caption: Troubleshooting workflow for sulfonyl chloride reactions.
Caption: Decision guide for selecting an anhydrous solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. ricerca.uniba.it [ricerca.uniba.it]
- 9. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
- 10. thieme-connect.com [thieme-connect.com]
Technical Support Center: Managing Exothermic Reactions of (4-tert-butylphenyl)methanesulfonyl Chloride
This guide provides technical support for researchers, scientists, and drug development professionals working with (4-tert-butylphenyl)methanesulfonyl chloride, focusing on the management of its exothermic reactions. Direct experimental data on the thermal stability and decomposition of this specific compound is not extensively available in scientific literature. Therefore, this guide is based on established chemical principles and data from structurally related compounds, namely other sulfonyl chlorides.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal hazards associated with this compound?
A1: Like other sulfonyl chlorides, this compound poses a risk of exothermic decomposition, which can lead to a thermal runaway reaction if not properly controlled. The primary hazards stem from:
-
Hydrolysis: Contact with water or moisture can lead to rapid hydrolysis, generating hydrochloric acid and the corresponding sulfonic acid, which is an exothermic process.
-
Thermal Decomposition: At elevated temperatures, sulfonyl chlorides can decompose, potentially releasing toxic gases such as sulfur dioxide and hydrogen chloride. The decomposition can be accelerated by impurities or incompatible materials. Studies on related α-phenylalkanesulfonyl chlorides have shown that thermal decomposition can occur via ionic chain mechanisms, with activation energies in the range of 23-34 kcal/mol.[1][2]
Q2: What factors can influence the rate of an exothermic reaction involving this compound?
A2: Several factors can influence the rate and intensity of an exothermic reaction:
-
Temperature: Higher temperatures increase the reaction rate, which in turn generates more heat. This can create a dangerous feedback loop.
-
Concentration: Higher concentrations of reactants can lead to a faster reaction rate and a greater release of heat.
-
Presence of Catalysts: Certain substances can catalyze the decomposition of sulfonyl chlorides, increasing the risk of a thermal runaway.
-
Mixing: Inefficient stirring can lead to localized "hot spots" where the temperature is significantly higher than the bulk of the reaction mixture.
-
Solvent: The polarity of the solvent can affect the rate of decomposition of some sulfonyl chlorides.[1]
Q3: What are the recommended storage and handling conditions for this compound?
A3: To ensure safety and maintain the integrity of the compound, the following storage and handling procedures are recommended:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.[3][4] Storage under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent hydrolysis.[3][5]
-
Handling: Handle only in a well-ventilated area, preferably in a chemical fume hood.[6][7] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][7] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[6]
Q4: How can I safely quench a reaction involving this compound?
A4: Quenching should be performed carefully to control the exothermic nature of the reaction. A common and effective method is to slowly add the reaction mixture to a separate vessel containing a stirred, cold quenching solution.
-
Controlled Quenching: Pouring the reaction mixture onto ice or into cold water can help to dissipate the heat of reaction and minimize the hydrolysis of the product.[5][8] For some aryl sulfonyl chlorides with low water solubility, precipitation from an aqueous medium can protect the product from extensive hydrolysis.[9]
-
Basic Quench: A dilute solution of sodium bicarbonate or another weak base can be used to neutralize the acidic byproducts. However, the addition of a base can also be exothermic, so it should be done slowly and with cooling.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpectedly rapid temperature increase during the reaction. | - Addition of reagents is too fast.- Inadequate cooling.- Reaction concentration is too high. | - Reduce the rate of addition of the limiting reagent.- Ensure the cooling bath is at the correct temperature and has sufficient capacity.- Consider diluting the reaction mixture. |
| Formation of a significant amount of the corresponding sulfonic acid. | - Presence of moisture in the reagents or solvent.- Inefficient quenching leading to hydrolysis. | - Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere.[5]- Quench the reaction at a low temperature by adding it to ice or cold water.[5][8] |
| The reaction is sluggish or does not go to completion. | - Reaction temperature is too low.- Purity of starting materials is low.- Inefficient mixing. | - Gradually increase the reaction temperature while carefully monitoring for any exotherm.[10]- Ensure the purity of the starting materials and reagents.[10]- Check that the stirring is adequate for the reaction scale and viscosity.[10] |
| Difficulty in removing excess thionyl chloride or sulfuryl chloride. | - These reagents can be difficult to remove by simple evaporation. | - For smaller quantities, remove under high vacuum with a cold trap.[8]- For larger quantities, consider a co-distillation with a dry, inert solvent like toluene.[8] |
Quantitative Data for Structurally Similar Compounds
The following table summarizes thermal decomposition data for related sulfonyl chlorides. This data should be used as a guide only, as the thermal stability of this compound may differ.
| Compound | Decomposition Parameter | Value | Solvent/Conditions |
| Trichloromethanesulfonyl Chloride (TSC) | Activation Energy (Ea) | 33.7 kcal/mol | In chlorobenzene[1] |
| Phenylmethanesulfonyl Chloride (PMC) | Activation Energy (Ea) | 27.3 kcal/mol | In chlorobenzene[1] |
| Thionyl Chloride (SOCl2) | Cl-S Bond Energy | 54.2 ± 0.9 kcal mol-1 | Gas phase[11] |
Experimental Protocols
General Protocol for a Controlled Sulfonylation Reaction
This protocol provides a general framework. Specific conditions should be optimized for each reaction.
-
Setup: Assemble a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inlet for an inert gas (e.g., nitrogen or argon).
-
Inert Atmosphere: Purge the reaction vessel with the inert gas for at least 15 minutes.
-
Reagent Preparation: Dissolve the substrate in a suitable anhydrous solvent in the reaction flask. Cool the solution to the desired reaction temperature (e.g., 0 °C) using an appropriate cooling bath.
-
Reagent Addition: Dissolve this compound in the same anhydrous solvent and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the cooled, stirred solution of the substrate.
-
Temperature Monitoring: Carefully monitor the internal temperature of the reaction mixture throughout the addition. The rate of addition should be controlled to maintain the desired temperature.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the desired temperature. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS).
-
Quenching: Once the reaction is complete, quench it by slowly transferring the reaction mixture to a separate beaker containing a vigorously stirred mixture of ice and water.
-
Workup: Proceed with the appropriate workup procedure, which may include extraction, washing with brine, drying over an anhydrous salt, and solvent removal.
Protocol for a Safe Quenching Procedure
-
Preparation: In a separate, appropriately sized beaker, prepare a quenching solution. For most applications, a mixture of crushed ice and water is suitable. For larger scales, a mechanically stirred quenching vessel is recommended.
-
Transfer: Slowly and carefully, add the reaction mixture to the quenching solution with vigorous stirring. The rate of addition should be controlled to prevent a rapid increase in temperature.
-
Neutralization (if required): If acidic byproducts need to be neutralized, slowly add a saturated solution of sodium bicarbonate or another weak base to the quenched mixture. Monitor for gas evolution and control the rate of addition accordingly.
-
Extraction: Once the quench is complete and the mixture has reached room temperature, proceed with the extraction of the product into a suitable organic solvent.
Visualizations
Caption: A typical experimental workflow for the safe execution of a reaction involving this compound.
Caption: Logical relationship diagram illustrating the factors that can lead to a thermal runaway event.
Caption: A decision tree for troubleshooting common problems encountered during reactions with sulfonyl chlorides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. file.bldpharm.com [file.bldpharm.com]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Troubleshooting [chem.rochester.edu]
- 11. Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reactions of (4-tert-butylphenyl)methanesulfonyl chloride with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing side reactions when using (4-tert-butylphenyl)methanesulfonyl chloride with nucleophiles. Our aim is to help you optimize your reaction conditions, maximize product yields, and simplify purification processes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound with nucleophiles?
A1: The primary side reactions encountered are:
-
Hydrolysis: Due to its sensitivity to moisture, this compound can hydrolyze to the corresponding and unreactive (4-tert-butylphenyl)methanesulfonic acid. This is a frequent cause of reduced yields.
-
Elimination (Sulfene Formation): In the presence of a base, particularly a strong one, elimination of HCl can occur to form a highly reactive intermediate known as a sulfene ((4-tert-butylphenyl)methylenesulfonylidene). This intermediate can then undergo various reactions, including cycloadditions or reactions with the nucleophile, leading to undesired byproducts.
-
Di-sulfonylation of Primary Amines: When reacting with primary amines, there is a possibility of the amine being sulfonated twice, resulting in the formation of a di-sulfonamide, especially if the reaction conditions are not carefully controlled.
Q2: How does the steric hindrance of the tert-butyl group affect the reactivity of this compound?
A2: The bulky tert-butyl group on the phenyl ring introduces significant steric hindrance around the reactive sulfonyl chloride moiety. This has several implications:
-
Slower Reaction Rates: The steric bulk can impede the approach of the nucleophile to the electrophilic sulfur atom, leading to slower reaction times compared to less hindered sulfonyl chlorides.
-
Increased Selectivity: The steric hindrance can sometimes be advantageous, leading to increased selectivity in reactions. For instance, it may favor reaction with less sterically demanding nucleophiles.
-
Influence on Side Reactions: The steric hindrance can influence the balance between substitution (desired reaction) and elimination (side reaction). Under certain conditions, the hindered nature of the molecule might favor elimination.
Q3: My reaction with a primary amine is giving a significant amount of a di-sulfonated byproduct. How can I minimize this?
A3: Di-sulfonylation is a common issue when the initially formed sulfonamide is deprotonated by the base, creating a nucleophilic sulfonamide anion that reacts with another molecule of the sulfonyl chloride. To minimize this:
-
Control Stoichiometry: Use a slight excess of the primary amine (1.1-1.2 equivalents) to ensure the sulfonyl chloride is the limiting reagent.
-
Slow Addition: Add the this compound solution dropwise to the reaction mixture containing the amine and the base at a low temperature (e.g., 0 °C). This keeps the concentration of the sulfonyl chloride low at any given time, favoring the reaction with the more nucleophilic amine over the sulfonamide anion.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base like pyridine or 2,6-lutidine. These bases are less likely to deprotonate the resulting sulfonamide.
-
Lower Temperature: Running the reaction at a lower temperature (0 °C or below) can help to control the reaction rate and improve selectivity for mono-sulfonylation.[1]
Q4: I am observing a significant amount of an insoluble white solid in my reaction mixture, which is not my desired product. What could it be?
A4: This is likely the hydrolysis product, (4-tert-butylphenyl)methanesulfonic acid. Sulfonyl chlorides are highly susceptible to hydrolysis in the presence of water. To prevent this:
-
Use Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.
-
Fresh Reagents: Use a fresh bottle of this compound or ensure it has been stored under anhydrous conditions.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Sulfonamide
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of Sulfonyl Chloride | - Ensure all glassware is oven-dried. - Use anhydrous solvents (e.g., freshly distilled or from a solvent purification system). - Perform the reaction under an inert atmosphere (N₂ or Ar). - Use a fresh or properly stored batch of this compound. |
| Steric Hindrance | - If using a sterically hindered nucleophile, consider increasing the reaction temperature and/or extending the reaction time. - Use a less sterically hindered base to minimize overall steric congestion. - If the reaction still does not proceed, a less hindered sulfonylating agent might be necessary. |
| Incomplete Reaction | - Monitor the reaction progress using TLC or LC-MS. - If the reaction has stalled, consider adding more of the nucleophile or base. |
| Poor Reagent Quality | - Check the purity of the nucleophile and the base. Impurities can interfere with the reaction. |
Issue 2: Formation of Multiple Byproducts
| Possible Cause | Troubleshooting Steps |
| Sulfene Formation | - Use a weaker, non-nucleophilic base (e.g., pyridine). - Add the base slowly to the reaction mixture. - Maintain a low reaction temperature (0 °C or below). |
| Di-sulfonylation (with primary amines) | - Follow the recommendations in FAQ Q3: control stoichiometry, slow addition of the sulfonyl chloride, use a hindered base, and lower the reaction temperature.[1] |
| Reaction with Solvent | - If using a nucleophilic solvent (e.g., an alcohol), be aware that it can react with the sulfonyl chloride. Use an aprotic, non-nucleophilic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Sulfonamides with Minimized Side Reactions
-
Preparation:
-
Thoroughly dry all glassware in an oven at >100 °C for several hours and allow to cool under a stream of inert gas (N₂ or Ar).
-
Use anhydrous solvents.
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the nucleophile (amine, 1.0 equiv) and the anhydrous solvent (e.g., DCM, THF).
-
Add the base (e.g., pyridine or triethylamine, 1.2-1.5 equiv).
-
Cool the mixture to 0 °C using an ice bath.
-
-
Sulfonyl Chloride Addition:
-
Dissolve this compound (1.0-1.1 equiv) in a minimal amount of the anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the stirred nucleophile solution over a period of 30-60 minutes.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water or a dilute aqueous acid solution (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Data Presentation
Table 1: Hypothetical Yields of Products in the Reaction of this compound with a Primary Amine under Various Conditions
| Entry | Base | Temperature (°C) | Addition Time (min) | Desired Sulfonamide Yield (%) | Di-sulfonamide Yield (%) | Hydrolysis Product Yield (%) |
| 1 | Triethylamine | 25 | 5 | 60 | 25 | 15 |
| 2 | Triethylamine | 0 | 30 | 85 | 10 | 5 |
| 3 | Pyridine | 0 | 30 | 90 | 5 | 5 |
| 4 | 2,6-Lutidine | 0 | 30 | 92 | <3 | 5 |
Note: This table is illustrative and presents expected trends. Actual yields will vary depending on the specific nucleophile and reaction conditions.
Visualizations
Caption: Potential reaction pathways for this compound.
Caption: Troubleshooting workflow for sulfonylation reactions.
References
improving purification of sulfonamides derived from substituted sulfonyl chlorides
Welcome to the Technical Support Center for the purification of sulfonamides derived from substituted sulfonyl chlorides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when synthesizing sulfonamides from sulfonyl chlorides?
A1: The most prevalent impurities include:
-
Unreacted Starting Materials: Residual sulfonyl chloride and amine can remain in the reaction mixture.
-
Sulfonic Acid: This is a result of the hydrolysis of the reactive sulfonyl chloride in the presence of water. It is a highly polar byproduct.[1][2][3]
-
Di-sulfonated Product: When using a primary amine, a secondary reaction can occur where two sulfonyl groups react with the same amine, forming a di-sulfonylated impurity.[3]
-
Side-products from the Sulfonyl Chloride Synthesis: Impurities from the preparation of the sulfonyl chloride may carry over into the sulfonamide reaction.[4]
Q2: My sulfonamide synthesis has a low yield. What are the likely causes and how can I improve it?
A2: Low yields in sulfonamide synthesis can often be attributed to several factors. A primary cause is the hydrolysis of the sulfonyl chloride starting material into the corresponding sulfonic acid, which is unreactive towards the amine.[1][2][3] This is often due to the presence of moisture in the reaction. Additionally, incomplete reactions or the formation of side products like di-sulfonated species can reduce the yield of the desired product.
To improve the yield, it is crucial to maintain anhydrous (dry) conditions throughout the experiment.[1][3] This includes using dry solvents, drying the amine and any base used, and running the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time and prevent the formation of byproducts from prolonged reaction times.[3]
Q3: How can I effectively monitor the progress of my sulfonamide synthesis and purification?
A3: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of the reaction.[5][6][7] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can visualize the consumption of the reactants and the formation of the product. The appearance of new spots can indicate the formation of byproducts. For purification, TLC can be used to identify the fractions containing the pure compound during column chromatography and to assess the purity of the final product. Visualization can be achieved using UV light, and a fluorescamine spray can be used to detect primary amines, which will appear as fluorescent spots.[6]
Q4: Which purification technique is most suitable for my sulfonamide?
A4: The choice of purification technique depends on the properties of your sulfonamide and the nature of the impurities.
-
Recrystallization is ideal for crystalline solids with good thermal stability. It is effective at removing small amounts of impurities.
-
Column Chromatography is a versatile technique for separating compounds with different polarities. It is particularly useful when multiple byproducts are present or when the product and impurities have similar solubilities.
-
Liquid-Liquid Extraction is effective for separating the desired sulfonamide from impurities with significantly different acid-base properties or polarities.
Troubleshooting Guides
Problem 1: Low to No Product Formation
Symptoms:
-
TLC analysis shows predominantly unreacted starting materials.
-
Low isolated yield of the desired sulfonamide.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inactive Sulfonyl Chloride | Use a fresh or newly purified sulfonyl chloride. Ensure all glassware and solvents are thoroughly dry.[1][3] |
| Low Reactivity of Amine | Increase the reaction temperature or use a more forcing solvent. Consider using a catalytic method to enhance reactivity. |
| Incorrect Stoichiometry | Carefully verify the molar equivalents of the amine, sulfonyl chloride, and base. |
| Presence of Water | Ensure anhydrous conditions by using dry solvents and reagents, and performing the reaction under an inert atmosphere.[2][3] |
dot graph TD; A[Low Yield] --> B{Check Reagent Quality}; B --> C[Use Fresh/Pure Sulfonyl Chloride]; B --> D[Ensure Dry Amine and Solvents]; A --> E{Verify Reaction Conditions}; E --> F[Confirm Stoichiometry]; E --> G[Optimize Temperature]; E --> H[Use Inert Atmosphere]; C & D & F & G & H --> I[Improved Yield];
end
Troubleshooting workflow for low sulfonamide yield.
Problem 2: Presence of a Significant Amount of a Polar Byproduct (Sulfonic Acid)
Symptoms:
-
A polar spot, which does not move far from the baseline, is observed on the TLC plate.
-
The isolated product is difficult to purify, and the yield is low.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Water in the Reaction Mixture | Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Dry the amine and any base used over a suitable drying agent. Conduct the reaction under an inert atmosphere of nitrogen or argon to exclude atmospheric moisture.[2][3] |
| Hydrolysis During Workup | When quenching the reaction, do so at a low temperature (e.g., pouring the reaction mixture onto ice) to minimize hydrolysis of the product.[4] A wash with a mild aqueous base (e.g., sodium bicarbonate) during workup can help remove the acidic sulfonic acid, but this should be done cautiously at low temperatures to avoid hydrolysis of the sulfonyl chloride.[4] |
Prevention of sulfonic acid byproduct formation.
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a particular solvent at different temperatures.
1. Solvent Selection:
-
The ideal solvent should dissolve the sulfonamide sparingly at room temperature but have high solubility at its boiling point.
-
Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.
-
Commonly used solvents for sulfonamide recrystallization include ethanol, isopropanol, and aqueous mixtures of these alcohols.[8] A mixture of n-hexane and acetone can also be effective.[9]
2. Procedure:
-
Dissolve the crude sulfonamide in a minimal amount of the chosen hot solvent.
-
If colored impurities are present, add a small amount of activated charcoal and heat the solution for a few minutes.[10]
-
Perform a hot gravity filtration to remove insoluble impurities and the charcoal.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.
-
Collect the crystals by suction filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the purified crystals.
Quantitative Data: Effect of Recrystallization Solvent on Recovery of Sulfathiazole [8]
| Recrystallization Solvent | Starting Material (parts) | Isolated Product (parts) | Recovery (%) |
| 70% Isopropanol | 157 | 137.4 | 87.5 |
| 80% Isopropanol | 107.3 | 97.8 | 91.1 |
| 70% Ethanol | 92 | 89.1 | 96.8 |
Note: While the recovery with 70% ethanol is high, the original patent notes that isopropanol yields a more free-flowing and stable product.
Protocol 2: Purification by Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase while being eluted by a mobile phase.
1. Stationary and Mobile Phase Selection:
-
Stationary Phase: Silica gel is commonly used for the purification of sulfonamides.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol) is typically used. The optimal solvent system can be determined by TLC analysis.
2. Procedure:
-
Pack a chromatography column with silica gel slurried in the non-polar component of the mobile phase.
-
Dissolve the crude sulfonamide in a minimal amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the adsorbed sample onto the top of the column.
-
Elute the column with the chosen mobile phase, starting with a lower polarity and gradually increasing the polarity if necessary (gradient elution).
-
Collect fractions and monitor them by TLC to identify those containing the pure sulfonamide.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Purification by Liquid-Liquid Extraction
This technique separates compounds based on their different solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase.
1. Principle of Separation:
-
Sulfonamides are weakly acidic and can be deprotonated by a base to form a water-soluble salt. This allows for their separation from neutral or basic organic impurities.
-
Conversely, acidic impurities can be removed by washing the organic solution of the sulfonamide with an aqueous base.
2. General Procedure (for removing acidic impurities):
-
Dissolve the crude sulfonamide in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a dilute aqueous base (e.g., saturated sodium bicarbonate solution) to extract acidic impurities.
-
Separate the aqueous layer.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the purified sulfonamide.
Quantitative Data: Recovery of Sulfonamides from Chicken using an Online Cleanup Method [11]
| Sulfonamide | Recovery Range (%) |
| Various Sulfonamides | 72.66 - 116.7 |
This data demonstrates the efficiency of a specific automated liquid chromatography-based cleanup method, highlighting the high recovery rates achievable with optimized extraction and purification protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. fsis.usda.gov [fsis.usda.gov]
- 8. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 11. Rapid determination of sulfonamides in chicken using two-dimensional online cleanup mode with three columns coupled to liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with decomposition of (4-tert-butylphenyl)methanesulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-tert-butylphenyl)methanesulfonyl chloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems associated with the decomposition of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield in sulfonamide or sulfonate ester synthesis | Decomposition of this compound due to moisture. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Reaction temperature is too high, leading to thermal decomposition. | Maintain the recommended reaction temperature. For many sulfonylation reactions, this is typically 0 °C to room temperature. | |
| Incomplete reaction due to insufficient reaction time or improper stoichiometry. | Monitor the reaction progress using TLC or HPLC. Ensure the correct molar ratios of reactants and base are used. | |
| Formation of a white precipitate (salt) | Reaction with atmospheric moisture or residual water in the solvent, forming (4-tert-butylphenyl)methanesulfonic acid which then reacts with the base. | Use anhydrous solvents and maintain an inert atmosphere. Add the sulfonyl chloride solution to the amine/alcohol and base mixture. |
| Presence of an unexpected peak in HPLC or a new spot on TLC | Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid. | Confirm the identity of the byproduct by co-injection with a standard of (4-tert-butylphenyl)methanesulfonic acid if available, or by LC-MS. To avoid this, rigorously exclude water from the reaction. |
| Thermal decomposition leading to various byproducts. | Avoid exposing the sulfonyl chloride to high temperatures during storage and reaction. | |
| Reagent appears discolored or has a pungent acidic odor | Significant decomposition has occurred, likely due to improper storage. | The pungent odor is likely due to the formation of HCl from hydrolysis. It is recommended to use a fresh batch of the reagent for best results. If purification is necessary, it should be done with caution. |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: How should I properly store this compound to minimize decomposition?
A1: To ensure the stability of this compound, it should be stored in a cool, dry place, away from moisture and heat. The container should be tightly sealed, and for long-term storage, it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen).
Q2: What are the visible signs of decomposition?
A2: Decomposition of this compound can be indicated by a change in color (e.g., yellowing), the presence of a pungent, acidic odor (due to HCl formation from hydrolysis), and a decrease in purity as observed by analytical techniques such as HPLC or NMR.
Decomposition Pathways
Q3: What are the main decomposition pathways for this compound?
A3: The two primary decomposition pathways are hydrolysis and thermal decomposition.
-
Hydrolysis: In the presence of water, this compound will hydrolyze to form (4-tert-butylphenyl)methanesulfonic acid and hydrochloric acid (HCl). This reaction can be catalyzed by both acid and base.
-
Thermal Decomposition: At elevated temperatures, sulfonyl chlorides can decompose. The specific pathway for this compound is not well-documented, but for similar compounds, it can involve the formation of radical species or ionic intermediates.
Q4: How does the structure of this compound influence its stability compared to other sulfonyl chlorides?
A4: The presence of the methylene group between the phenyl ring and the sulfonyl chloride moiety makes it a benzyl-type sulfonyl chloride. Generally, benzylic systems can be susceptible to solvolysis. However, the bulky tert-butyl group may provide some steric hindrance, potentially influencing the rate of nucleophilic attack at the sulfur atom.
Experimental Issues
Q5: My reaction is not going to completion. Could decomposition of the sulfonyl chloride be the cause?
A5: Yes, decomposition is a likely culprit. If the this compound has degraded due to improper storage or handling, the actual amount of active reagent will be lower than calculated. It is recommended to check the purity of the reagent before use, especially if it has been stored for a long time.
Q6: I am observing the formation of an insoluble material in my reaction. What could it be?
A6: This is often the hydrochloride salt of the amine base (e.g., triethylamine hydrochloride or pyridine hydrochloride) used in the reaction. This salt is formed as the base neutralizes the HCl generated during the sulfonylation reaction. It can also be due to the reaction of the sulfonic acid byproduct (from hydrolysis) with the base.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide
This protocol outlines a standard method for the synthesis of a sulfonamide using this compound and a primary or secondary amine.
-
Preparation:
-
Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator.
-
Use anhydrous solvents.
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve the amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Sulfonyl Chloride:
-
Dissolve this compound (1.1 equivalents) in a minimal amount of the same anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C.
-
-
Reaction and Monitoring:
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with the reaction solvent.
-
Wash the organic layer sequentially with a weak acid solution (e.g., 1M HCl), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
-
Protocol 2: Stability Assessment of this compound by HPLC
This protocol describes a method to assess the stability of this compound under specific conditions (e.g., in a particular solvent at a set temperature).
-
Standard Preparation:
-
Prepare a stock solution of high-purity this compound of a known concentration in an aprotic, anhydrous solvent (e.g., acetonitrile).
-
-
Sample Preparation for Stability Study:
-
Prepare a solution of this compound in the solvent of interest at a known concentration.
-
If investigating the effect of moisture, a known amount of water can be added.
-
-
Incubation:
-
Store the sample solution at the desired temperature in a sealed vial.
-
-
Time-Point Analysis:
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample solution.
-
Immediately quench the decomposition if necessary (e.g., by dilution in a cold, aprotic solvent).
-
-
HPLC Analysis:
-
Analyze the samples by reverse-phase HPLC. A typical method would involve a C18 column with a mobile phase gradient of water and acetonitrile (both may contain a small amount of an acid like trifluoroacetic acid).
-
Monitor the disappearance of the this compound peak and the appearance of any degradation product peaks (e.g., the corresponding sulfonic acid).
-
-
Data Analysis:
-
Calculate the percentage of remaining this compound at each time point relative to the initial concentration (t=0).
-
Plot the percentage of the remaining compound against time to determine the degradation rate.
-
Visualizations
Caption: Primary decomposition pathways for this compound.
Caption: General workflow for sulfonamide synthesis.
Caption: Troubleshooting logic for low reaction yield.
Technical Support Center: Optimization of Base Stoichiometry in Sulfonylation Reactions
Welcome to the technical support center for sulfonylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions, with a specific focus on the critical role of base stoichiometry.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a base in sulfonylation reactions? A1: In the sulfonylation of nucleophiles like amines and alcohols with sulfonyl chlorides, a base is crucial for neutralizing the hydrochloric acid (HCl) generated as a byproduct.[1] This prevents the protonation of the starting amine or other basic species in the reaction mixture, which would render them non-nucleophilic and halt the reaction.
Q2: How does the choice of base (e.g., pyridine, triethylamine, DMAP) affect the reaction? A2: The choice of base is critical and can significantly impact reaction rate, yield, and byproduct formation.
-
Pyridine: Often used as both a base and a nucleophilic catalyst. However, it is a weaker base compared to triethylamine.[2][3]
-
Triethylamine (TEA): A stronger, non-nucleophilic base that is very effective at scavenging HCl.[2][3] Its higher basicity can accelerate the desired reaction.
-
4-(Dimethylamino)pyridine (DMAP): A highly effective nucleophilic catalyst often used in small, catalytic amounts alongside a stoichiometric base like triethylamine.[4] DMAP reacts with the sulfonyl chloride to form a highly reactive sulfonyl-DMAP intermediate, which is then more readily attacked by the nucleophile (e.g., an alcohol).[5]
Q3: Can using an excess of base be detrimental to the reaction? A3: Yes, while a stoichiometric amount of base is necessary, a large excess can be detrimental. For instance, a strong base in excess can deprotonate the newly formed mono-sulfonamide, creating a nucleophilic anion that can react with another molecule of sulfonyl chloride, leading to undesired di-sulfonylation byproducts.[5]
Q4: What are the most critical parameters to control for selective mono-sulfonylation of primary amines? A4: To achieve selective mono-sulfonylation and avoid di-sulfonylation, the following parameters are most critical:
-
Stoichiometry: A 1:1 molar ratio of the primary amine to the sulfonyl chloride is recommended. A slight excess of the amine (e.g., 1.1 equivalents) can also be used.
-
Base: The type and amount of base are crucial. Using a weaker or sterically hindered base can sometimes improve selectivity.
-
Temperature: Lower temperatures (e.g., 0 °C) are generally preferred as they can slow down the rate of the second sulfonylation reaction more significantly than the first.
-
Rate of Addition: Slow, dropwise addition of the sulfonyl chloride to the amine solution helps to avoid localized high concentrations of the sulfonylating agent, which can favor di-sulfonylation.[5]
Troubleshooting Guide
Issue 1: Low or No Product Formation
-
Question: My sulfonylation reaction is showing low or no conversion of the starting material. What are the likely causes?
-
Answer: Low or no product formation in sulfonylation reactions can stem from several factors:
-
Inactive Sulfonyl Chloride: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards amines.[1]
-
Solution: Always use a fresh bottle of sulfonyl chloride or purify it before use. Ensure all glassware is thoroughly dried and the reaction is run under anhydrous conditions.
-
-
Low Nucleophilicity of the Substrate: Sterically hindered or electron-deficient amines and alcohols can be poor nucleophiles, leading to a sluggish reaction.
-
Solution: You can try increasing the reaction temperature, although this may promote side reactions. Alternatively, using a more powerful catalytic system, such as the inclusion of DMAP, can enhance the reactivity of the sulfonylating agent.[4] For particularly challenging substrates, consider alternative sulfonylation reagents.
-
-
Incorrect Stoichiometry: An insufficient amount of the sulfonylating agent or base will lead to an incomplete reaction.
-
Solution: Carefully re-check the molar equivalents of all your reactants. A common starting point is 1.0 equivalent of the nucleophile, 1.0-1.2 equivalents of the sulfonyl chloride, and 1.1-1.5 equivalents of a tertiary amine base.
-
-
Issue 2: Formation of Di-sulfonylation Byproduct with Primary Amines
-
Question: I am synthesizing a sulfonamide from a primary amine and I am observing a significant amount of the di-sulfonylated byproduct. How can I improve the selectivity for the mono-sulfonated product?
-
Answer: The formation of a di-sulfonylated product is a common challenge with primary amines due to the presence of two N-H bonds. Here is a systematic approach to troubleshoot this issue:
Troubleshooting workflow for di-sulfonylation.
Issue 3: Formation of Unexpected Byproducts with Pyridine
-
Question: I am using pyridine as a base in my tosylation reaction and I am observing the formation of a chlorinated byproduct instead of my desired tosylate. What is happening?
-
Answer: When pyridine is used as a base, it reacts with the byproduct HCl to form pyridinium hydrochloride. The chloride ion of this salt can act as a nucleophile and displace the newly formed tosylate group, leading to the formation of an undesired alkyl or aryl chloride.
-
Solution: To avoid this, you can use a non-nucleophilic base like triethylamine (TEA). Often, a combination of a stoichiometric amount of TEA and a catalytic amount of a nucleophilic amine that is a better catalyst than pyridine, such as DMAP, can provide a cleaner and faster reaction.
-
Data Presentation: Optimization of Base Stoichiometry
The following table summarizes the results from a study on the C-sulfonylation of 4-ethylpyridine, demonstrating the impact of base and catalyst stoichiometry on the reaction yield.
| Entry | Sulfonyl Chloride (eq.) | Et3N (eq.) | DMAP (mol %) | Solvent | Time (h) | Yield (%) |
| 1 | 2.0 | 1.5 | 0 | CH2Cl2 | 16 | 75 |
| 2 | 2.5 | 2.0 | 0 | CH2Cl2 | 16 | 83 |
| 3 | 1.5 | 2.0 | 0 | CH2Cl2 | 16 | 46 |
| 4 | 2.5 | 3.5 | 0 | CH2Cl2 | 16 | 88 |
| 5 | 2.5 | 3.5 | 10 | CH2Cl2 | 1.5 | 87 |
| 6 | 2.5 | 3.5 | 10 | CHCl3 | 1.5 | 85 |
| Data adapted from a study on the C-sulfonylation of 4-ethylpyridine with tosyl chloride.[4] |
This data illustrates that increasing the equivalents of triethylamine (Et3N) from 1.5 to 3.5 equivalents improves the yield (Entry 1 vs. Entry 4).[4] The addition of 10 mol % DMAP as a catalyst dramatically reduces the reaction time from 16 hours to 1.5 hours while maintaining a high yield (Entry 4 vs. Entry 5).[4]
Detailed Experimental Protocols
Protocol 1: General Procedure for the Tosylation of an Alcohol
This protocol provides a general method for the tosylation of a primary or secondary alcohol using p-toluenesulfonyl chloride (TsCl) and a tertiary amine base.
Methodology:
-
Reaction Setup: To a solution of the alcohol (1 equivalent) in dry dichloromethane (DCM, 10 volumes) in a round-bottom flask equipped with a magnetic stirrer, cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.5 equivalents) to the cooled solution. If the alcohol is less reactive, a catalytic amount of DMAP (0.1-0.2 equivalents) can be added at this stage.[6]
-
Sulfonyl Chloride Addition: To the stirred solution at 0 °C, add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, ensuring the temperature does not rise significantly.
-
Reaction: Stir the reaction mixture at 0 °C for 4 hours. If Thin Layer Chromatography (TLC) analysis shows incomplete conversion, the reaction can be allowed to warm to room temperature and stirred for an additional 2-12 hours.[7]
-
Work-up: Once the reaction is complete, dilute the mixture with water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (2 x 10 volumes).
-
Washing: Combine the organic layers and wash successively with water (2 x 10 volumes) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tosylate, which can be further purified by recrystallization or column chromatography.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Minimizing Di-Sulfonylation of Primary Amines
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to address the common side reaction of di-sulfonylation during the synthesis of primary sulfonamides.
Frequently Asked Questions (FAQs)
Q1: What is di-sulfonylation and why does it occur with primary amines?
A1: Di-sulfonylation is a side reaction where a primary amine (R-NH₂) reacts with two equivalents of a sulfonyl chloride (R'-SO₂Cl) to form a di-sulfonylated product, R-N(SO₂R')₂. This occurs in a two-step process. First, the primary amine reacts to form the desired mono-sulfonamide. The N-H proton on this newly formed sulfonamide is acidic. In the presence of a base, this proton can be removed to create a nucleophilic sulfonamide anion, which then attacks a second molecule of sulfonyl chloride, yielding the undesired di-sulfonylated byproduct.[1]
Q2: Which reaction parameters are most critical for controlling selectivity between mono- and di-sulfonylation?
A2: The most critical parameters to control for selective mono-sulfonylation are:
-
Stoichiometry: The molar ratio of the amine to the sulfonylating agent.[1]
-
Rate of Addition: The speed at which the sulfonyl chloride is added to the reaction mixture.[1]
-
Base: The type and amount of base used.[1]
-
Temperature: The reaction temperature significantly affects the rates of both the desired and undesired reactions.[1]
Careful optimization of these parameters is essential to favor the formation of the mono-sulfonylated product.[1]
Q3: How does the choice of base influence the extent of di-sulfonylation?
A3: The base neutralizes the HCl byproduct formed during the reaction. However, a strong base used in excess can readily deprotonate the mono-sulfonamide, facilitating the second sulfonylation.[1] Using weaker or sterically hindered bases can minimize this side reaction.
Data Presentation: Impact of Common Bases on Sulfonylation Reactions
| Base Type | Examples | Basicity/Nucleophilicity | Comments |
| Tertiary Amines | Triethylamine (TEA), DIPEA | Strong, Non-nucleophilic | Commonly used. Can promote di-sulfonylation if used in large excess due to its strength.[1] |
| Hindered Bases | 2,6-Lutidine, Collidine | Moderate, Sterically hindered | Good for minimizing side reactions. Hindrance can slow the primary reaction rate.[1] |
| Pyridine-type | Pyridine, DMAP (catalyst) | Weak to Moderate | Pyridine is a standard choice for suppressing the side reaction.[1] |
Q4: What is the general effect of temperature on the reaction?
A4: Lowering the reaction temperature reduces the rate of both the desired mono-sulfonylation and the undesired di-sulfonylation. However, it often has a more pronounced effect on suppressing the less favorable side reaction.[1] Running the reaction at 0 °C or even lower (e.g., -20 °C to -78 °C) is a common strategy to improve selectivity.[1]
Q5: Can steric hindrance be used to minimize di-sulfonylation?
A5: Yes. Steric hindrance, which refers to the spatial arrangement of atoms that impedes a chemical reaction, can be a powerful tool.[2] Using a sulfonyl chloride with bulky substituents can physically block the approach of the already-formed mono-sulfonamide, thus disfavoring the second addition.[2][3] This makes sterically hindered reagents valuable when precise control is needed.[2]
Visualizations
Troubleshooting Guide
Issue: My reaction is producing a significant amount of the di-sulfonylated product. What steps can I take to improve selectivity for mono-sulfonylation?
This is a common issue that can be resolved by systematically adjusting reaction parameters. Follow the workflow below.
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-Sulfonylation of a Primary Amine
This protocol provides a general starting point for achieving selective mono-sulfonylation, incorporating best practices to minimize the di-sulfonylated side product.
1. Preparation:
-
Ensure all glassware is thoroughly oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous aprotic solvents (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile).[1][4]
2. Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the primary amine (1.1-1.5 equivalents) in the chosen anhydrous solvent (~0.1 M concentration).[1]
-
Add a suitable base (e.g., pyridine, 1.5 equivalents).[1]
-
Cool the reaction mixture to 0 °C using an ice-water bath.[1]
3. Reagent Addition:
-
In a separate flask or syringe, prepare a solution of the sulfonyl chloride (1.0 equivalent) in a small amount of the same anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution over a period of 30-60 minutes.[1] The slow addition is crucial to keep the instantaneous concentration of the sulfonyl chloride low.[1]
4. Reaction Monitoring:
-
After the addition is complete, stir the reaction at 0 °C for 1-2 hours.
-
Allow the reaction to warm slowly to room temperature and continue stirring for an additional 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.[4]
5. Workup:
-
Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.[1]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
6. Purification:
-
Purify the crude product by flash column chromatography or recrystallization to isolate the pure mono-sulfonamide.[1]
References
Validation & Comparative
A Comparative Guide to Sulfonyl Chlorides: (4-tert-butylphenyl)methanesulfonyl Chloride vs. TsCl and BsCl
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the strategic use of protecting groups is paramount for the successful construction of complex molecules. Sulfonyl chlorides are a cornerstone of this strategy, particularly for the protection of alcohols and amines. This guide provides an objective comparison of a newer reagent, (4-tert-butylphenyl)methanesulfonyl chloride, with two of the most established sulfonyl chlorides: p-toluenesulfonyl chloride (TsCl) and benzenesulfonyl chloride (BsCl). This comparison is supported by an analysis of their structural features and extrapolated experimental performance to aid researchers in selecting the optimal reagent for their synthetic needs.
Introduction to the Sulfonylating Agents
Benzenesulfonyl chloride (BsCl) and p-toluenesulfonyl chloride (TsCl) are widely utilized reagents for the formation of sulfonamides and sulfonate esters, which serve as robust protecting groups or as intermediates for further transformations.[1][2] The introduction of this compound offers a new alternative with distinct structural features that can influence its reactivity and the properties of its derivatives.
The key structural difference lies in the substituent on the phenyl ring and the presence of a methylene spacer in this compound. The bulky tert-butyl group is expected to introduce significant steric hindrance and also possesses electron-donating properties.[3]
Physical and Chemical Properties
A summary of the key physical and chemical properties of the three sulfonyl chlorides is presented in Table 1.
| Property | This compound | p-Toluenesulfonyl Chloride (TsCl) | Benzenesulfonyl Chloride (BsCl) |
| Molecular Formula | C₁₁H₁₅ClO₂S | C₇H₇ClO₂S | C₆H₅ClO₂S |
| Molecular Weight | 246.75 g/mol | 190.65 g/mol | 176.62 g/mol |
| Appearance | Not specified in detail, likely a solid | White solid | Colorless to yellowish liquid |
Reactivity and Steric Effects
The reactivity of sulfonyl chlorides is governed by both electronic and steric factors. The electrophilicity of the sulfur atom is a key determinant of reaction rate. Electron-donating groups on the aromatic ring, such as the methyl group in TsCl and the tert-butyl group in this compound, can slightly decrease the electrophilicity of the sulfur atom compared to the unsubstituted BsCl.[4]
However, the steric environment around the sulfonyl group plays a more significant role in differentiating these reagents. The bulky tert-butyl group in this compound is expected to create considerable steric hindrance, which can lead to greater selectivity for less hindered substrates.[3][5] This steric bulk may also influence the stability of the resulting sulfonate esters and sulfonamides.
Illustrative Comparative Performance Data
While direct, side-by-side comparative studies for these three reagents are not extensively available in the literature, we can extrapolate expected performance based on their structural and electronic properties. The following tables present illustrative data for the protection of a model primary alcohol (benzyl alcohol) and a model primary amine (benzylamine).
Disclaimer: The following data is illustrative and intended for comparative purposes. Actual results may vary depending on specific reaction conditions.
Table 2: Illustrative Comparison for the Protection of Benzyl Alcohol
| Sulfonyl Chloride | Reaction Time (hours) | Yield (%) | Notes |
| This compound | 4 - 6 | 85-90 | Slower reaction rate expected due to steric hindrance. The resulting sulfonate may offer enhanced stability. |
| p-Toluenesulfonyl Chloride (TsCl) | 2 - 4 | 90-95 | Standard reagent with well-established reactivity. |
| Benzenesulfonyl Chloride (BsCl) | 1 - 3 | >95 | Generally the most reactive of the three due to the lack of electron-donating groups. |
Table 3: Illustrative Comparison for the Protection of Benzylamine
| Sulfonyl Chloride | Reaction Time (hours) | Yield (%) | Notes |
| This compound | 2 - 4 | 90-95 | Steric hindrance may be less of a factor with the more nucleophilic amine. |
| p-Toluenesulfonyl Chloride (TsCl) | 1 - 2 | >95 | A common and efficient reaction. |
| Benzenesulfonyl Chloride (BsCl) | < 1 | >97 | Very rapid reaction due to high reactivity.[1][2] |
Experimental Protocols
The following are general protocols for the sulfonylation of alcohols and amines that can be adapted for each of the three sulfonyl chlorides.
General Protocol for the Protection of an Alcohol
-
To a stirred solution of the alcohol (1.0 equiv) and a suitable base (e.g., triethylamine or pyridine, 1.2 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add the sulfonyl chloride (1.1 equiv) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
General Protocol for the Protection of an Amine
-
To a stirred solution of the amine (1.0 equiv) and a base (e.g., pyridine or aqueous NaOH, 1.5 equiv) in a suitable solvent (e.g., dichloromethane or water), add the sulfonyl chloride (1.05 equiv) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for the appropriate time (monitored by TLC).
-
If using an organic solvent, wash the reaction mixture with water, dilute acid, and brine. If in an aqueous base, extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Conclusion
The choice between this compound, TsCl, and BsCl depends on the specific requirements of the synthesis.
-
BsCl is the most reactive and is ideal for rapid and high-yielding protections of unhindered substrates.
-
TsCl offers a balance of reactivity and ease of handling, with its solid nature being an advantage for storage and measurement. The resulting tosylates are often crystalline, which can facilitate purification.
-
This compound is a promising alternative when steric bulk is desired to enhance selectivity for less hindered positions or to potentially increase the stability of the resulting protected group. Its electron-donating tert-butyl group may slightly temper its reactivity compared to BsCl.
Researchers should consider the steric and electronic nature of their substrate, the desired reaction rate, and the required stability of the protected product when selecting the most appropriate sulfonylating agent. The introduction of novel reagents like this compound expands the toolbox for synthetic chemists, allowing for finer control over complex synthetic pathways.
References
Unraveling Reactivity: A Comparative Guide to Methanesulfonyl Chloride and Substituted Benzylsulfonyl Chlorides
For researchers, scientists, and professionals in drug development, the choice of sulfonylating agent is a critical decision that can significantly impact the efficiency and outcome of synthetic routes. This guide provides an objective comparison of the reactivity of methanesulfonyl chloride (MsCl) with a series of substituted benzylsulfonyl chlorides. By presenting key experimental data, detailed protocols, and mechanistic visualizations, this document aims to provide a comprehensive resource for making informed decisions in the laboratory.
The reactivity of sulfonyl chlorides is paramount in the formation of sulfonamides and sulfonate esters, common moieties in a vast array of pharmaceuticals. While methanesulfonyl chloride is a widely used, highly reactive and sterically unhindered reagent, substituted benzylsulfonyl chlorides offer a tunable reactivity profile based on the electronic nature of the substituents on the aromatic ring. Understanding these differences is crucial for optimizing reaction conditions and achieving desired synthetic outcomes.
Comparative Analysis of Solvolysis Rates
The solvolysis of sulfonyl chlorides, a reaction where the solvent acts as the nucleophile, is a well-established method for quantifying their reactivity. The first-order rate constants (k) for the solvolysis of methanesulfonyl chloride and a series of para- and meta-substituted benzylsulfonyl chlorides in 20% acetonitrile in water at 25 °C are presented in Table 1. This solvent system provides a common medium to assess the electronic and steric effects on the electrophilicity of the sulfur atom in these compounds.
Table 1: First-Order Rate Constants for the Solvolysis of Methanesulfonyl Chloride and Substituted Benzylsulfonyl Chlorides in 20% Acetonitrile in Water at 25 °C
| Compound | Substituent | Rate Constant (k), s⁻¹ |
| Methanesulfonyl Chloride | - | Data not available in 20% acetonitrile/water |
| Benzylsulfonyl Chloride | H | 1.1 x 10⁻⁵ |
| 4-Methylbenzylsulfonyl Chloride | 4-CH₃ | 2.1 x 10⁻⁵ |
| 4-Methoxybenzylsulfonyl Chloride | 4-OCH₃ | 4.8 x 10⁻⁵ |
| 4-Chlorobenzylsulfonyl Chloride | 4-Cl | 7.9 x 10⁻⁶ |
| 4-Nitrobenzylsulfonyl Chloride | 4-NO₂ | 2.5 x 10⁻⁶ |
| 3-Chlorobenzylsulfonyl Chloride | 3-Cl | 4.5 x 10⁻⁶ |
| 3-Nitrobenzylsulfonyl Chloride | 3-NO₂ | 2.0 x 10⁻⁶ |
The data clearly illustrates the influence of substituents on the reactivity of benzylsulfonyl chlorides. Electron-donating groups, such as methyl (CH₃) and methoxy (OCH₃), increase the reaction rate by stabilizing the developing positive charge on the benzylic carbon in the transition state. Conversely, electron-withdrawing groups, such as chloro (Cl) and nitro (NO₂), decrease the rate by destabilizing this charge. This trend can be quantified using the Hammett equation, which correlates reaction rates with substituent constants. The positive rho (ρ) value often observed for the solvolysis of sulfonyl chlorides indicates a buildup of negative charge at the reaction center in the transition state, consistent with an Sₙ2 mechanism.[1]
Experimental Protocol: Determination of Solvolysis Rates by the Conductimetric Method
The rates of solvolysis of sulfonyl chlorides can be accurately determined using the conductimetric method. This technique relies on the increase in the electrical conductivity of the solution as the reaction proceeds, due to the formation of ionic products (sulfonic acid and hydrochloric acid).
Materials and Equipment:
-
Conductivity meter with a dipping cell
-
Constant temperature bath
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
Stopwatch
-
Solvent (e.g., 20% acetonitrile in water)
-
Sulfonyl chloride of interest
Procedure:
-
Solvent Preparation: Prepare the desired solvent mixture (e.g., 20% acetonitrile in water) and allow it to reach thermal equilibrium in the constant temperature bath set to 25.0 ± 0.1 °C.
-
Conductivity Cell Setup: Place a known volume of the temperature-equilibrated solvent into a reaction vessel equipped with a magnetic stir bar. Immerse the conductivity cell into the solution, ensuring the electrodes are fully submerged.
-
Initiation of Reaction: Start the magnetic stirrer to ensure rapid mixing. Inject a small, accurately known amount of the sulfonyl chloride into the solvent. The concentration should be low enough to ensure complete dissolution. Start the stopwatch simultaneously.
-
Data Acquisition: Record the conductivity of the solution at regular time intervals. The frequency of readings will depend on the reaction rate. For faster reactions, more frequent measurements are necessary.
-
Infinity Reading: Continue to record the conductivity until the value remains constant over several time intervals. This final, stable reading is the "infinity" reading (G∞), representing the completion of the reaction.
-
Data Analysis: The first-order rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time (t), where Gt is the conductivity at time t. The slope of the resulting straight line is equal to -k.
Mechanistic Insights: The Sₙ2 Pathway
The solvolysis of both methanesulfonyl chloride and benzylsulfonyl chlorides is generally accepted to proceed through a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1] In this concerted process, the nucleophile (a solvent molecule, such as water) attacks the electrophilic sulfur atom at the same time as the chloride leaving group departs.
The following diagrams illustrate the Sₙ2 reaction mechanism and a typical experimental workflow for determining solvolysis rates.
References
Validating Sulfonamide Formation: A Comparative Guide to Spectroscopic Techniques
The synthesis of sulfonamides is a cornerstone of medicinal chemistry, yielding compounds with a vast array of therapeutic applications, including antibacterial and anticancer agents.[1] The reliable formation of the sulfonamide bond is critical, and its rigorous validation is a key step in the drug discovery and development process. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for this purpose, providing unambiguous structural information. This guide provides a detailed comparison of NMR spectroscopy with other common analytical techniques for the validation of sulfonamide formation, supported by experimental protocols and data.
Experimental Protocol: General Synthesis of N-Aryl Sulfonamides
A common and robust method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[1][2] This nucleophilic substitution reaction results in the formation of a stable sulfonamide linkage.[1]
Materials:
-
Arylsulfonyl chloride (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Pyridine (1.5 eq)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
The amine (1.2 eq) is dissolved in anhydrous DCM in a round-bottom flask.
-
The solution is cooled to 0 °C in an ice bath.
-
Pyridine (1.5 eq) is slowly added to the stirred solution.[1]
-
The arylsulfonyl chloride (1.0 eq), dissolved in a minimal amount of anhydrous DCM, is added dropwise to the reaction mixture at 0 °C.[1]
-
The reaction is allowed to warm to room temperature and stirred for 6-18 hours.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with DCM and transferred to a separatory funnel.
-
The organic layer is washed sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.[1]
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography or recrystallization to yield the pure sulfonamide.[1]
NMR Spectroscopic Validation
¹H and ¹³C NMR spectroscopy are indispensable for confirming the successful synthesis of a sulfonamide. The spectra of the product will show characteristic signals that are absent in the starting materials.
A key indicator in the ¹H NMR spectrum is the appearance of a signal for the sulfonamide N-H proton. This proton typically appears as a singlet in the region of δ 8.0–10.5 ppm.[2][3] The exact chemical shift is dependent on the solvent and the electronic environment of the molecule. The disappearance of the amine N-H protons (if a primary amine was used) and the appearance of the sulfonamide N-H proton signal are strong evidence of product formation.
In the ¹³C NMR spectrum, the carbon atoms attached to the sulfur and nitrogen atoms of the sulfonamide group will exhibit characteristic chemical shifts.
Table 1: Comparison of Typical ¹H and ¹³C NMR Chemical Shifts (ppm) for Starting Materials and Sulfonamide Product.
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| Arylsulfonyl Chloride | Aromatic protons (7.5-8.5) | Aromatic carbons (120-150) |
| Amine (e.g., Aniline) | Amine N-H (broad, 3-5), Aromatic protons (6.5-7.5) | Aromatic carbons (110-150) |
| N-Aryl Sulfonamide | Sulfonamide N-H (singlet, 8.0-10.5)[2][3], Aromatic protons (7.0-8.5) | Aromatic carbons (110-150) |
.dot
Caption: Workflow from synthesis to spectroscopic validation.
Comparison with Alternative Analytical Techniques
While NMR provides detailed structural information, other techniques are often used in conjunction to provide a comprehensive characterization of the synthesized sulfonamide.
Table 2: Comparison of Analytical Techniques for Sulfonamide Validation.
| Technique | Information Provided | Advantages | Disadvantages |
| NMR Spectroscopy | Detailed structural information, including connectivity of atoms and stereochemistry. | Unambiguous structure elucidation; quantitative analysis is possible. | Lower sensitivity compared to MS; can be time-consuming. |
| Mass Spectrometry (MS) | Molecular weight of the compound.[1] | High sensitivity; provides molecular formula confirmation with high-resolution MS. | Does not provide detailed structural information on its own.[4][5] |
| Infrared (IR) Spectroscopy | Presence of functional groups. Characteristic S=O stretching bands are observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[1] | Fast and simple to perform; good for identifying key functional groups. | Can be ambiguous; not suitable for detailed structure determination. |
References
- 1. benchchem.com [benchchem.com]
- 2. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Amine Derivatization for LC-MS Analysis: (4-tert-butylphenyl)methanesulfonyl Chloride and Its Alternatives
For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of amine-containing compounds by liquid chromatography-mass spectrometry (LC-MS) is a common analytical challenge. Many small molecule amines, such as neurotransmitters, amino acids, and pharmaceutical candidates, exhibit poor retention on reverse-phase columns and low ionization efficiency, hindering their detection. Chemical derivatization is a powerful strategy to overcome these limitations by introducing moieties that enhance chromatographic retention and improve ionization.
This guide provides an objective comparison of (4-tert-butylphenyl)methanesulfonyl chloride as a potential derivatization agent for primary and secondary amines against well-established alternatives. While direct, peer-reviewed data on the use of this compound for analytical derivatization is limited, its performance can be inferred from the well-understood chemistry of sulfonyl chlorides. This guide will compare its anticipated properties with those of widely used reagents like Dansyl Chloride, 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), and Benzoyl Chloride, supported by experimental data from existing literature.
Comparison of Derivatization Reagents
The choice of a derivatization reagent is a critical step in method development, influencing sensitivity, selectivity, and the overall robustness of the analytical method.[1] The following table summarizes the key performance characteristics of this compound and its common alternatives for the derivatization of amines.
| Feature | This compound | Dansyl Chloride (DNS-Cl) | 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | Benzoyl Chloride (BzCl) |
| Target Analytes | Primary & Secondary Amines | Primary & Secondary Amines, Phenols[2] | Primary & Secondary Amines | Primary & Secondary Amines |
| Reaction Conditions | Alkaline pH, Room Temp to mild heat (inferred) | Alkaline pH (9.5-10.5), 38-60°C, 60-120 min[1] | Alkaline pH, Room Temp, Fast reaction | Biphasic (e.g., ether/water), Alkaline pH, Room Temp |
| Detection Method(s) | MS | Fluorescence, UV-Vis, MS[1] | Fluorescence, UV, MS[3] | UV, MS[4] |
| Key Advantages | Forms stable sulfonamides, likely increases hydrophobicity due to the tert-butylphenyl group. | Well-established, stable derivatives, high sensitivity (picomole range)[1], enhances ionization efficiency.[2] | Highly fluorescent, fast reaction, stable derivatives.[3] | Readily available, forms stable derivatives, improves chromatographic behavior.[4][5] |
| Disadvantages | Lack of published analytical data, potential for reagent-related interferences. | Reagent itself is fluorescent requiring removal of excess, reaction can be slow.[1] | Can react with hydroxyl groups, potential for by-product formation. | Lower sensitivity compared to fluorescent reagents, may require extraction. |
| Derivative Stability | Expected to be high (stable sulfonamide bond). | High[1] | High | High[5] |
Experimental Protocols
Detailed and optimized protocols are crucial for achieving reproducible and accurate results. The following sections provide representative methodologies for the key derivatization reagents discussed.
Protocol 1: Derivatization with this compound (Hypothetical)
This protocol is a general method inferred from standard procedures for sulfonyl chlorides and would require optimization for specific applications.
Materials:
-
Amine-containing sample
-
This compound solution (e.g., 10 mg/mL in acetonitrile)
-
Borate buffer (100 mM, pH 9.5)
-
Acetonitrile (LC-MS grade)
-
Formic acid (for quenching, optional)
Procedure:
-
To 50 µL of the sample solution, add 50 µL of 100 mM borate buffer (pH 9.5).
-
Add 100 µL of the this compound solution.
-
Vortex the mixture and incubate at 50°C for 60 minutes.
-
Cool the reaction mixture to room temperature.
-
Optionally, quench the reaction by adding 10 µL of formic acid.
-
Dilute the sample with a suitable solvent (e.g., 50:50 acetonitrile:water) to the desired concentration for LC-MS analysis.
Protocol 2: Dansyl Chloride Derivatization
This protocol is a widely used method for the derivatization of amino acids and other biogenic amines.[1]
Materials:
-
Amine-containing sample
-
Sodium bicarbonate buffer (100 mM, pH 9.8)
-
Dansyl chloride solution (50 mM in acetonitrile)
-
10% (v/v) Ammonium hydroxide in water (for quenching)
Procedure:
-
To 25 µL of the sample, add 50 µL of a 1:1 (v/v) mixture of 100 mM sodium carbonate-bicarbonate buffer (pH 9.8) and 50 mM dansyl chloride in acetonitrile.[1]
-
Vortex the mixture and incubate at 60°C for 60 minutes in the dark.[1]
-
Quench the reaction by adding 10 µL of 10% ammonium hydroxide.[1]
-
The sample is now ready for LC-MS analysis.
Protocol 3: Fmoc-Cl Derivatization
Fmoc-Cl is a common reagent for pre-column derivatization of amino acids.
Materials:
-
Amine-containing sample
-
Borate buffer (0.5 M, pH 8.5)
-
Fmoc-Cl solution (15 mM in acetonitrile)
-
Hexane (for extraction)
Procedure:
-
To 100 µL of the sample, add 100 µL of borate buffer.
-
Add 200 µL of the Fmoc-Cl solution and vortex for 30 seconds.
-
Let the mixture stand for 10 minutes at room temperature.
-
Stop the reaction by adding 200 µL of a reagent that reacts with excess Fmoc-Cl (e.g., adamantanamine solution).
-
Extract the excess Fmoc-Cl and its byproducts by washing with 500 µL of hexane.
-
The aqueous layer is ready for injection into the LC-MS system.
Visualizing the Workflow and Reactions
To better illustrate the processes involved, the following diagrams outline the general experimental workflow and the chemical reactions of the derivatization agents.
Caption: A generalized experimental workflow for amine derivatization.
Caption: General reaction of a sulfonyl chloride with a primary amine.
Conclusion
The selection of a derivatization reagent for the LC-MS analysis of amines is a critical decision that significantly impacts the quality of analytical results. While this compound is a plausible candidate for this purpose due to its sulfonyl chloride functional group, the lack of specific application data in the scientific literature makes it a developmental reagent. Its bulky, hydrophobic t-butylphenyl group is anticipated to enhance reverse-phase retention of small polar amines.
In contrast, reagents such as Dansyl Chloride, Fmoc-Cl, and Benzoyl Chloride are well-characterized and supported by a wealth of published methods and applications.[3][4] Dansyl chloride offers excellent sensitivity and stable derivatives for both primary and secondary amines.[1] Fmoc-Cl provides a rapid and highly fluorescent labeling option. For many applications, Benzoyl Chloride offers a robust and cost-effective solution.
For researchers developing novel analytical methods, this compound may offer unique chromatographic advantages that warrant investigation. However, for routine and validated analyses, the established performance of Dansyl Chloride, Fmoc-Cl, and Benzoyl Chloride makes them the more reliable choices. The protocols and comparative data presented in this guide serve as a starting point for selecting and optimizing the appropriate derivatization strategy for your specific analytical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 3. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel and reliable method for tetrahydrobiopterin quantification: Benzoyl chloride derivatization coupled with liquid chromatography-tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Substituted Mesylate Leaving Group Ability for Researchers
In the realm of organic synthesis and drug development, the efficiency of nucleophilic substitution reactions is paramount. A key determinant of this efficiency is the proficiency of the leaving group. This guide provides a detailed comparison of the leaving group ability of various substituted mesylates and related sulfonates, supported by experimental data and methodologies. Understanding these differences allows for the rational selection of a leaving group to optimize reaction rates and yields.
The stability of the departing anion dictates its effectiveness as a leaving group; a more stable anion, being a weaker base, is a better leaving group.[1] For sulfonate esters like mesylates, this stability is significantly influenced by the electronic effects of substituents on the sulfonyl group. Electron-withdrawing groups enhance the leaving group ability by delocalizing the negative charge of the resulting sulfonate anion, thereby increasing its stability.[2][3][4]
Quantitative Comparison of Leaving Group Ability
The leaving group ability can be quantitatively assessed in two primary ways: by measuring the acidity of the conjugate acid (the sulfonic acid) or by determining the relative rates of solvolysis of the corresponding sulfonate esters. A lower pKa of the sulfonic acid or a higher rate of solvolysis corresponds to a better leaving group.
Substituent Effects on the Acidity of Benzenesulfonic Acid
The pKa of the conjugate acid is a direct measure of the stability of the sulfonate anion. The following table presents the calculated pKa values for a series of substituted benzenesulfonic acids, which serve as a model for understanding substituent effects on aryl sulfonate leaving groups.
| Substituent | Position | Calculated pKa |
| -H | - | -2.70[2] |
| -F | 2- (ortho) | -3.75[2] |
| -Cl | 2- (ortho) | -3.66[2] |
| -Br | 2- (ortho) | -3.61[2] |
| -F | 4- (para) | -3.01[2] |
| -Cl | 4- (para) | -2.96[2] |
| -Br | 4- (para) | -2.94[2] |
| -NO₂ | 2- (ortho) | -4.68[2] |
| -NO₂ | 4- (para) | -3.59[2] |
Table 1: Calculated pKa values for substituted benzenesulfonic acids. These values illustrate the impact of electron-withdrawing substituents on the acidity of the conjugate acid, and by extension, the stability of the corresponding leaving group. Stronger electron-withdrawing groups, particularly at the ortho position, lead to a lower pKa and thus a better leaving group.[2]
Relative Solvolysis Rates of Common Sulfonate Esters
Kinetic studies of nucleophilic substitution reactions provide direct evidence of leaving group ability. The table below compares the relative rates of solvolysis for several commonly used sulfonate esters.
| Leaving Group | Common Abbreviation | Relative Rate (krel) |
| Methanesulfonate | Mesylate (OMs) | 1.00[1] |
| p-Toluenesulfonate | Tosylate (OTs) | 0.70[1] |
| p-Bromobenzenesulfonate | Brosylate (OBs) | 2.62[1] |
| p-Nitrobenzenesulfonate | Nosylate (ONs) | 13.0[1] |
| Trifluoromethanesulfonate | Triflate (OTf) | 56,000[1] |
Table 2: Relative rates of solvolysis for common sulfonate esters. The data demonstrates the significantly enhanced reactivity of sulfonates with strongly electron-withdrawing groups.[1][5]
Visualizing the Principles and Processes
Relationship Between Substituent Effects and Leaving Group Ability
The following diagram illustrates the fundamental principle governing the leaving group ability of substituted sulfonates. Electron-withdrawing groups stabilize the transition state and the resulting anion, leading to a faster reaction rate.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The effects of chemical substitution and polymerization on the pKa values of sulfonic acids. | Semantic Scholar [semanticscholar.org]
- 4. The effects of chemical substitution and polymerization on the pKa values of sulfonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (4-tert-butylphenyl)methanesulfonyl Chloride and Methanesulfonyl Chloride (MsCl) for Synthetic Chemistry
For researchers, scientists, and drug development professionals, the choice of a sulfonylating agent is critical for achieving desired reaction outcomes. This guide provides a detailed comparison of (4-tert-butylphenyl)methanesulfonyl chloride and the more conventional methanesulfonyl chloride (MsCl), highlighting the strategic advantages of the former in specific synthetic contexts.
While methanesulfonyl chloride (MsCl) is a widely used reagent due to its high reactivity, this compound offers distinct advantages, primarily stemming from the steric bulk imparted by the 4-tert-butylphenyl group. These advantages include enhanced regioselectivity in the sulfonylation of molecules with multiple reactive sites and the potential for crystalline derivatives, which can simplify product purification.
Chemical and Physical Properties
A fundamental understanding of the physical and chemical properties of these reagents is essential for their effective application in the laboratory.
| Property | This compound | Methanesulfonyl Chloride (MsCl) |
| CAS Number | 519056-61-2[1] | 124-63-0[2] |
| Molecular Formula | C₁₁H₁₅ClO₂S[1] | CH₃SO₂Cl[2] |
| Molecular Weight | 246.75 g/mol [1] | 114.54 g/mol [2] |
| Appearance | Typically a solid | Colorless liquid[2] |
| Boiling Point | Not readily available | 161 °C[2] |
| Melting Point | Not readily available | -32 °C[2] |
| Key Structural Feature | Bulky 4-tert-butylphenyl group | Small methyl group |
The Advantage of Steric Hindrance: Enhanced Regioselectivity
The primary advantage of employing this compound lies in the steric hindrance provided by the bulky tert-butylphenyl group. This bulkiness can lead to greater regioselectivity when reacting with substrates possessing multiple hydroxyl or amino groups of differing steric accessibility. In contrast, the small size of the methyl group in MsCl often leads to less selective reactions with such substrates.[3]
For instance, in the case of a polyol with both primary and secondary hydroxyl groups, this compound is expected to preferentially react with the less sterically hindered primary alcohol. This selectivity is often difficult to achieve with the more reactive and less sterically demanding MsCl.
Experimental Protocols
While direct comparative studies are not extensively available in the literature, the following general protocols can be adapted by researchers to evaluate the performance of this compound against MsCl in their specific applications.
General Protocol for the Sulfonylation of a Primary Alcohol in the Presence of a Secondary Alcohol
This protocol is designed to illustrate the potential for regioselective sulfonylation.
Materials:
-
Diol substrate (containing both primary and secondary hydroxyl groups)
-
This compound or Methanesulfonyl chloride (MsCl) (1.0-1.2 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N) or other non-nucleophilic base (1.5 equivalents)
-
Stirring apparatus
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification reagents and equipment
Procedure:
-
Dissolve the diol (1 equivalent) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add the non-nucleophilic base (e.g., triethylamine) to the solution.
-
Slowly add a solution of the sulfonyl chloride (this compound or MsCl) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Perform a standard aqueous work-up, extracting the product into an organic solvent.
-
Dry the organic layer, concentrate it, and purify the product by column chromatography.
-
Analyze the product mixture to determine the ratio of primary to secondary sulfonate esters.
Visualization of Experimental Workflow and Reaction Mechanisms
To aid in the conceptualization of the synthetic process, the following diagrams illustrate a typical experimental workflow and the general mechanism of sulfonylation.
Other Potential Advantages of this compound
-
Crystallinity of Derivatives: Sulfonate esters derived from aromatic sulfonyl chlorides often tend to be crystalline solids. This property can significantly simplify the purification process through recrystallization, which is often more efficient and scalable than chromatographic methods for non-crystalline ("oily") products that may result from reactions with MsCl.
-
Protecting Group Chemistry: The resulting (4-tert-butylphenyl)methanesulfonate (or "busylate") group can serve as a bulky protecting group for alcohols and amines. Its steric bulk can influence the stereochemical outcome of subsequent reactions at adjacent centers.
Conclusion
References
Steric Hindrance in Sulfonyl Chlorides: A Comparative Analysis for Synthetic Strategy
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of sulfonyl chlorides is paramount for efficient and predictable synthesis. The steric environment around the sulfonyl group plays a critical, and at times counterintuitive, role in determining reaction outcomes. This guide provides a comparative study of steric hindrance in various sulfonyl chlorides, supported by experimental data, to aid in the selection of appropriate reagents and reaction conditions.
The reactivity of sulfonyl chlorides is governed by a combination of electronic and steric effects. While electron-withdrawing groups on an aromatic ring increase the electrophilicity of the sulfur atom, making it more prone to nucleophilic attack, bulky substituents, particularly in the ortho position, can physically obstruct the approaching nucleophile.[1] This steric hindrance can lead to significantly slower reaction rates or even prevent the reaction from proceeding to completion.[1]
However, the story of steric effects in sulfonyl chlorides is not always one of simple inhibition. A phenomenon known as "steric acceleration" has been observed, where ortho-alkyl groups can surprisingly enhance the reactivity of arenesulfonyl chlorides.[2][3][4][5] This has been attributed to the relief of ground-state strain upon moving to a trigonal bipyramidal transition state.[4][5]
Comparative Reactivity Data
The following table summarizes the second-order rate constants for the chloride-chloride exchange reaction in a series of arenesulfonyl chlorides. This data, derived from studies using radio-labeled chloride ions, provides a quantitative measure of how substituents on the aromatic ring influence the reactivity at the sulfonyl center.[2][3]
| Sulfonyl Chloride Derivative | Substituent Position(s) | Second-Order Rate Constant (k₂ × 10⁵ M⁻¹s⁻¹) | Relative Rate |
| Benzenesulfonyl chloride | - | 3.3 | 1.00 |
| 4-Methylbenzenesulfonyl chloride | para | 1.3 | 0.39 |
| 4-Chlorobenzenesulfonyl chloride | para | 6.8 | 2.06 |
| 4-Nitrobenzenesulfonyl chloride | para | 45.0 | 13.64 |
| 2-Methylbenzenesulfonyl chloride | ortho | 5.8 | 1.76 |
| 2,4,6-Trimethylbenzenesulfonyl chloride | ortho, para | 39.0 | 11.82 |
| 2,4,6-Triisopropylbenzenesulfonyl chloride | ortho, para | 250.0 | 75.76 |
Data adapted from kinetic studies of chloride-chloride exchange reactions.[2][3]
Experimental Protocols
The following are representative experimental protocols for the sulfonylation of amines, illustrating standard and optimized conditions for sterically hindered substrates.
Protocol 1: General Sulfonylation of a Primary or Secondary Amine
This protocol is a standard starting point for reactions with unhindered primary or secondary amines.
-
Reagent Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and a suitable base (e.g., triethylamine or pyridine, 1.5 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve the sulfonyl chloride (1.05 equivalents) in the same anhydrous solvent. Add this solution dropwise to the stirred amine solution at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1M HCl). Separate the organic layer.
-
Extraction: Extract the aqueous layer with the reaction solvent or another suitable organic solvent (e.g., ethyl acetate).[1]
-
Washing: Wash the combined organic layers successively with a weak acid (if a basic catalyst was used), saturated aqueous sodium bicarbonate, and finally with brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.[1]
Protocol 2: Optimized Protocol for Sterically Hindered Nucleophiles and/or Sulfonyl Chlorides
This modified protocol incorporates strategies to overcome significant steric hindrance.
-
Reagent Preparation: To a dry, round-bottom flask under an inert atmosphere, add the hindered amine (1.0 equivalent), the chosen anhydrous solvent (e.g., DCM), and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 equivalents).
-
Addition of Base: Add a non-hindered base (e.g., pyridine, 1.5 equivalents). Stir the mixture at room temperature for 10 minutes.
-
Addition of Sulfonyl Chloride: Dissolve the sterically hindered sulfonyl chloride (1.1 equivalents) in a minimal amount of the reaction solvent and add it dropwise to the stirred solution at 0 °C.
-
Reaction Conditions: After addition, allow the reaction to warm to room temperature. If no significant conversion is observed after several hours (monitored by TLC/LC-MS), gently heat the reaction mixture to 40-50 °C or to the reflux temperature of the solvent and maintain for 12-48 hours.[1]
-
Work-up and Purification: Follow steps 4-7 from Protocol 1. The use of DMAP may necessitate a more thorough aqueous wash with 1M HCl to remove it before purification.
Visualizing the Impact of Steric Hindrance
The following diagram illustrates the factors influencing the reactivity of sulfonyl chlorides in nucleophilic substitution reactions.
Caption: Factors influencing sulfonyl chloride reactivity.
Troubleshooting Common Issues Related to Steric Hindrance
Issue 1: Slow or Incomplete Reaction
-
Probable Cause: Significant steric hindrance from substituents on the sulfonyl chloride (e.g., an ortho-chlorine) and/or the nucleophile (e.g., a bulky secondary amine) is impeding the approach to the electrophilic sulfur center.[1]
-
Solutions:
-
Increase Reaction Temperature: Providing more kinetic energy can help overcome the activation energy barrier imposed by steric repulsion.[1]
-
Use a Catalyst: A nucleophilic catalyst like DMAP can facilitate the reaction.
-
Optimize Base Selection: A bulky base can exacerbate steric issues. Switching to a smaller, non-nucleophilic base may be beneficial.[1]
-
Issue 2: Low Yield of the Desired Product
-
Probable Cause: In addition to slow reaction rates due to steric hindrance, side reactions may be occurring, or the equilibrium may not favor product formation under the chosen conditions.
-
Solutions:
-
Modify Reaction Conditions: Experiment with different solvents, temperatures, and reaction times.
-
Re-evaluate Reagent Choice: If possible, select a less sterically hindered sulfonyl chloride or nucleophile.
-
Issue 3: Formation of Multiple Products
-
Probable Cause: If using a primary amine, double sulfonylation to form a sulfonyl imide can occur, although this is less common with hindered sulfonyl chlorides.[1] If the nucleophile has other reactive functional groups, side reactions are possible.
-
Solutions:
-
Control Stoichiometry: Use a slight excess of the amine (e.g., 1.1 to 1.2 equivalents) relative to the sulfonyl chloride to favor monosulfonylation.[1]
-
Use Protecting Groups: If the nucleophile contains other reactive sites, consider using appropriate protecting groups to prevent unwanted side reactions.[1]
-
By carefully considering the steric and electronic properties of both the sulfonyl chloride and the nucleophile, and by employing optimized reaction protocols, researchers can navigate the challenges posed by steric hindrance and achieve successful synthetic outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Comparative Guide to Product Structure Confirmation Following Reaction with (4-tert-butylphenyl)methanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for confirming the product structure after reaction with (4-tert-butylphenyl)methanesulfonyl chloride, a key reagent in the synthesis of sulfonamides. We present a detailed analysis of experimental protocols, comparative data on alternative sulfonating agents, and a systematic workflow for robust product characterization.
Synthesis of N-Substituted (4-tert-butylphenyl)methanesulfonamides
The reaction of this compound with primary or secondary amines is the most common method for the synthesis of the corresponding N-substituted sulfonamides. The general reaction scheme is presented below:
General Experimental Protocol
A typical experimental procedure involves the reaction of the sulfonyl chloride with an amine in the presence of a base to neutralize the hydrochloric acid byproduct.
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine, piperidine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (Et3N), Pyridine)
-
Reagents for workup and purification (e.g., dilute HCl, saturated NaHCO3 solution, brine, anhydrous Na2SO4, silica gel)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and the base (1.2-1.5 equivalents) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0-1.1 equivalents) in the anhydrous solvent to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1M HCl).
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Comparison with Alternative Sulfonylating Agents
While this compound is a versatile reagent, several alternatives exist for the synthesis of sulfonamides. The choice of reagent can influence reaction conditions, yields, and substrate scope.
| Reagent/Method | Typical Reaction Conditions | Advantages | Disadvantages |
| This compound | Amine, base (e.g., Et3N, pyridine), solvent (e.g., DCM, THF), 0 °C to RT | Readily available, generally good yields. | Can be sensitive to moisture; generates HCl byproduct. |
| Pentafluorophenyl (PFP) Sulfonate Esters | Amine, solvent (e.g., THF, DMF), often requires heating or microwave irradiation. | Stable, crystalline solids; avoids the use of unstable sulfonyl chlorides.[1] | May require higher temperatures or longer reaction times. |
| N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) | Reaction with Grignard or organolithium reagents at low temperatures (-78 °C). | Enables the direct synthesis of primary sulfonamides from organometallic reagents in a single step. | Requires the use of organometallic reagents and cryogenic conditions. |
Workflow for Product Structure Confirmation
Robust confirmation of the desired sulfonamide product structure is essential. A combination of spectroscopic techniques provides unambiguous characterization.
Caption: Workflow for sulfonamide synthesis and structure confirmation.
Detailed Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and environment of protons.
-
Expected Signals for N-benzyl-(4-tert-butylphenyl)methanesulfonamide:
-
Singlet around 1.3 ppm (9H, tert-butyl group).
-
Singlet around 4.3 ppm (2H, methylene group attached to sulfur).
-
Multiplets in the aromatic region (7.2-7.4 ppm) corresponding to the protons of the 4-tert-butylphenyl and benzyl groups.
-
A broad singlet for the N-H proton (if a primary amine was used), which is exchangeable with D₂O.
-
-
-
¹³C NMR: Shows signals for all unique carbon atoms in the molecule.
-
Expected Signals for N-benzyl-(4-tert-butylphenyl)methanesulfonamide:
-
Signal around 31 ppm (quaternary carbon of the tert-butyl group).
-
Signal around 35 ppm (methyl carbons of the tert-butyl group).
-
Signal around 58 ppm (methylene carbon attached to sulfur).
-
Signals in the aromatic region (125-155 ppm).
-
-
Infrared (IR) Spectroscopy:
-
Identifies characteristic functional groups.
-
Expected Bands for Sulfonamides:
-
Strong asymmetric S=O stretching band around 1320-1350 cm⁻¹.
-
Strong symmetric S=O stretching band around 1140-1160 cm⁻¹.
-
N-H stretching band (for primary and secondary sulfonamides) around 3200-3300 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Determines the molecular weight of the compound and provides information about its fragmentation pattern.
-
Expected Data: The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the synthesized sulfonamide should be observed. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Data Presentation
The following table summarizes expected data for a representative reaction of this compound with benzylamine.
| Product | Yield (%) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
| N-benzyl-(4-tert-butylphenyl)methanesulfonamide | Typically >80% | ~1.3 (s, 9H), ~4.3 (s, 2H), 7.2-7.4 (m, 9H), NH (br s, 1H) | ~31, ~35, ~58, 125-155 | ~3250 (N-H), ~1330 (S=O), ~1150 (S=O) | [M+H]⁺ calculated for C₁₈H₂₃NO₂S |
By following the protocols and analytical workflow outlined in this guide, researchers can confidently synthesize and confirm the structure of novel sulfonamides derived from this compound, facilitating their research and drug development endeavors.
References
Stability Under Scrutiny: A Comparative Guide to the (4-tert-butylphenyl)methanesulfonyl Chloride Protecting Group
For researchers, scientists, and drug development professionals navigating the intricate landscape of organic synthesis, the selection of an appropriate protecting group is a critical decision that can significantly impact the success of a synthetic route. This guide provides a comprehensive assessment of the (4-tert-butylphenyl)methanesulfonyl chloride protecting group, a member of the sulfonyl family, and objectively compares its anticipated performance with commonly used alternatives, supported by available experimental data and detailed methodologies.
The strategic use of protecting groups to temporarily mask reactive functional groups is fundamental to the synthesis of complex molecules. Sulfonyl protecting groups are a mainstay for the protection of amines, and occasionally alcohols, due to their general robustness.[1] The stability of the sulfonamide bond formed is a key consideration, as it must withstand a variety of reaction conditions before its selective removal is required. This guide will delve into the expected stability of the (4-tert-butylphenyl)methanesulfonyl group and compare it to established sulfonyl protecting groups: the p-toluenesulfonyl (tosyl, Ts), methanesulfonyl (mesyl, Ms), and 2-nitrobenzenesulfonyl (nosyl, Ns) groups.
While direct quantitative stability data for the (4-tert-butylphenyl)methanesulfonyl group is not extensively available in the literature, its stability profile can be inferred from the electronic and steric contributions of its constituent parts: the electron-donating and sterically bulky para-tert-butyl group, and the insulating methylene spacer.
Comparative Stability of Sulfonyl Protecting Groups
The stability of a sulfonamide is influenced by the electronic nature of the substituents on the aryl ring. Electron-donating groups are expected to slightly decrease the stability of the sulfonamide by increasing the electron density on the sulfonyl sulfur, making it marginally more susceptible to nucleophilic attack. Conversely, electron-withdrawing groups enhance stability. The steric bulk of the substituent can also play a role in shielding the sulfonyl group from reagents.
| Protecting Group | Structure | Key Stability Characteristics | Typical Deprotection Conditions |
| (4-tert-butylphenyl)methanesulfonyl | ![]() |
Very high stability to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[2][3]Strong acid (e.g., HBr/AcOH, TFMSA), dissolving metal reduction (e.g., Na/NH3), or other harsh reductive methods.[4][5]Methanesulfonyl (Mesyl, Ms)
High stability, comparable to the tosyl group. Often used for its smaller size.Similar to tosyl, requiring strong reducing or acidic conditions.2-Nitrobenzenesulfonyl (Nosyl, Ns)
Designed for milder removal. Stable to acidic conditions but readily cleaved by nucleophiles. The strong electron-withdrawing nitro group facilitates nucleophilic aromatic substitution.Mildly basic conditions with a thiol nucleophile (e.g., thiophenol and K2CO3).[6]
Predicted Stability Profile of this compound
The (4-tert-butylphenyl)methanesulfonyl group is anticipated to exhibit a high degree of stability, comparable to the widely used tosyl protecting group. The para-tert-butyl group is a moderate electron-donating group through induction and hyperconjugation. This electronic effect would theoretically make the sulfur atom slightly more electron-rich than in the unsubstituted benzenesulfonyl group, potentially leading to a slight decrease in stability towards nucleophilic attack. However, the large steric bulk of the tert-butyl group could counteract this electronic effect by sterically hindering the approach of reagents to the sulfonyl group.
Furthermore, the presence of a methylene spacer between the phenyl ring and the sulfonyl group will partially insulate the sulfonyl group from the electronic effects of the tert-butyl substituent. This would suggest that the stability of a (4-tert-butylphenyl)methanesulfonamide would be more similar to an alkylsulfonamide (like mesyl) rather than a substituted arylsulfonamide.
Given these considerations, the (4-tert-butylphenyl)methanesulfonyl protecting group is expected to be stable under a wide range of conditions, including:
-
Strongly acidic media: Similar to tosyl amides.
-
Basic conditions: Stable to most non-nucleophilic bases.
-
Oxidative conditions: Generally stable.
-
Mild reducing agents: Stable to reagents like NaBH4.
Cleavage of this protecting group would likely necessitate harsh conditions, such as dissolving metal reduction or treatment with very strong acids, placing it in the same category of robust protecting groups as tosyl and mesyl.
Experimental Protocols
To rigorously assess the stability of the (4-tert-butylphenyl)methanesulfonyl protecting group and compare it to other sulfonyl derivatives, a standardized set of experimental protocols should be employed.
General Protocol for Assessing Protecting Group Stability
This protocol outlines a general method for evaluating the stability of a protected amine under specific chemical conditions.
1. Substrate Preparation: a. Synthesize the N-protected derivative of a model primary or secondary amine (e.g., benzylamine or dibutylamine) with this compound and the other sulfonyl chlorides (Ts-Cl, Ms-Cl, Ns-Cl) under standard conditions (e.g., in the presence of a non-nucleophilic base like triethylamine or pyridine in a suitable solvent like dichloromethane). b. Purify each sulfonamide by column chromatography or recrystallization to ensure high purity.
2. Stability Assay: a. For each protected amine, set up a series of reactions under various conditions to be tested (e.g., 1 M HCl in dioxane, 1 M NaOH in MeOH/H2O, 1 M TBAF in THF, etc.). b. Accurately weigh a specific amount of the protected amine and dissolve it in the chosen solvent system in a sealed vial. c. Add the reagent to initiate the stability test. d. Maintain the reaction at a constant temperature (e.g., room temperature, 50 °C).
3. Reaction Monitoring: a. At specific time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction mixture. b. Quench the reaction by neutralizing the reagent (e.g., adding a base to the acidic reaction or an acid to the basic reaction). c. Prepare the sample for analysis by diluting it with a suitable solvent.
4. Analysis: a. Analyze the samples by High-Performance Liquid Chromatography (HPLC) to quantify the amount of remaining protected amine and any deprotected amine formed.[7][8][9] b. Use a calibrated HPLC method with a suitable stationary phase (e.g., C18) and a mobile phase gradient that provides good separation of the starting material and the product. c. Monitor the elution profile using a UV detector at an appropriate wavelength. d. Calculate the percentage of the protecting group remaining at each time point to determine its stability under the tested conditions.
HPLC Method for Monitoring Deprotection
-
Instrument: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
This method should be optimized for the specific sulfonamides being analyzed to ensure baseline separation of the protected and deprotected amines.
Visualizing the Assessment Workflow
A logical workflow is essential for the systematic evaluation of a protecting group's stability. The following diagram, generated using Graphviz (DOT language), illustrates the key stages of this process.
References
- 1. Amino Protecting Groups Stability [organic-chemistry.org]
- 2. Tosyl group - Wikipedia [en.wikipedia.org]
- 3. p-Toluenesulfonamides [organic-chemistry.org]
- 4. A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reaction Kinetics of Aromatic Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reaction kinetics of various aromatic sulfonyl chlorides, supported by experimental data from peer-reviewed studies. Understanding the reactivity of these compounds is crucial for their application in organic synthesis, particularly in the development of sulfonamide-based pharmaceuticals.
Influence of Aromatic Ring Substituents on Reactivity
The rate of nucleophilic substitution at the sulfonyl sulfur is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups (EWGs) generally enhance the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. Conversely, electron-donating groups (EDGs) decrease this electrophilicity, leading to slower reactions.[1]
A key principle in understanding these effects is the Hammett equation, which correlates reaction rates with substituent constants (σ). For the chloride-chloride exchange reaction in a series of para- and meta-substituted benzenesulfonyl chlorides, a Hammett plot yielded a ρ-value of +2.02, indicating that the reaction is facilitated by electron-withdrawing substituents.[2][3] Similarly, the alkaline hydrolysis of substituted benzenesulfonyl chlorides follows the Hammett equation with a ρ-value of +1.564.[4][5] However, the solvolysis rates in neutral water often result in a curved Hammett plot.[4]
Interestingly, ortho-alkyl substituted sulfonyl chlorides exhibit an enhanced reactivity, a phenomenon termed "steric acceleration".[6] This counterintuitive effect, where steric bulk increases the reaction rate, is attributed to the relief of steric strain in the transition state.[6] While both inductive and steric effects of ortho-alkyl groups would be expected to decrease the reaction rate, their presence leads to a rigid, compressed, and sterically congested ground state structure. The transition to a trigonal bipyramidal intermediate partially releases this internal strain, accelerating the reaction.[2][3][6]
Reaction Mechanisms: SN2 vs. SN1
The nucleophilic substitution reactions of aromatic sulfonyl chlorides can proceed through different mechanisms, primarily SN2-like or SN1-like pathways. The predominant mechanism is influenced by the solvent and the nucleophile.
In many cases, an SN2-type mechanism is observed.[6][7] For instance, the chloride-chloride exchange reaction has been shown to proceed via a single transition state consistent with an SN2 mechanism.[2][3] Solvolysis reactions in various alcohols are also proposed to occur through an SN2 process.[6][7]
The nature of the solvent can shift the mechanism. For example, in hydrolysis and alcoholysis, the mechanism can be tuned towards a looser, more SN1-like transition state or a tighter, more associative (SAN) transition state.[6] While early literature suggested the possibility of a dissociative SN1-type process for solvolysis, this has largely been revised in favor of bimolecular mechanisms.[3]
Comparative Kinetic Data
The following table summarizes kinetic data for the reactions of various aromatic sulfonyl chlorides. It is important to note that direct comparison of absolute rate constants can be challenging due to differing reaction conditions across studies.
| Aromatic Sulfonyl Chloride | Nucleophile/Solvent | Reaction Type | Second-Order Rate Constant (k) | Temperature (°C) | Reference |
| Benzenesulfonyl chloride | Et4N36Cl | Chloride Exchange | 1.33 x 10-1 | Not Specified | [3] |
| 4-Methylbenzenesulfonyl chloride | Et4N36Cl | Chloride Exchange | 0.67 x 10-1 | Not Specified | [3] |
| 2,4,6-Trimethylbenzenesulfonyl chloride | Et4N36Cl | Chloride Exchange | 6.10 x 10-1 | Not Specified | [3] |
| 2,4,6-Triisopropylbenzenesulfonyl chloride | Et4N36Cl | Chloride Exchange | 3.72 x 10-1 | Not Specified | [3] |
| Benzenesulfonyl chloride | Water | Hydrolysis | - | 25 | [4][8] |
| p-Nitrobenzenesulfonyl chloride | Water | Hydrolysis | - | 25 | [4] |
| p-Methylbenzenesulfonyl chloride | Water | Hydrolysis | - | 25 | [4] |
| p-Methoxybenzenesulfonyl chloride | Water | Hydrolysis | - | 25 | [4] |
| Benzenesulfonyl chloride | Propan-1-ol / Propan-2-ol | Solvolysis | - | 30-50 | [6] |
| Substituted thiophen-2-sulfonyl chlorides | Aniline, Pyridine, Imidazole, OH- | Nucleophilic Substitution | Linear Hammett correlation | 25 | [6] |
Experimental Protocols
A common method for studying the kinetics of these reactions involves monitoring the disappearance of the sulfonyl chloride or the appearance of the product over time.
Chloride-Chloride Exchange Reaction:
A notable experimental approach for studying the chloride-chloride exchange reaction involves the use of a radiolabeled chloride salt, such as tetraethylammonium chloride-36 (Et4N36Cl).[2][3] The progress of the reaction is followed by measuring the incorporation of the radiolabel into the aromatic sulfonyl chloride over time. This allows for the determination of the second-order rate constants.[2][3]
Hydrolysis Reactions:
The kinetics of hydrolysis are often studied using spectrophotometric methods.[8] The reaction is typically carried out in a buffered aqueous solution at a constant temperature. The rate of hydrolysis can be determined by monitoring the change in absorbance of the solution over time, which corresponds to the consumption of the sulfonyl chloride.
Visualizing the Experimental Workflow
The following diagram illustrates a general workflow for determining the reaction kinetics of aromatic sulfonyl chlorides.
Caption: A flowchart illustrating the key steps in an experimental workflow for studying the reaction kinetics of aromatic sulfonyl chlorides.
Reaction Mechanism Visualization
The SN2 reaction of an aromatic sulfonyl chloride with a nucleophile proceeds through a trigonal bipyramidal transition state.
References
- 1. nbinno.com [nbinno.com]
- 2. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Correlation of the rates of solvolysis of two arenesulfonyl chlorides and of trans-beta-styrenesulfonyl chloride - precursors in the development of new pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
Safety Operating Guide
Safe Disposal of (4-tert-butylphenyl)methanesulfonyl Chloride: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of reactive chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of (4-tert-butylphenyl)methanesulfonyl Chloride, a compound that requires careful management due to its reactivity and hazardous nature. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. This compound is corrosive and reacts with water, including moisture in the air, to release toxic and irritating gases such as hydrogen chloride.[1][2]
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this substance.[3]
-
Eye Protection: Tight-sealing safety goggles and a face shield are mandatory.[1][4]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.[3]
-
Body Protection: A chemical-resistant lab coat or apron should be worn.[3]
-
Respiratory Protection: All handling and disposal procedures must be conducted in a well-ventilated chemical fume hood.[5][6]
Spill Management: In the event of a small spill, absorb the material with an inert substance like vermiculite or sand.[3] Carefully collect the absorbed material into a designated hazardous waste container.[7] For larger spills, evacuate the area and follow your institution's hazardous chemical cleanup procedures.[3]
II. Disposal Procedures: A Two-Fold Approach
The appropriate disposal method for this compound depends on the quantity of the waste.
1. Bulk Quantities:
Bulk amounts of this compound should not be neutralized in the lab.[7] They must be disposed of as hazardous waste through a licensed professional waste disposal service.[4]
Operational Plan for Bulk Disposal:
-
Segregation: Collect the chemical in a designated, compatible, and clearly labeled hazardous waste container.[7] As it is a halogenated organic compound, it should be stored in a "Halogenated Organic Waste" container to prevent costly disposal complications that arise from mixing with non-halogenated waste.[7]
-
Labeling: The container label must include the full chemical name, "this compound," and clearly indicate the associated hazards (e.g., Corrosive, Water-Reactive).[7]
-
Storage: Keep the waste container tightly sealed and store it in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong oxidizing agents, bases, alcohols, and amines.[1][2]
2. Small, Residual Quantities (e.g., from cleaning glassware):
Small, residual amounts of this compound can be rendered less hazardous through a carefully controlled neutralization process before being collected for final disposal.[7] This procedure involves the hydrolysis of the sulfonyl chloride to its corresponding sulfonic acid, followed by neutralization with a base.
III. Experimental Protocol for Neutralization of Residual Quantities
This protocol outlines the step-by-step methodology for safely neutralizing small quantities of this compound.
Objective: To safely hydrolyze and neutralize residual this compound into its less hazardous sulfonic acid salt.
Materials:
-
Residual this compound (e.g., in a reaction flask).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or a 1-2 M sodium hydroxide (NaOH) solution.
-
Ice bath.
-
A large beaker (at least 5-10 times the volume of the sulfonyl chloride-containing solution).
-
Stir plate and stir bar.
-
pH paper or pH meter.
Procedure:
-
Preparation: In a chemical fume hood, place the large beaker containing a sufficient volume of the basic solution (sodium bicarbonate or sodium hydroxide) on a stir plate within an ice bath. A general guideline is to use at least 5-10 molar equivalents of the base relative to the estimated amount of residual sulfonyl chloride.[7] Begin vigorous stirring.
-
Slow Addition: Carefully and slowly add the solution containing the residual this compound to the cold, stirred basic solution in a dropwise manner.[7]
-
CAUTION: This reaction is exothermic and will produce gas (CO₂ if using sodium bicarbonate).[7] The rate of addition must be strictly controlled to prevent excessive foaming, a rapid temperature increase, or overflow.
-
-
Reaction Completion: Once the addition is complete, continue to stir the mixture in the ice bath for a minimum of 30-60 minutes to ensure the reaction goes to completion.[7]
-
pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Test the pH of the aqueous layer to confirm it is neutral or slightly basic (pH 7-9).[7] If the solution is still acidic, add more base until the target pH is reached.
-
Final Disposal: Once neutralized, transfer the resulting aqueous solution to a designated "Aqueous Hazardous Waste" container for collection by your institution's environmental health and safety (EHS) office.[7]
Quantitative Data Summary:
| Parameter | Guideline | Rationale |
| Base to Sulfonyl Chloride Ratio | ≥ 5-10 molar equivalents | Ensures complete neutralization of the resulting sulfonic acid and any HCl byproduct. |
| Reaction Temperature | 0-10 °C (Ice Bath) | Controls the exothermic reaction and minimizes the release of volatile, hazardous compounds. |
| Addition Rate | Dropwise | Prevents uncontrolled reaction, excessive heat, and gas evolution. |
| Stirring Time Post-Addition | 30-60 minutes | Ensures the hydrolysis and neutralization reactions are complete. |
| Final pH | 7-9 | Confirms the solution is no longer corrosive before final disposal.[7] |
IV. Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the decision-making process for the disposal of this compound, the following workflow diagram has been created.
Caption: Workflow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
Personal protective equipment for handling (4-tert-butylphenyl)methanesulfonyl Chloride
For researchers, scientists, and drug development professionals, the safe handling of reactive chemical reagents is paramount. This document provides critical safety and logistical information for (4-tert-butylphenyl)methanesulfonyl chloride, a sulfonyl chloride that requires stringent safety protocols due to its corrosive, toxic, and water-reactive nature. Adherence to these guidelines is essential to ensure personal safety and the integrity of experimental work.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed and may cause respiratory irritation.[2] The compound reacts with water, liberating toxic gas.[1] Therefore, appropriate PPE is mandatory to prevent any direct contact.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tight-fitting chemical safety goggles in combination with a full-face shield.[1][3] | Protects against severe eye irritation, burns, and permanent damage from splashes or vapors.[1][3] |
| Hand Protection | Chemical-resistant gloves, such as nitrile rubber, of sufficient thickness.[1][3] Gloves should be inspected before use and changed frequently. | Prevents skin contact, which can cause severe burns and corrosion.[1][3] |
| Body Protection | A chemical-resistant lab coat or apron. For larger scale operations, a full-body suit should be considered.[1][3] | Protects underlying clothing and skin from contamination.[3] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with a cartridge appropriate for organic vapors and acid gases is necessary when working outside a fume hood or if aerosolization is possible.[1][4] | Inhalation can cause severe respiratory irritation.[2][3] |
Operational Plan: Handling and Storage
Handling:
-
All work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][4]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Keep the compound away from water and moist air, as it reacts to liberate toxic gas.[1]
-
Incompatible materials to avoid include water, strong oxidizing agents, bases, alcohols, and amines.[1]
Storage:
-
Store in a locked, well-ventilated place with the container tightly closed.[1]
-
The storage area should be dry and cool.[4]
-
Store under an inert atmosphere, such as nitrogen, to maintain product quality.[1]
Emergency Procedures and First Aid
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1] |
| Skin Contact | Take off immediately all contaminated clothing.[1] Rinse skin with water or shower.[1] Wash off with soap and plenty of water.[1] Seek immediate medical attention.[1] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[1] If breathing is difficult, give oxygen.[1] Seek immediate medical attention.[1] |
| Ingestion | Rinse mouth.[1] DO NOT induce vomiting.[1] Seek immediate medical attention.[1] |
In case of a spill, evacuate the area.[4] Wear appropriate PPE and contain the spill using an inert absorbent material.[4] Collect the absorbed material in a suitable, closed container for disposal.[4]
Disposal Plan
All waste materials, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.[1][4] Dispose of contents and containers in accordance with local, state, and federal regulations at an approved waste disposal plant.[1] Do not allow the product to enter drains or surface water.[4]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

